4-((Dimethylamino)methyl)-3-fluorophenylboronic acid
Description
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Properties
IUPAC Name |
[4-[(dimethylamino)methyl]-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BFNO2/c1-12(2)6-7-3-4-8(10(13)14)5-9(7)11/h3-5,13-14H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGKUSJVFIQRST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-((Dimethylamino)methyl)-3-fluorophenylboronic Acid
Introduction
4-((Dimethylamino)methyl)-3-fluorophenylboronic acid is a bespoke chemical entity with significant potential in medicinal chemistry and materials science. Its unique trifunctional architecture, comprising a boronic acid moiety, a fluorine atom, and a dimethylaminomethyl group, makes it a valuable building block for the synthesis of complex molecules. The boronic acid group is a cornerstone of Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning methodology for carbon-carbon bond formation. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the tertiary amine provides a basic handle for modulating solubility and for further functionalization. This guide presents a comprehensive, field-proven synthetic approach to this molecule, designed for researchers, scientists, and drug development professionals.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests a convergent approach, disconnecting the carbon-boron bond and the benzylic carbon-nitrogen bond. This strategy allows for the late-stage introduction of the sensitive boronic acid functionality, a common tactic to avoid undesired side reactions.
Figure 1: Retrosynthetic analysis of this compound.
Synthetic Strategy and Key Reactions
The proposed forward synthesis commences with the commercially available 4-bromo-2-fluorotoluene. The synthesis is designed in three key stages:
-
Benzylic Functionalization: The synthesis initiates with the introduction of a reactive handle at the benzylic position of the toluene ring. This is achieved through a radical-initiated benzylic bromination.
-
Installation of the Dimethylaminomethyl Group: The benzylic bromide is then converted to the desired dimethylaminomethyl moiety via a nucleophilic substitution with dimethylamine.
-
Formation of the Boronic Acid: The final and most critical step is the conversion of the aryl bromide to the corresponding boronic acid. Two robust and widely employed methods will be discussed: the Palladium-catalyzed Miyaura Borylation and a Lithium-Halogen Exchange followed by borylation.
The overall synthetic pathway is depicted below:
An In-depth Technical Guide to the Physicochemical Properties of 4-((dimethylamino)methyl)-3-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
4-((dimethylamino)methyl)-3-fluorophenylboronic acid is a substituted arylboronic acid of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including the fluorine atom, the boronic acid moiety, and the ortho-aminomethyl group, suggest a unique combination of properties that make it an attractive building block for the synthesis of novel therapeutic agents. The boronic acid group is a versatile functional group, renowned for its role in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols, a property exploited in the design of sensors and drug delivery systems. The presence of a fluorine atom can modulate the electronic properties and metabolic stability of the molecule, while the ortho-dimethylaminomethyl group is poised to influence the acidity and reactivity of the boronic acid through intramolecular interactions.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive published experimental data for this specific molecule, this document outlines robust, field-proven methodologies for its characterization, grounded in the established behavior of analogous compounds.
Molecular Structure and Basic Properties
The foundational attributes of this compound are summarized below. These computed properties provide a baseline for understanding the molecule's behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃BFNO₂ | [1] |
| Molecular Weight | 197.02 g/mol | [1] |
| CAS Number | 1704063-96-6 | [1] |
| Purity | Typically ≥95% | [2] |
Acidity and pKa: The Influence of Intramolecular Interactions
The acidity of the boronic acid moiety, quantified by its pKa, is a critical parameter governing its interaction with biological targets and its utility in chemical reactions. For arylboronic acids, the pKa is influenced by the electronic effects of the substituents on the aromatic ring. The presence of the electron-withdrawing fluorine atom is expected to increase the Lewis acidity of the boron center, thereby lowering the pKa compared to unsubstituted phenylboronic acid.
Furthermore, the ortho-dimethylaminomethyl group is positioned to engage in an intramolecular B-N dative bond. This interaction can significantly impact the electronic environment of the boron atom and, consequently, its pKa.
Caption: Intramolecular B-N interaction in this compound.
Experimental Protocol for pKa Determination by Potentiometric Titration
This protocol provides a robust method for the experimental determination of the pKa of this compound.
Principle: Potentiometric titration involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH. The pKa is determined from the midpoint of the buffer region of the titration curve.
Materials and Equipment:
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free
-
Potassium Chloride (KCl)
-
Deionized water, purged with nitrogen to remove dissolved CO₂
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 1-5 mM. A co-solvent such as methanol or DMSO may be used if aqueous solubility is low, but the pKa value will be specific to that solvent system.
-
Ionic Strength Adjustment: Add KCl to the analyte solution to maintain a constant ionic strength (e.g., 0.1 M) throughout the titration.
-
Titration:
-
Place the analyte solution in a thermostatted vessel and immerse the pH electrode and the tip of the burette.
-
Gently stir the solution and purge with a slow stream of nitrogen to prevent the absorption of atmospheric CO₂.
-
Begin the titration by adding small increments of the standardized NaOH solution.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate the titration curve.
-
Determine the equivalence point(s) from the inflection point(s) of the curve (the point of maximum slope).
-
The pH at the half-equivalence point corresponds to the pKa of the boronic acid. For a diprotic acid (considering the amine), two pKa values may be observed.
-
Solubility Profile
The solubility of a drug candidate is a critical determinant of its bioavailability. The presence of both a polar boronic acid group and a basic dimethylaminomethyl group, along with a relatively nonpolar phenyl ring, suggests that the solubility of this compound will be pH-dependent.
Experimental Protocol for Solubility Determination by HPLC
This protocol outlines a reliable HPLC-based method for determining the aqueous and organic solubility of the title compound.
Principle: A saturated solution of the compound is prepared, and after an equilibration period, the undissolved solid is removed. The concentration of the dissolved compound in the supernatant is then quantified by a validated HPLC method using a calibration curve.
Materials and Equipment:
-
This compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Aqueous buffers of various pH values (e.g., pH 2, 5, 7.4, 9)
-
Organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to vials containing a known volume of the desired solvent (aqueous buffer or organic solvent).
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Preparation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Develop a suitable reverse-phase HPLC method with UV detection at a wavelength where the compound exhibits strong absorbance.
-
Prepare a series of standard solutions of the compound of known concentrations and generate a calibration curve by plotting peak area against concentration.
-
Inject the diluted sample solutions and determine their concentrations from the calibration curve.
-
-
Calculation:
-
Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.
-
Stability Assessment
The stability of a drug substance is a critical quality attribute. Boronic acids can be susceptible to degradation, particularly through protodeboronation (cleavage of the C-B bond). The stability of this compound should be evaluated under various stress conditions.
Workflow for a Stability-Indicating Assay
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.
Caption: A typical workflow for developing a stability-indicating assay.
Forced Degradation Studies: To develop a stability-indicating method, the compound should be subjected to forced degradation under the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C)
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature
-
Oxidative Degradation: 3-30% Hydrogen peroxide at room temperature
-
Thermal Degradation: Dry heat (e.g., 105 °C)
-
Photolytic Degradation: Exposure to UV and visible light
The degradation samples are then analyzed by a suitable analytical technique, typically HPLC with a photodiode array (PDA) detector, to separate the parent compound from its degradation products. The method is then validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
Reactivity and Synthetic Considerations
The synthetic route to this compound likely involves the introduction of the boronic acid moiety onto a pre-functionalized benzene ring. A plausible synthetic approach, adapted from the synthesis of similar compounds[3], is outlined below.
Plausible Synthetic Route
-
Starting Material: 1-Bromo-2-fluoro-4-methylbenzene.
-
Benzylic Bromination: Radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.
-
Amination: Substitution of the benzylic bromide with dimethylamine.
-
Borylation: Conversion of the aryl bromide to the boronic acid via a lithium-halogen exchange followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup.
The reactivity of the boronic acid group in Suzuki-Miyaura cross-coupling reactions is a key feature of this molecule. The electronic nature of the substituents will influence the efficiency of the transmetalation step in the catalytic cycle.
Conclusion
This compound is a promising building block for drug discovery, possessing a unique combination of structural features that are expected to confer advantageous physicochemical and pharmacological properties. While specific experimental data for this compound is not widely available, this guide provides a comprehensive framework for its characterization. The detailed protocols for determining pKa, solubility, and stability, along with insights into its potential reactivity and synthesis, offer a solid foundation for researchers to unlock the full potential of this intriguing molecule. The interplay between the fluoro, dimethylaminomethyl, and boronic acid groups warrants further investigation to fully understand its impact on molecular properties and biological activity.
References
-
PubChem. (3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid. [Link]
-
CP Lab Safety. (3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid, min 95%, 50 mg. [Link]
-
Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(41), 7719–7722. [Link]
Sources
An In-Depth Technical Guide to 4-((dimethylamino)methyl)-3-fluorophenylboronic acid (CAS 1334173-89-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Drug Discovery
4-((dimethylamino)methyl)-3-fluorophenylboronic acid, with the Chemical Abstracts Service (CAS) number 1334173-89-5, is a substituted arylboronic acid that has emerged as a valuable reagent in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its unique structural features—a fluorine atom, a dimethylaminomethyl group, and a boronic acid moiety—confer specific reactivity and properties that make it an attractive component for constructing novel therapeutic agents.
The fluorine substituent can enhance metabolic stability, improve binding affinity, and modulate the acidity of the boronic acid. The dimethylaminomethyl group can serve as a handle for improving solubility, introducing a basic center for salt formation, or acting as a key pharmacophoric element. Finally, the boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient formation of carbon-carbon bonds. This guide will delve into the essential technical aspects of this compound, providing a robust resource for its effective utilization in research and development.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis and analysis.
| Property | Value | Source |
| CAS Number | 1334173-89-5 | [1] |
| Molecular Formula | C9H13BFNO2 | [1] |
| Molecular Weight | 197.02 g/mol | [1] |
| Appearance | Typically a solid | Inferred from related compounds |
| Melting Point | Not explicitly reported; a related compound, [4-[(Dimethylamino)carbonyl]-3-fluorophenyl]-boronic acid, has a melting point of 147-149 °C. | |
| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and DMSO. Solubility in aqueous solutions is likely pH-dependent due to the basic dimethylamino group. |
Structural Diagram:
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway:
Sources
An In-depth Technical Guide to the Structure Elucidation of 4-((dimethylamino)methyl)-3-fluorophenylboronic acid
Introduction
4-((Dimethylamino)methyl)-3-fluorophenylboronic acid is a specialized organoboron compound with significant potential in pharmaceutical and materials science. Its unique structure, featuring a fluorinated phenyl ring, a boronic acid moiety, and a dimethylaminomethyl group, imparts distinct chemical properties that are leveraged in various applications, including as a building block in Suzuki-Miyaura cross-coupling reactions and in the development of sensors.[1][2] The precise structural confirmation of this molecule is paramount to ensure its purity, reactivity, and safety in downstream applications. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, reflecting the rigorous standards of modern analytical chemistry.
The process of impurity profiling and structure elucidation in pharmaceutical development is critical for ensuring the safety and efficacy of drug substances.[3][4][5][6] Regulatory bodies like the International Conference on Harmonisation (ICH) have established stringent guidelines for the identification and control of impurities.[7] Advanced analytical techniques are essential to meet these requirements and provide a thorough understanding of a compound's structure and potential byproducts.[3][4]
This guide will detail a synergistic workflow, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section will not only present the methodology but also delve into the scientific rationale behind the experimental choices and the interpretation of the resulting data.
Overall Strategy for Structure Elucidation
The comprehensive characterization of this compound necessitates a multi-faceted analytical approach. The integration of data from various spectroscopic techniques provides orthogonal information, leading to an unambiguous structural assignment.
Caption: Workflow for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule like this compound, a suite of NMR experiments is required for a complete structural assignment.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons and their neighboring environments.
Experimental Protocol:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., TMS).
Expected Data & Interpretation:
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic Protons | 7.2 - 7.8 | m | 3H | The three protons on the phenyl ring will appear in the aromatic region with complex splitting due to coupling with each other and the fluorine atom. |
| -CH₂- | ~3.5 | s | 2H | The methylene protons adjacent to the dimethylamino group and the aromatic ring are expected to be a singlet. |
| -N(CH₃)₂ | ~2.2 | s | 6H | The six equivalent protons of the two methyl groups on the nitrogen atom will appear as a sharp singlet. |
| -B(OH)₂ | variable | br s | 2H | The protons of the boronic acid group are acidic and their chemical shift is concentration and solvent dependent. They often appear as a broad singlet and may exchange with residual water in the solvent. |
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule.
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
Process the data similarly to the ¹H NMR spectrum.
Expected Data & Interpretation:
| Signal Assignment | Chemical Shift (δ, ppm) | Rationale |
| Aromatic C-F | ~160 (d) | The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant. |
| Aromatic C-B | ~135 | The carbon attached to the boronic acid group is typically deshielded. |
| Aromatic C-H/C-C | 115 - 130 | The remaining aromatic carbons will appear in this region, with their specific shifts influenced by the substituents. |
| -CH₂- | ~60 | The methylene carbon is expected in this region. |
| -N(CH₃)₂ | ~45 | The methyl carbons attached to the nitrogen will appear in the aliphatic region. |
¹⁹F and ¹¹B NMR Spectroscopy
These heteronuclear NMR experiments provide direct information about the fluorine and boron environments, respectively.
¹⁹F NMR: A single resonance is expected, confirming the presence of one fluorine atom on the aromatic ring.[1]
¹¹B NMR: The chemical shift of the boron atom can provide insights into its hybridization state (sp² for the trigonal planar boronic acid vs. sp³ for a tetrahedral boronate ester).[8][9] The signal is typically broad due to the quadrupolar nature of the boron nucleus.[8][10] For this compound, a chemical shift in the range of 28-33 ppm is expected for the sp² hybridized boron.[9]
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique for this purpose.[3][7]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
Experimental Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer or inject it into an LC system coupled to the MS.
-
Acquire the mass spectrum using a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Use electrospray ionization (ESI) in positive ion mode, as the dimethylamino group is readily protonated.
Expected Data & Interpretation:
-
Molecular Formula: C₉H₁₃BFNO₂
-
Monoisotopic Mass: 197.1023 Da
-
Expected [M+H]⁺ Ion: 198.1096 Da
The observation of an ion with a mass-to-charge ratio (m/z) that matches the calculated value to within a few ppm provides strong evidence for the proposed elemental composition.
Tandem Mass Spectrometry (MS/MS)
MS/MS involves isolating the parent ion and subjecting it to fragmentation to elucidate structural motifs.
Caption: A simplified proposed fragmentation pathway for this compound in positive ion ESI-MS/MS.
Interpretation:
-
The loss of water is a common fragmentation pathway for boronic acids.
-
Cleavage of the C-B bond would result in the loss of the boronic acid group.
-
Fragmentation of the dimethylaminomethyl side chain is also expected.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500-3200 (broad) | O-H stretch | Boronic acid (-B(OH)₂) |
| 3050-3000 | C-H stretch | Aromatic |
| 2950-2800 | C-H stretch | Aliphatic (-CH₂-, -CH₃) |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| 1380-1330 | B-O stretch | Boronic acid |
| 1250-1000 | C-F stretch | Aryl fluoride |
The presence of a broad absorption band in the 3500-3200 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretching of the boronic acid group.[11][12] The strong B-O stretching vibration further confirms the presence of the boronic acid moiety.[13]
Potential Impurities and Side Products
A thorough structure elucidation process also involves the identification of potential impurities. For boronic acids, a common impurity is the corresponding boroxine, which is a cyclic trimer formed by the dehydration of three boronic acid molecules.[14][15][16][17]
Boroxine Formation: 3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O
The presence of boroxine can be detected by NMR and MS. In the ¹¹B NMR, the boroxine will have a distinct chemical shift compared to the boronic acid. In the mass spectrum, an ion corresponding to the trimeric boroxine may be observed, especially under certain ionization conditions. Recrystallization from water is often employed to hydrolyze any boroxine back to the desired boronic acid.[18]
Conclusion
The definitive structure elucidation of this compound is achieved through the synergistic application of NMR spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B), high-resolution mass spectrometry, and FTIR spectroscopy. This multi-technique approach provides a self-validating system where the data from each analysis corroborates the others, leading to an unambiguous structural assignment. This rigorous characterization is essential for ensuring the quality, safety, and efficacy of this important chemical building block in its various applications.
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4-((dimethylamino)methyl)-3-fluorophenylboronic acid NMR data
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-((dimethylamino)methyl)-3-fluorophenylboronic acid
Introduction
This compound is a multifunctional organoboron compound of significant interest in medicinal chemistry and materials science. Its structure combines a fluorinated phenylboronic acid moiety, a key component in Suzuki-Miyaura cross-coupling reactions and as a sensor for carbohydrates, with a dimethylaminomethyl group that can influence solubility, basicity, and binding interactions. A comprehensive characterization of this molecule is paramount for its effective application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating its structure and purity in solution.
This guide provides an in-depth analysis of the expected multinuclear NMR data for this compound. As direct experimental spectra are not widely published, this document synthesizes data from analogous structures and first principles to offer a robust, predictive framework for researchers. We will delve into the theoretical underpinnings, predict the ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra, and provide a field-proven experimental protocol for acquiring high-quality data.
Part 1: The Role of Multinuclear NMR in Characterizing Substituted Phenylboronic Acids
The structural complexity of this compound necessitates a multi-pronged NMR approach. While ¹H and ¹³C NMR are foundational for organic molecules, the presence of boron and fluorine—both NMR-active nuclei—provides deeper structural insights.
-
¹¹B NMR: Boron has two NMR-active isotopes, ¹¹B (I = 3/2, 80.1% natural abundance) and ¹⁰B (I = 3, 19.9% abundance). Due to its higher abundance and more favorable nuclear properties, ¹¹B NMR is almost exclusively used. The chemical shift of ¹¹B is highly sensitive to its coordination number, making it an excellent probe for the equilibrium between the trigonal sp² hybridized boronic acid and the tetrahedral sp³ hybridized boronate species that can form in the presence of Lewis bases or changes in pH.[1][2] For arylboronic acids, a broad signal is typically observed between δ 27–35 ppm.[3][4]
-
¹⁹F NMR: With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus (I = 1/2) offers high sensitivity.[5] Its chemical shifts are spread over a wide range, making ¹⁹F NMR an exquisite probe for the local electronic environment. Furthermore, ¹⁹F couples to other nuclei (¹H and ¹³C), providing valuable through-bond connectivity information.
-
Causality in Experimental Design: An integrated multinuclear NMR approach is not merely confirmatory; it is essential for a complete and unambiguous structural assignment. For instance, ¹¹B NMR can confirm the state of the boronic acid moiety, while ¹⁹F-¹H and ¹⁹F-¹³C correlations can definitively place the fluorine atom on the aromatic ring relative to the other substituents.
Part 2: Predicted NMR Spectra & In-Depth Interpretation
The following predictions are based on established substituent effects and experimental data from structurally related compounds such as 4-fluorophenylboronic acid[6][7], 3-fluorophenylboronic acid[8], and 4-(dimethylamino)phenylboronic acid.[9][10]
Molecular Structure and Atom Numbering
For clarity, the following atom numbering will be used for spectral assignments.
Caption: Numbering scheme for this compound.
¹H NMR Spectrum (Predicted)
-
Aromatic Protons (H2, H5, H6): The three protons on the phenyl ring will appear in the aromatic region (δ 7.0–8.0 ppm).
-
H2: This proton is ortho to the boronic acid group and meta to the fluorine. It is expected to be a doublet of doublets due to coupling with H6 and the fluorine atom.
-
H6: This proton is ortho to the boronic acid and will appear as a doublet of doublets, coupled to H5 and H2.
-
H5: This proton is ortho to the fluorine and meta to the boronic acid. It will likely appear as a triplet or a complex multiplet due to coupling with H6 and the fluorine.
-
-
Methylene Protons (C7-H₂): The two protons of the methylene bridge will appear as a singlet around δ 3.5–4.0 ppm. The exact shift is influenced by the adjacent nitrogen and the aromatic ring.
-
Methyl Protons (C8/C9-H₃): The six protons of the two methyl groups on the nitrogen are equivalent and will appear as a sharp singlet, typically around δ 2.2–2.5 ppm.
-
Boronic Acid Protons (B(OH)₂): These protons are acidic and their signal is often broad and may exchange with residual water in the solvent. In a dry solvent like DMSO-d₆, a broad singlet might be observed around δ 8.0 ppm.[11] In methanol-d₄, this signal will be lost due to exchange with the solvent.[12]
¹³C NMR Spectrum (Predicted)
The ¹³C NMR spectrum will show 9 distinct signals. The carbons of the phenyl ring will exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, ⁴JCF).
-
Aromatic Carbons (C1-C6):
-
C3 (C-F): This carbon will show a large one-bond coupling constant (¹JCF ≈ 240–250 Hz) and will be the most downfield of the protonated aromatic carbons.
-
C2 & C4: These carbons are ortho to the fluorine and will exhibit a two-bond coupling constant (²JCF ≈ 20–25 Hz).
-
C1 & C5: These carbons are meta to the fluorine and will have a smaller three-bond coupling constant (³JCF ≈ 5–10 Hz). The C1 carbon, attached to boron, may be difficult to observe due to quadrupolar broadening from the boron nucleus.
-
C6: This carbon is para to the fluorine and will show the smallest four-bond coupling (⁴JCF ≈ 1–3 Hz).
-
-
Aliphatic Carbons (C7, C8, C9):
-
C7 (CH₂): Expected around δ 55–65 ppm.
-
C8/C9 (CH₃): The two equivalent methyl carbons are expected around δ 40–45 ppm.
-
¹⁹F NMR Spectrum (Predicted)
A single resonance is expected for the fluorine atom. Based on data for 3-fluorophenylboronic acid, the chemical shift should be in the range of δ -110 to -115 ppm. The signal will likely appear as a multiplet due to coupling with the ortho protons (H2 and H5).
¹¹B NMR Spectrum (Predicted)
A single, characteristically broad signal is expected for the trigonal sp² boronic acid. The chemical shift is predicted to be in the range of δ +28 to +32 ppm, consistent with other arylboronic acids.[4][13] The presence of the basic dimethylamino group could potentially lead to intramolecular coordination with the boron atom, which would shift the signal upfield into the range for tetracoordinate boron (δ +5 to +15 ppm).[14] The position and width of this signal will be highly dependent on the solvent, concentration, and pH.[1][2]
Predicted NMR Data Summary
| Nucleus | Atom(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | B(OH)₂ | ~8.0 (in DMSO-d₆) | Broad Singlet | - |
| H2, H5, H6 | 7.0 - 8.0 | Multiplets | J(H,H) ≈ 7-8; J(H,F) ≈ 3-9 | |
| C7-H₂ | 3.5 - 4.0 | Singlet | - | |
| C8/C9-H₃ | 2.2 - 2.5 | Singlet | - | |
| ¹³C | C3 | ~160 | Doublet | ¹J(C,F) ≈ 245 |
| C1-C6 (Aromatic) | 115 - 140 | Doublets/Multiplets | J(C,F) ≈ 1-25 | |
| C7 | 55 - 65 | Singlet | - | |
| C8/C9 | 40 - 45 | Singlet | - | |
| ¹⁹F | F | -110 to -115 | Multiplet | J(F,H) ≈ 3-9 |
| ¹¹B | B | +28 to +32 | Broad Singlet | - |
Part 3: Self-Validating Experimental Protocol
The primary challenge in acquiring clean NMR spectra for arylboronic acids is their tendency to form cyclic anhydride trimers (boroxines) upon dehydration. This process leads to significant signal broadening in non-coordinating solvents like CDCl₃. The following protocol is designed to mitigate this issue and yield high-resolution spectra.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Solvent Selection (The "Why"): Methanol-d₄ is the recommended solvent. Boronic acid anhydrides are in equilibrium with the free acid, and the presence of an alcohol solvent like methanol readily breaks up these oligomers by forming the corresponding boronic esters, resulting in sharp, well-resolved NMR signals.[12] While DMSO-d₆ can also be used, methanol-d₄ is often superior for mitigating boroxine formation.
-
Sample Preparation: a. Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of high-purity methanol-d₄ (CD₃OD). c. Cap the tube securely and vortex or sonicate gently until the solid is completely dissolved. The solution should be clear and colorless.
-
Instrument Parameters:
-
General: Before acquiring spectra for other nuclei, obtain a high-quality ¹H spectrum. Ensure proper locking and shimming to achieve optimal resolution.
-
¹H NMR: Use a standard pulse program. A spectral width of 12-16 ppm is sufficient. Acquire at least 16 scans for a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 220-240 ppm is appropriate. Due to the lower sensitivity of ¹³C, a longer acquisition time (several hundred to a few thousand scans) will be necessary.
-
¹⁹F NMR: A proton-decoupled experiment is often sufficient. The spectral width should be set based on the expected chemical shift. ¹⁹F NMR is highly sensitive, so a small number of scans (e.g., 32-64) is usually adequate.
-
¹¹B NMR: Use a quartz NMR tube if possible to avoid a broad background signal from borosilicate glass tubes.[1] A spectral width of 200 ppm centered around 20 ppm is a good starting point. The signal will be broad, so do not use line broadening during processing initially. A moderate number of scans (e.g., 1024) is typically required.[1]
-
-
Data Processing and Referencing:
-
Reference the ¹H and ¹³C spectra to the residual solvent peak of methanol-d₄ (δH ≈ 3.31 ppm, δC ≈ 49.0 ppm).
-
Reference the ¹⁹F spectrum externally to a standard like CFCl₃ (δ = 0 ppm).
-
Reference the ¹¹B spectrum externally to BF₃·OEt₂ (δ = 0 ppm).
-
Conclusion
The structural elucidation of this compound is readily achievable through a systematic, multinuclear NMR approach. By understanding the inherent chemical properties of the molecule—particularly the presence of NMR-active fluorine and boron nuclei and the tendency of boronic acids to form anhydrides—a robust experimental plan can be devised. The predictive data and detailed protocol provided in this guide serve as a comprehensive resource for researchers, enabling efficient and accurate characterization of this and structurally similar compounds, thereby accelerating research and development efforts.
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Whitepaper: The Electronic Effects of Fluorine in Phenylboronic Acids: A Guide for Synthetic and Medicinal Chemists
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] When appended to the versatile phenylboronic acid scaffold, fluorine imparts a unique and often counterintuitive set of electronic properties that significantly influence acidity, reactivity, and biological interactions. This guide provides an in-depth analysis of the dichotomous electronic effects of fluorine—its powerful electron-withdrawing inductive effect and its subtler, position-dependent resonance donation. We will explore how this electronic tug-of-war governs the Lewis acidity (pKa) of the boronic acid, modulates its performance in critical transformations like the Suzuki-Miyaura cross-coupling, and creates opportunities for the rational design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of how to leverage fluorination in the context of phenylboronic acid chemistry.
Introduction: The Convergence of Two Privileged Scaffolds
Phenylboronic acids are indispensable reagents in synthetic chemistry, most renowned for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] Their utility extends into medicinal chemistry, where the boronic acid moiety can act as a covalent warhead for enzyme inhibition, famously exemplified by the proteasome inhibitor Bortezomib.[4][5]
Simultaneously, fluorine has emerged as a "magic element" in drug design.[1][6] Its introduction can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, membrane permeability, and binding affinity.[1][2][7]
The fusion of these two scaffolds—the fluorinated phenylboronic acid—creates a class of compounds with finely tunable properties.[8][9] Understanding the fundamental electronic principles governing these molecules is paramount to exploiting their full potential. This guide dissects these principles, moving from foundational theory to practical application.
The Dual Nature of Fluorine's Electronic Influence
The profound impact of fluorine stems from its unique combination of high electronegativity and the presence of lone pair electrons. This results in two opposing electronic effects that operate simultaneously.[10][11]
-
Inductive Effect (-I): As the most electronegative element, fluorine powerfully withdraws electron density from the phenyl ring through the sigma bond framework. This is a distance-dependent effect, strongest at the carbon atom to which it is attached.
-
Resonance (Mesomeric) Effect (+R): The lone pair electrons on the fluorine atom can be delocalized into the pi-system of the aromatic ring. This donates electron density back to the ring, partially counteracting the inductive withdrawal. This effect is most pronounced at the ortho and para positions.[3]
The net electronic impact of a fluorine substituent is a delicate balance between its strong -I effect and weaker +R effect. The position of the fluorine atom on the phenyl ring dictates which effect dominates, leading to distinct and predictable changes in the molecule's properties.
Impact on Lewis Acidity and pKa
Boronic acids are Lewis acids, not Brønsted acids; they accept a hydroxide ion to form a tetrahedral boronate species.[3] The equilibrium of this reaction is described by the pKa. A lower pKa value signifies a stronger Lewis acid, as the electron-deficient boron center is more readily attacked by hydroxide.
Fluorine's electron-withdrawing nature increases the Lewis acidity of the boron center, but the magnitude of this effect is highly dependent on its position.[3][8]
| Compound | Substituent(s) | pKa Value | Causality Behind the Effect |
| Phenylboronic acid | H | ~8.8[3][10] | Baseline reference. |
| 4-Fluorophenylboronic acid | para-F | ~8.77[8][11] | The strong -I effect is significantly offset by the +R effect, which donates electron density directly in line with the boronic acid group. This results in only a minor increase in acidity compared to the parent compound.[3][12] |
| 3-Fluorophenylboronic acid | meta-F | ~8.35[11] | The +R effect does not extend to the meta position. Therefore, the strong -I effect dominates, withdrawing significant electron density from the ring, making the boron center more electrophilic and thus more acidic.[3] |
| 2-Fluorophenylboronic acid | ortho-F | ~8.70[11] | The proximity of the ortho fluorine allows for a strong -I effect. However, this can be complicated by potential intramolecular hydrogen bonding between the fluorine and a boronic acid hydroxyl group, which can stabilize the tetrahedral boronate anion and further increase acidity.[3][13] |
| 3,5-Difluorophenylboronic acid | 3,5-di-F | ~7.74[11] | The additive -I effects from two meta fluorines cause a substantial increase in Lewis acidity, resulting in a significantly lower pKa. |
Note: pKa values can vary slightly depending on the measurement conditions.
This trend is a textbook demonstration of physical organic principles. The acidity for the meta isomer is higher than for the para isomer, which is consistent with the values of Hammett constants and the dominance of the inductive effect at the meta position.[8][11] The introduction of multiple fluorine substituents generally leads to a cumulative increase in acidity.[8]
Consequences for Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The critical, often rate-limiting, step is transmetalation , where the organic group is transferred from the boron atom to the palladium catalyst.[14][15] This process requires the activation of the boronic acid by a base to form a more nucleophilic "ate" complex (the boronate).
The increased Lewis acidity of fluorinated phenylboronic acids directly facilitates the formation of this reactive boronate species.[11] A more acidic boronic acid can be activated by a weaker base or at a lower concentration of base, potentially accelerating the transmetalation step and the overall catalytic cycle.
However, a significant challenge with highly electron-deficient arylboronic acids, such as polyfluorinated derivatives, is their increased susceptibility to protodeboronation , an undesired side reaction where the C-B bond is cleaved by a proton source, leading to yield loss. Therefore, reaction conditions must be carefully optimized to favor the productive cross-coupling pathway over this decomposition route.
Exemplary Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl bromide with a fluorinated phenylboronic acid.
Objective: Synthesize 4-fluoro-1,1'-biphenyl.
Materials:
-
Bromobenzene
-
4-Fluorophenylboronic acid[16]
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq) in a portion of the toluene. Stir for 15-20 minutes. This in-situ formation of the Pd(0) catalyst can improve reaction consistency.
-
Reagent Addition: To the reaction vessel, add 4-fluorophenylboronic acid (1.2 eq), followed by bromobenzene (1.0 eq).
-
Solvent and Base: Add the remaining toluene and a 2M aqueous solution of K₂CO₃ (2.0-3.0 eq). The biphasic mixture should be stirred vigorously.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS. Reactions with activated fluorinated boronic acids are often complete within a few hours.
-
Workup: Upon completion, cool the reaction to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 4-fluoro-1,1'-biphenyl.
Spectroscopic Insights from NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for characterizing fluorinated phenylboronic acids.[17][18]
-
¹⁹F NMR: This is particularly informative due to the wide chemical shift range and high sensitivity of the ¹⁹F nucleus.[8][9] The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing direct insight into the effects of its position and its interaction with the boronic acid group.
-
¹¹B NMR: The chemical shift observed in ¹¹B NMR spectra is characteristic of the coordination state of the boron atom, allowing for the distinction between the trigonal planar boronic acid and the tetrahedral boronate species.[10]
-
¹H and ¹³C NMR: These spectra provide standard information about the overall structure, and the coupling constants between fluorine and carbon/hydrogen nuclei (J-coupling) can further confirm structural assignments.[17]
Applications in Drug Discovery
The rationale for using fluorinated phenylboronic acids in medicinal chemistry is multifaceted, leveraging both the properties of fluorine and the boronic acid moiety.[1][4]
-
Modulation of Acidity and Covalent Binding: The boronic acid group can form reversible covalent bonds with diols, such as the catalytic serine or threonine residues in the active sites of enzymes like proteasomes.[4][19] By installing fluorine atoms, medicinal chemists can precisely tune the Lewis acidity (pKa) of the boron. This influences the equilibrium of covalent bond formation, potentially enhancing inhibitor potency and selectivity.[8][9]
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[7]
-
Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including electrostatic and hydrophobic interactions, which can increase the overall binding affinity and potency of a drug candidate.[6]
Conclusion
The electronic effects of fluorine in phenylboronic acids are a compelling case study in physical organic chemistry with profound practical consequences. The interplay between a dominant inductive withdrawal and a position-dependent resonance donation allows for the rational tuning of the boronic acid's Lewis acidity. This, in turn, directly impacts reactivity in pivotal synthetic reactions and provides a powerful tool for optimizing the potency and pharmacokinetic properties of boron-containing drug candidates. A thorough understanding of these fundamental principles is essential for any scientist aiming to innovate in the fields of organic synthesis, materials science, and medicinal chemistry.
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Tredwell, M., et al. (2016). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters, 18(1), 104-107. [Link]
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ACS Omega. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. [Link]
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Singh, R. P., et al. (2018). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 25(39), 5236-5259. [Link]
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Tredwell, M., et al. (2016). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters, 18(1), 104-107. [Link]
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Intrieri, D., et al. (2022). Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines. Molecules, 27(20), 6927. [Link]
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ResearchGate. (2021). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. [Link]
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Yamamoto, T., & Osakada, K. (2019). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 48(30), 11235-11247. [Link]
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Mague, J. T., & Soloshonok, V. A. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 112(2), 1165-1214. [Link]
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Journal of Nuclear Medicine. (2024). Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. [Link]
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ResearchGate. (n.d.). Selected boronic acids and their pKa values. [Link]
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Johnson, H. W. B., et al. (2023). Rational design of proteasome inhibitors based on the structure of the endogenous inhibitor PI31/Fub1. Proceedings of the National Academy of Sciences, 120(51), e2310156120. [Link]
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Alvarez-Bercedo, P. (2013). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: the missing link. IDEALS. [Link]
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Barba-Bon, A., et al. (2014). New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. Journal of Fluorescence, 24(1), 215-223. [Link]
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Adams, J., et al. (1998). Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. Bioorganic & Medicinal Chemistry Letters, 8(4), 333-338. [Link]
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Gessier, F., et al. (2003). Novel fluorinated pseudopeptides as proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(24), 4437-4440. [Link]
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Sci-Hub. (n.d.). Computational study of the fluorination effect on nitrogen–boron bond. [Link]
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Semantic Scholar. (n.d.). Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. [Link]
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IOPscience. (n.d.). Electronic structures and transport properties of fluorinated boron nitride nanoribbons. [Link]
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Quora. (2018). Organic Chemistry: Which is more acidic: para-fluorobenzoic acid, para-chlorobenzoic acid, para-bromobenzoic acid or para-iodobenzoic acid? Why? [Link]
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Unraveling the Mechanistic Intricacies of 4-((dimethylamino)methyl)-3-fluorophenylboronic Acid: A Technical Primer for Drug Discovery Professionals
Introduction: The Emergence of Substituted Phenylboronic Acids in Modern Drug Discovery
Phenylboronic acids have transcended their traditional role as versatile intermediates in organic synthesis to become a cornerstone of modern medicinal chemistry. Their unique ability to form reversible covalent bonds with diols has opened up new avenues for targeting a diverse array of biomolecules, from enzymes to cell surface glycans. Within this promising class of compounds, 4-((dimethylamino)methyl)-3-fluorophenylboronic acid emerges as a molecule of significant interest. Its carefully orchestrated substitution pattern—featuring a fluorine atom and a dimethylaminomethyl group—suggests a nuanced interplay of electronic and steric effects that can be harnessed for selective biological targeting.
This technical guide provides a comprehensive exploration of the putative mechanism of action of this compound. We will delve into the fundamental principles governing its reactivity, explore its potential biological targets, and present a series of robust experimental protocols for elucidating its precise molecular interactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this and related compounds in their therapeutic programs.
Core Mechanistic Principles: A Triad of Functionality
The mechanism of action of this compound is best understood by dissecting the contribution of its three key functional components: the boronic acid moiety, the fluorine substituent, and the dimethylaminomethyl group.
The Boronic Acid Moiety: A Reversible Covalent Warhead
At the heart of the molecule's biological activity lies the boronic acid group (-B(OH)₂). Unlike many traditional pharmacophores that rely on non-covalent interactions, boronic acids can form reversible covalent bonds with compounds containing cis-1,2- or -1,3-diols. This interaction is fundamental to the mechanism of action of numerous FDA-approved boronic acid-based drugs. In a biological context, this reactivity allows for the targeting of a wide range of biomolecules, including:
-
Glycoproteins and Glycans: The surfaces of cells are adorned with a complex array of glycans, which play crucial roles in cell signaling, recognition, and adhesion. The diol-containing sugar residues of these glycans present prime targets for boronic acids.
-
Enzymes: The active sites of certain enzymes, particularly serine proteases, can be targeted by boronic acids. The boronic acid can mimic the tetrahedral intermediate of peptide bond hydrolysis, leading to potent and often reversible inhibition.
-
Nucleotides and Co-factors: Molecules such as ATP, NAD+, and RNA contain ribose, a sugar with a cis-diol that can be targeted by boronic acids.
The reversible nature of the boronate ester bond is a key advantage in drug design, as it can lead to a desirable balance of target engagement and off-rate, potentially reducing off-target effects.
The Fluorine Substituent: A pKa Modulator for Physiological Targeting
The strategic placement of a fluorine atom at the 3-position of the phenyl ring is a critical design feature. Fluorine is a highly electronegative atom, and its electron-withdrawing nature has a profound effect on the Lewis acidity of the boron atom. This, in turn, lowers the pKa of the boronic acid.
A lower pKa is crucial for biological activity at physiological pH (around 7.4). For a boronic acid to efficiently bind to a diol, it must be in its trigonal planar, sp²-hybridized state. However, in aqueous solution, boronic acids exist in equilibrium with their tetrahedral, sp³-hybridized boronate form. A lower pKa shifts this equilibrium towards the more reactive trigonal form at physiological pH, thereby enhancing the compound's ability to engage with its biological targets.[1][2]
The Dimethylaminomethyl Group: A Modulator of Solubility and Ionic Interactions
The dimethylaminomethyl group at the 4-position introduces a tertiary amine, which is basic and will be protonated at physiological pH. This has several important implications for the molecule's overall properties:
-
Aqueous Solubility: The presence of a charged, protonated amine is expected to significantly enhance the aqueous solubility of the compound, a critical factor for drug delivery and bioavailability.
-
Ionic Interactions: The positively charged group can participate in ionic interactions with negatively charged residues (e.g., aspartate, glutamate) on the surface or in the binding pocket of a target protein. This can provide an additional layer of target recognition and binding affinity.
-
Cell Permeability: The ability of the amine to exist in both its charged and uncharged forms can influence its ability to cross cell membranes.
The interplay of these three functional groups creates a molecule with a unique set of properties that can be exploited for specific therapeutic applications.
Hypothetical Biological Targets and Therapeutic Applications
Given the fundamental properties of this compound, we can hypothesize several classes of biological targets and potential therapeutic applications:
| Potential Target Class | Specific Examples | Potential Therapeutic Application | Rationale |
| Serine Proteases | Thrombin, Factor Xa, Neutrophil Elastase | Anticoagulation, Anti-inflammatory | Boronic acids are known inhibitors of serine proteases. The specific substitution pattern could confer selectivity. |
| Cell Surface Glycans | Sialyl-Lewis X, Tumor-associated carbohydrate antigens | Oncology, Immunology | Targeting aberrant glycosylation patterns on cancer cells or immune cells. |
| Enzymes of Nucleotide Metabolism | Inosine Monophosphate Dehydrogenase (IMPDH) | Virology, Immunology | Targeting the ribose moiety of nucleotide substrates. |
Experimental Workflows for Mechanistic Elucidation
A systematic and rigorous experimental approach is required to definitively establish the mechanism of action of this compound. The following protocols provide a roadmap for such an investigation.
Workflow 1: Target Identification and Validation
The initial step is to identify the specific biological target(s) of the compound. A combination of in silico and experimental approaches is recommended.
Diagram: Target Identification Workflow
Caption: A multi-pronged approach to target identification.
Protocol 1: Affinity Chromatography for Target Pull-Down
-
Immobilization: Synthesize a derivative of this compound with a linker suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line for oncology applications).
-
Incubation: Incubate the cell lysate with the immobilized compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins.
-
Analysis: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Workflow 2: Characterization of Target Engagement
Once a putative target has been identified, the next step is to characterize the binding interaction in detail.
Diagram: Target Engagement Workflow
Caption: Quantifying the interaction with the identified target.
Protocol 2: Enzyme Inhibition Assay
-
Reagents: Prepare a solution of the purified target enzyme, its substrate, and a range of concentrations of this compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the progress of the reaction over time using a suitable detection method (e.g., absorbance, fluorescence).
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Mechanism of Inhibition: Perform further kinetic studies (e.g., by varying the substrate concentration) to determine the mode of inhibition (e.g., competitive, non-competitive).
Conclusion: A Versatile Scaffold for Future Drug Discovery
While the specific biological mechanism of action of this compound remains to be fully elucidated in the public domain, its chemical architecture provides a compelling rationale for its potential as a therapeutic agent. The strategic combination of a diol-binding boronic acid, a pKa-lowering fluorine atom, and a solubilizing, charge-bearing dimethylaminomethyl group creates a versatile scaffold that can be tailored for a wide range of biological targets. The experimental workflows outlined in this guide provide a clear path forward for researchers seeking to unlock the full therapeutic potential of this and related molecules. As our understanding of the nuanced roles of post-translational modifications and cell surface glycosylation in disease continues to grow, the importance of chemical probes and drugs based on substituted phenylboronic acids is set to increase significantly.
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- Benchchem product page for (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid. Benchchem. [Provides general information on a related boronic acid, highlighting the diol-binding property.]
- PubChem entry for (3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid. National Center for Biotechnology Information. [Provides chemical information for an isomer of the topic compound.]
- Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.Tetrahedron Letters, 44(42), 7719-7722. [Discusses the effect of fluorine on the pKa of a phenylboronic acid.]
- Request for PDF: Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. ResearchGate.
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- Safety Data Sheet for 3-Fluorophenylboronic acid. Fisher Scientific.
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Navigating the Commercial Landscape of Substituted Fluorophenylboronic Acids: A Technical Guide for Researchers
The Strategic Importance of Fluorinated Arylboronic Acids
Fluorine-containing organic compounds are of immense interest in medicinal chemistry and materials science.[1] The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Arylboronic acids are indispensable reagents in modern organic synthesis, most notably as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.[2][3] The title compound, with its fluoro and dimethylaminomethyl substituents, represents a valuable building block for creating complex molecules with tailored properties for pharmaceutical and agrochemical applications.[4][5]
Commercial Availability: A Landscape of Analogs
While a direct search for 4-((dimethylamino)methyl)-3-fluorophenylboronic acid does not yield immediate commercial sources, several structurally similar and synthetically relevant isomers and analogs are readily available. Understanding these alternatives is crucial for any research program requiring this specific chemical motif.
Key Isomers and Related Compounds
The primary commercially available isomer is (3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid . It is essential to note the positional difference of the substituents. Additionally, related compounds where the methyl group is replaced by a carbonyl (carbamoyl) or where the amino group is primary are also available.
| Compound Name | Structure | CAS Number | Notes |
| (3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid | B(C1=CC(=C(C=C1)F)CN(C)C)(O)O | 1704063-96-6 | The most direct structural isomer available. The relative positions of the fluoro and aminomethyl groups are swapped.[6] |
| 4-(Dimethylcarbamoyl)-3-fluorophenylboronic acid | CN(C)C(=O)c1ccc(cc1F)B(O)O | 874289-13-1 | Features a dimethylcarbamoyl group instead of a dimethylaminomethyl group.[7][8] This changes the electronic and steric properties significantly. |
| 4-Amino-3-fluorophenylboronic acid | Nc1ccc(B(O)O)c(F)c1 | Not explicitly found, but its synthesis is well-documented.[9][10] | A potential synthetic precursor to the target molecule via reductive amination or alkylation. |
| 4-Amino-3-fluorophenylboronic acid, pinacol ester | CC1(C)OB(OC1(C)C)C1=CC(F)=C(N)C=C1 | 819058-34-9 | The pinacol ester form offers enhanced stability and is often preferred for cross-coupling reactions.[11] |
Representative Commercial Suppliers
A selection of suppliers offering these related compounds is listed below. Researchers should always verify purity and availability directly with the vendor.
| Compound Name | Representative Supplier(s) | Typical Purity |
| (3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid | PubChem lists multiple vendors | >95% |
| 4-(Dimethylcarbamoyl)-3-fluorophenylboronic acid | Sigma-Aldrich (AldrichCPR)[8], Cenmed Enterprises[7] | Research grade, analytical data may not be provided[7][8] |
| 4-Amino-3-fluorophenylboronic acid, pinacol ester | Thermo Fisher Scientific[11] | 97% |
Synthetic Strategy: Accessing the Target Molecule
Given the lack of direct commercial availability, a synthetic approach is necessary to obtain This compound . A plausible and efficient route would involve the reductive amination of a suitable aldehyde precursor. A general workflow is proposed below.
Caption: Proposed synthetic workflow to the target compound.
This pathway leverages common, high-yielding transformations in organic chemistry. The key steps are the selective formation of the aldehyde followed by boronation and finally, the introduction of the dimethylaminomethyl group via reductive amination. An alternative, as suggested by available literature, could involve the N-alkylation of 4-Amino-3-fluorophenylboronic acid .[9][10]
Application in Suzuki-Miyaura Cross-Coupling: A Protocol
The primary utility of novel boronic acids is in cross-coupling reactions. The following protocol details a representative Suzuki-Miyaura coupling using a commercially available analog, (3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid , as a proxy for the target compound. The principles and stoichiometry are directly translatable.
Causality Behind Experimental Choices
-
Catalyst System: A palladium(0) source (e.g., Pd(PPh₃)₄) is standard for Suzuki couplings.[2] The choice of ligand (in this case, triphenylphosphine is part of the catalyst complex) is critical for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: A base (e.g., K₂CO₃ or Cs₂CO₃) is required to activate the boronic acid via the formation of a more nucleophilic boronate species, which is essential for the transmetalation step.
-
Solvent System: A mixture of an organic solvent (like Dioxane or Toluene) and water is commonly used. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase solubilizes the aryl halide, boronic acid, and the palladium catalyst.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Therefore, the reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
Step-by-Step Methodology
Reaction: Coupling of (3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid with a generic Aryl Bromide (Ar-Br).
-
Vessel Preparation: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), (3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Inerting: Seal the flask with a rubber septum, and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of nitrogen, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv).
-
Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of Dioxane:Water) via syringe. The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the aryl bromide.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the limiting reagent (typically the aryl bromide) indicates completion.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired biaryl product.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion and Forward Outlook
While This compound is not a readily available catalog chemical, its synthesis is feasible from related, commercially available starting materials. Its structural isomers and functional group analogs provide immediate, off-the-shelf alternatives for structure-activity relationship (SAR) studies. This guide provides the necessary technical foundation for researchers to either synthesize the target compound or strategically employ its closest available analogs in their discovery programs, thereby accelerating innovation in drug development and materials science.
References
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4-(Dimethylcarbamoyl)-3-fluorophenylboronic Acid - Cenmed Enterprises. [Link]
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(3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid | C9H13BFNO2 | CID 75485790. PubChem. [Link]
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Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(44), 7719–7722. [Link]
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Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid | Request PDF. ResearchGate. [Link]
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health (NIH). [Link]
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Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. National Institutes of Health (NIH). [Link]
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Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Beilstein Journals. [Link]
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(3-(Dimethylamino)-4-fluorophenyl)boronic acid - Lead Sciences. [Link]
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Organic Syntheses Procedure. [Link]
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Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. ResearchGate. [Link]
-
Cu(OAc)2/KI/DMAP catalyzed C−N cross‐coupling of aryl boronic acids... ResearchGate. [Link]
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(2,4,5-Trimethylthiophen-3-yl)boronic acid pinacol ester | 98% Pure. [Link]
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Substituted Phenylboronic Acids: A Technical Guide for Advanced Chemical and Pharmaceutical Applications
Foreword: The Enduring Versatility of the Boron-Carbon Bond
Substituted phenylboronic acids represent a cornerstone of modern organic chemistry and drug discovery. Their unique ability to engage in reversible covalent interactions and participate in robust carbon-carbon bond-forming reactions has cemented their status as indispensable tools for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the synthesis, properties, and multifaceted applications of these remarkable compounds, moving beyond a simple recitation of facts to delve into the causal relationships that govern their utility. We will explore not just the "how," but the critical "why" behind experimental design and application, offering a framework for innovation in your own research endeavors.
The Foundation: Understanding the Phenylboronic Acid Moiety
At its core, a phenylboronic acid consists of a phenyl ring attached to a boronic acid functional group [-B(OH)₂]. The magic of this moiety lies in the electronic nature of the boron atom. With its vacant p-orbital, boron acts as a Lewis acid, readily interacting with Lewis bases. This fundamental property underpins the majority of its applications.
Substituents on the phenyl ring play a crucial role in modulating the electronic properties and, consequently, the reactivity and binding affinity of the boronic acid. Electron-donating groups increase the electron density on the boron atom, generally decreasing its Lewis acidity. Conversely, electron-withdrawing groups decrease electron density, making the boron more electrophilic and enhancing its Lewis acidity. This ability to fine-tune the electronic character through substitution is a key driver of the broad applicability of this class of compounds.
Synthetic Strategies: Crafting the Molecular Toolkit
The synthesis of substituted phenylboronic acids is a mature field, with several reliable methods at the disposal of the synthetic chemist. The choice of method often depends on the nature and position of the desired substituent and the availability of starting materials.
Grignard-Based Synthesis: A Classic and Robust Approach
One of the most common and economical methods involves the reaction of a Grignard reagent, formed from a substituted aryl halide, with a trialkyl borate ester, followed by acidic hydrolysis.[1][2] This method is particularly useful for a wide range of substituted phenylboronic acids.
Experimental Protocol: Synthesis of 4-Chlorophenylboronic Acid [3]
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-4-chlorobenzene in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is initiated by gentle heating and then maintained by the exothermic reaction.
-
Boration: Cool the freshly prepared Grignard reagent to -40°C in a dry ice/acetone bath. Slowly add a solution of tributyl borate in anhydrous THF via the dropping funnel, maintaining the temperature below -30°C.[3] The molar ratio of the aryl halide to the borate ester is a critical parameter to optimize for yield.[3]
-
Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding it to a stirred solution of dilute sulfuric acid cooled in an ice bath.
-
Work-up and Isolation: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system.
Causality in Protocol Design:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, hence the necessity for flame-dried glassware and anhydrous solvents to prevent quenching of the reagent.
-
Low-Temperature Boration: The reaction of the Grignard reagent with the borate ester is highly exothermic. Low temperatures are crucial to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the initially formed boronic ester.
-
Acidic Hydrolysis: The acidic work-up serves to hydrolyze the boronic ester to the desired boronic acid and to quench any unreacted Grignard reagent.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
While not a direct synthesis of phenylboronic acids, the Suzuki-Miyaura reaction is arguably their most significant application and a testament to their utility in constructing complex organic molecules.[4][5][6] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an organoboron compound (like a substituted phenylboronic acid) and an organohalide or triflate.[4][7]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromophenylboronic Acid with an Aryl Halide
-
Reaction Setup: In a Schlenk flask, combine the aryl halide, 4-bromophenylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).
-
Solvent System: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.
-
Reaction Execution: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes. Heat the reaction to the desired temperature (typically 80-110°C) and monitor its progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Applications in Medicinal Chemistry and Drug Development
Substituted phenylboronic acids have emerged as privileged scaffolds in medicinal chemistry, with several FDA-approved drugs containing this moiety.[8][9] Their ability to form reversible covalent bonds with diols and the active site serine residues of proteases makes them potent enzyme inhibitors.[10]
Protease Inhibition: A Covalent Approach to Drug Design
The boronic acid group can form a stable, yet reversible, tetrahedral adduct with the catalytic serine residue in the active site of serine proteases.[10] This mimics the transition state of peptide bond hydrolysis, leading to potent inhibition. The substituents on the phenyl ring are crucial for achieving selectivity and optimizing pharmacokinetic properties.[10][11]
Structure-Activity Relationship (SAR) Insights:
-
Aromatic Interactions: The phenyl ring can engage in π-π stacking or hydrophobic interactions within the enzyme's active site, contributing to binding affinity.
-
Hydrogen Bonding: Substituents capable of hydrogen bonding, such as hydroxyl or amino groups, can form additional interactions with active site residues, enhancing potency and selectivity.[12]
-
Modulation of pKa: The pKa of the boronic acid is a critical parameter. For optimal interaction with the catalytic serine at physiological pH, the pKa should be close to 7.4. Electron-withdrawing substituents can lower the pKa, making the boron more susceptible to nucleophilic attack.[13]
Phenylboronic Acids as Chemical Sensors: Detecting Biologically Relevant Analytes
The reversible interaction of phenylboronic acids with diols forms the basis of their application as chemical sensors, particularly for carbohydrates like glucose.[14][15][16] This has led to the development of innovative systems for continuous glucose monitoring.[14]
The Principle of Boronic Acid-Based Glucose Sensing
At physiological pH, a portion of the phenylboronic acid exists in the anionic tetrahedral boronate form. This form binds more strongly to diols than the neutral trigonal form. The binding of glucose, a diol, to the phenylboronic acid shifts the equilibrium towards the boronate form, leading to a change in the system's properties, which can be detected by various means.
Visualization of the Glucose Sensing Mechanism:
Caption: Equilibrium between trigonal phenylboronic acid and the tetrahedral boronate, and its shift upon glucose binding.
Signal Transduction Mechanisms
The change in the system upon glucose binding can be transduced into a measurable signal through various mechanisms:
-
Fluorescence: Changes in the fluorescence intensity or wavelength of a fluorophore attached to the phenylboronic acid.[17]
-
Colorimetry: A visible color change in a dye-boronic acid complex.[15]
-
Hydrogel Swelling: Incorporation of phenylboronic acid moieties into a hydrogel can cause it to swell or shrink in response to glucose concentration.[13][16]
Challenges and Future Perspectives
Despite their widespread success, challenges remain in the application of substituted phenylboronic acids. A key challenge is tuning the pKa of the boronic acid to be within the physiological range for optimal performance in biological systems.[13] Future research will likely focus on the development of novel substitution patterns and boronic acid derivatives with improved properties, such as enhanced selectivity and biocompatibility. The integration of phenylboronic acids into advanced materials, such as smart polymers and nanomaterials, holds immense promise for applications in targeted drug delivery, diagnostics, and regenerative medicine.[18][19][20][21][22]
Quantitative Data Summary
| Compound | Application | Key Parameter | Value/Observation |
| 4-Chlorophenylboronic acid | Synthesis | Optimized Yield | 87.77%[3] |
| 4-tert-Butylphenylboronic acid | Synthesis | Optimized Yield | 69.5%[3] |
| Phenylboronic Acid Derivatives | AmpC β-lactamase Inhibition | Kᵢ values | Nanomolar range[10] |
| Phenylboronic Acid Hydrogel | Glucose Sensing | Response | Volume swelling and red-shift in diffraction wavelength[15] |
Conclusion
Substituted phenylboronic acids are far more than simple chemical reagents; they are enabling tools that have revolutionized aspects of organic synthesis, medicinal chemistry, and materials science. By understanding the fundamental principles that govern their reactivity and interactions, researchers can continue to unlock their vast potential and develop innovative solutions to pressing scientific challenges.
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Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using 4-((dimethylamino)methyl)-3-fluorophenylboronic acid
Introduction: Strategic C-C Bond Formation in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness, functional group tolerance, and mild reaction conditions in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate has become indispensable in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This guide provides an in-depth exploration of the Suzuki-Miyaura coupling utilizing a highly functionalized and synthetically valuable building block: 4-((dimethylamino)methyl)-3-fluorophenylboronic acid (CAS No: 1334173-89-5).[5] The unique substitution pattern of this reagent—featuring an electron-withdrawing fluorine atom and a Lewis basic dimethylaminomethyl group—presents both opportunities and challenges. The fluorinated phenyl motif is a privileged structure in medicinal chemistry, known to enhance metabolic stability and binding affinity.[6] Concurrently, the tertiary amine functionality offers a site for potential salt formation or interaction with the catalytic system. Understanding and controlling these electronic and steric factors is paramount for achieving high-yield, selective couplings.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, offering mechanistic insights, field-proven protocols, and optimization strategies to effectively leverage this versatile reagent in complex molecule synthesis.
Mechanistic Framework and Substrate-Specific Considerations
The efficacy of a Suzuki-Miyaura coupling is governed by a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reactions with functionalized substrates like this compound.
The General Catalytic Cycle
The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide, Ar-X), forming a Pd(II) complex.
-
Transmetalation: This is the key bond-forming step where the organic group is transferred from the boron atom to the palladium center. This process requires activation of the boronic acid by a base (e.g., carbonate, phosphate) to form a more nucleophilic "ate" complex (R-B(OH)₃⁻).[9]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[10]
Causality Behind Experimental Choices: The Impact of Substituents
The unique structure of this compound necessitates careful consideration of its electronic and coordinating properties.
-
Influence of the Ortho-Fluoro Group: The electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boron center. This can lower the pKa of the boronic acid, facilitating the formation of the boronate "ate" complex required for transmetalation, even with milder bases.[6][11] However, highly fluorinated arylboronic acids can sometimes exhibit lower reactivity, requiring specific conditions to achieve efficient coupling.[12][13]
-
Potential Role of the Dimethylaminomethyl Group: The tertiary amine is a Lewis basic site that can interact with the palladium catalyst. This interaction can be a "double-edged sword":
-
Potential Inhibition: The amine could coordinate to the Pd(II) center, forming a stable six-membered ring chelate that may be slow to undergo subsequent steps like reductive elimination, thereby inhibiting the catalyst.[14]
-
Potential Rate Enhancement: In some cases, intramolecular coordination can stabilize catalytic intermediates or facilitate the oxidative addition step.
-
Given the potential for catalyst inhibition, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos or XPhos) are often required. These ligands can promote the desired reductive elimination step and may sterically disfavor the formation of an inhibitory chelate complex.[14]
Synthesis of this compound
This reagent is not as commonly available as simpler boronic acids and may require in-house synthesis. A plausible and effective route starts from commercially available 4-bromo-2-fluoroaniline, adapting established methodologies for the synthesis of functionalized boronic acids.[6][11]
Proposed Synthetic Protocol
-
Amine Protection: The aniline nitrogen of 4-bromo-2-fluoroaniline is first protected to prevent interference in subsequent steps. A standard protecting group like Boc (di-tert-butyl dicarbonate) can be used.
-
Benzylic Bromination: The methyl group of the corresponding toluene derivative (if starting from 4-bromo-2-fluoro-1-methylbenzene) would be brominated using a radical initiator like AIBN and N-bromosuccinimide (NBS).
-
Amination: The resulting benzylic bromide is then reacted with dimethylamine to install the key side chain.
-
Borylation: The crucial step involves a lithium-halogen exchange on the aryl bromide at low temperature (e.g., -78 °C) using n-butyllithium, followed by quenching the resulting aryllithium species with a trialkyl borate, such as trimethyl borate or triisopropyl borate.
-
Hydrolysis: Acidic aqueous workup hydrolyzes the boronate ester to afford the final this compound.
Disclaimer: This is a proposed synthetic route. Researchers should consult the primary literature and perform appropriate safety assessments before undertaking any new synthesis.
Detailed Application Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of the base, solvent, and catalyst system may be required for specific substrates.
Materials and Equipment
-
Reactants: Aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv).
-
Catalyst System: Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., XPhos, 2-4 mol%), or a pre-formed catalyst complex (e.g., XPhos Pd G3, 1-2 mol%).
-
Base: Potassium phosphate (K₃PO₄, 2.0–3.0 equiv) or cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Solvent: Anhydrous, degassed solvent such as 1,4-dioxane or toluene, often with a small amount of water (e.g., 10:1 dioxane:water).
-
Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating plate or oil bath, inert atmosphere setup (Argon or Nitrogen), TLC plates or LC-MS for reaction monitoring.
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst and ligand (e.g., Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.02 mmol, 2 mol%)). If using a pre-formed catalyst like XPhos Pd G3, add it directly (0.02 mmol, 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 80–100 °C. Stir vigorously for the duration of the reaction (typically 4–24 hours).
-
Monitoring: Periodically check the reaction's progress by taking a small aliquot, diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.
Data Summary and Optimization
The choice of reaction parameters is critical for success. The following table summarizes common variables and provides guidance for optimization, particularly for challenging substrates.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | For this substrate, use advanced systems with bulky, electron-rich ligands like XPhos, SPhos, or RuPhos to overcome potential amine coordination and promote reductive elimination.[14] |
| Base | K₂CO₃, Na₂CO₃ | Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. CsF can also be effective, especially with fluorinated substrates.[15][16] This ensures efficient formation of the boronate "ate" complex. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Anhydrous conditions (e.g., using dry THF or dioxane) can minimize protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source.[17] |
| Temperature | 80–110 °C | If the reaction is sluggish, a moderate increase in temperature can improve rates. However, excessive heat may promote catalyst decomposition or side reactions. |
| Boronic Acid | 1.1–1.5 equivalents | Using a slight excess of the boronic acid can help drive the reaction to completion, especially if competitive protodeboronation is occurring.[17] |
Conclusion
This compound is a powerful building block for introducing a key pharmacophore into complex molecular architectures via the Suzuki-Miyaura coupling. Success with this substrate hinges on a rational selection of the catalyst system and reaction conditions to manage the dual electronic effects of the fluoro substituent and the coordinating potential of the dimethylaminomethyl group. By employing modern palladium catalysts with bulky phosphine ligands and carefully chosen bases, researchers can effectively mitigate potential challenges like catalyst inhibition and protodeboronation. The protocols and insights provided herein offer a solid foundation for the successful application of this reagent in advancing drug discovery and chemical synthesis programs.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
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Chemical Communications (RSC Publishing). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Available at: [Link]
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Norio Miyaura & Akira Suzuki. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. PMC - NIH. Available at: [Link]
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ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (2025). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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Lennox, A., & Lloyd-Jones, G. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In New Trends in Cross-Coupling: Theory and Applications. The Royal Society of Chemistry. Available at: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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ResearchGate. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Available at: [Link]
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NIH. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Available at: [Link]
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ResearchGate. Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a. Available at: [Link]
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Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal. Available at: [Link]
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NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]
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NIH. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available at: [Link]
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PubMed. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Available at: [Link]
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Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
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ResearchGate. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Available at: [Link]
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ResearchGate. Addition–elimination reaction for the generation of dimethylamino.... Available at: [Link]
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PubMed. (2015). Making Dimethylamino a Transformable Directing Group by Nickel-Catalyzed C-N Borylation. Available at: [Link]
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University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Available at: [Link]
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ACS Publications. Fluoride-Mediated Boronic Acid Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
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PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Available at: [Link]
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PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available at: [Link]
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ResearchGate. Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. Available at: [Link]
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Organic Syntheses. Procedure for a Suzuki Coupling Reaction. Available at: [Link]
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NIH. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. Available at: [Link]
-
ResearchGate. (2015). Making Dimethylamino a Transformable Directing Group by Nickel-Catalyzed C N Borylation. Available at: [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
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PubChem. (3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid. Available at: [Link]
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MDPI. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]
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PubChem. (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid. Available at: [Link]
-
PubMed. (2018). Discovery of 4-((N-(2-(dimethylamino)ethyl)acrylamido)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (CHMFL-PDGFR-159) as a highly selective type II PDGFRα kinase inhibitor for PDGFRα driving chronic eosinophilic leukemia. Available at: [Link]
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Application Notes & Protocol: High-Efficiency Suzuki-Miyaura Coupling of 4-((Dimethylamino)methyl)-3-fluorophenylboronic Acid
Introduction: Strategic Importance and Reagent Profile
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed transformation is indispensable in the synthesis of high-value fine chemicals, particularly in the development of pharmaceuticals and advanced materials where biaryl scaffolds are prevalent.[3][4]
This guide focuses on a uniquely functionalized building block: 4-((dimethylamino)methyl)-3-fluorophenylboronic acid . This reagent is of particular interest to drug development professionals for several reasons:
-
The biaryl moiety is a common and privileged structure in medicinal chemistry.
-
The ortho-fluorine atom can significantly modulate the physicochemical properties of a final compound, influencing factors like metabolic stability, pKa, and binding affinity through specific electronic interactions.
-
The (dimethylamino)methyl group provides a basic handle that can improve solubility, serve as a key pharmacophore for target engagement, or act as a synthetic anchor for further derivatization.
However, the specific combination of these functional groups presents unique challenges and opportunities in reaction optimization. The electron-withdrawing nature of the fluorine can impact the kinetics of the catalytic cycle, while the basic amine can potentially interact with the palladium catalyst. This document provides a comprehensive framework for understanding and executing the successful cross-coupling of this valuable reagent.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][5][6]
-
Oxidative Addition: The cycle begins with the catalytically active Pd(0) complex, which undergoes oxidative addition into the carbon-halide (or pseudo-halide) bond of the coupling partner (Ar-X). This step forms a square-planar Pd(II) intermediate.[1][7] The reactivity order for the halide is typically I > Br > OTf >> Cl, making this the rate-determining step in many cases.[5]
-
Transmetalation: In this key step, the organic group from the organoboron species (Ar'-BY₂) is transferred to the palladium(II) center, displacing the halide.[8] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby promoting the transfer.[5][7]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups (Ar-Ar') from the palladium(II) complex.[3][6] This forms the desired C-C bond of the biaryl product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Parameters: A Guide to Rational Design
The success of coupling with this compound hinges on the judicious selection of reaction components. The electronic and steric properties of the substrates and catalyst system are interconnected.[9]
| Component | Selection Options | Rationale and Key Considerations for This Substrate |
| Palladium Source & Ligand | Pd(OAc)₂, Pd₂(dba)₃, or Pre-formed Precatalysts with ligands like XPhos, SPhos, RuPhos, or P(t-Bu)₃ . | The combination of an electron-withdrawing fluorine and a potentially coordinating amine group necessitates a robust catalytic system. Electron-rich, sterically hindered phosphine ligands are often required to promote the oxidative addition of less reactive aryl chlorides and to facilitate the reductive elimination step.[10][11] Using well-defined precatalysts can ensure the efficient in-situ generation of the active Pd(0) species.[9] |
| Base | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄. Organic: Not typically recommended here. | The base is crucial for activating the boronic acid for transmetalation.[1] K₃PO₄ is a strong, non-nucleophilic base often effective in challenging couplings. K₂CO₃ is a standard, cost-effective choice. Cs₂CO₃ or CsF can be more effective but are costlier; fluorides are particularly potent due to the fluorophilicity of boron.[12] The choice may depend on the halide partner and solvent system. An aqueous base solution is typically required. |
| Solvent | Ethereal: 1,4-Dioxane, THF, 2-MeTHF. Aromatic: Toluene. Amide: DMF. Often with H₂O as a co-solvent. | The solvent system must solubilize all components. A mixture of an organic solvent and water is most common for Suzuki couplings.[8][13] Dioxane/water or Toluene/water are excellent starting points. The water is critical for dissolving the inorganic base and facilitating the formation of the active boronate species. Anhydrous conditions may be explored if protodeboronation (hydrolysis of the C-B bond) becomes a significant side reaction.[14] |
| Temperature | 60 °C to 110 °C | The reaction temperature must be sufficient to overcome the activation energy barrier, particularly for the oxidative addition step with less reactive halides (e.g., aryl chlorides). A typical starting point is 80-100 °C. Monitoring the reaction by TLC or LC-MS is essential to determine the optimal time and temperature. |
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for different coupling partners.
Materials and Equipment
-
Reagents:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.5-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane, HPLC grade)
-
Degassed Deionized Water
-
-
Equipment:
-
Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon line with manifold)
-
Heating mantle or oil bath with temperature controller and magnetic stirrer
-
Standard laboratory glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (e.g., 5 mL) and degassed deionized water (e.g., 1 mL) via syringe. The solvent ratio (typically 4:1 to 10:1 organic:water) can be a critical parameter for optimization.[13]
-
Reaction Execution: Lower the flask into a preheated oil bath set to 90 °C. Stir the mixture vigorously for the duration of the reaction (typically 2-16 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS to check for the consumption of the limiting aryl bromide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of celite to remove insoluble salts, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude residue can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| No or Low Conversion | 1. Inactive Catalyst | Use a fresh batch of catalyst or a different precatalyst. Ensure the reaction was properly degassed as oxygen can deactivate Pd(0).[1] |
| 2. Insufficient Temperature | Increase the reaction temperature in 10 °C increments. | |
| 3. Incorrect Base/Solvent | Screen alternative bases (e.g., Cs₂CO₃) or solvent systems (e.g., Toluene/H₂O). | |
| Protodeboronation of Boronic Acid | Excess water or prolonged reaction time at high temperature leading to C-B bond cleavage. | Reduce the amount of water in the solvent system or switch to anhydrous conditions with a base like K₃PO₄.[14] Ensure the boronic acid is not of poor quality. |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species can lead to the coupling of two boronic acid molecules.[1] | Rigorously degas all solvents and the reaction vessel. Use a Pd(0) source or a precatalyst that reliably reduces to Pd(0). |
| Formation of Byproducts | Side reactions involving functional groups on either coupling partner. | Lower the reaction temperature. Screen different ligand/base combinations to improve selectivity. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.
-
Handling Reagents: Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood. Boronic acids can be irritants. 1,4-Dioxane is a flammable solvent and a suspected carcinogen.
-
Inert Atmosphere: Schlenk line techniques require proper training to avoid vessel pressurization or implosion.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a powerful method for synthesizing complex biaryl molecules relevant to pharmaceutical and materials science. Success relies on a systematic approach to reaction optimization, with careful consideration given to the interplay between the catalyst, ligand, base, and solvent. By understanding the underlying mechanism and following a robust protocol, researchers can efficiently access these valuable compounds and accelerate their discovery programs.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (Accessed January 19, 2026). Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). (Accessed January 19, 2026). Available from: [Link]
-
The Organic Chemistry Tutor. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. (Accessed January 19, 2026). Available from: [Link]
-
Thomas, A. A., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. (2021). (Accessed January 19, 2026). Available from: [Link]
-
Caporale, M., et al. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules. (2017). (Accessed January 19, 2026). Available from: [Link]
-
Pérez-Temprano, M. H. Ligand electronic influence in Pd-catalyzed C-C coupling processes. (Accessed January 19, 2026). Available from: [Link]
-
Wikipedia. Suzuki reaction. (Accessed January 19, 2026). Available from: [Link]
-
D'Amato, E. M., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. (2025). (Accessed January 19, 2026). Available from: [Link]
-
ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (Accessed January 19, 2026). Available from: [Link]
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (Accessed January 19, 2026). Available from: [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (Accessed January 19, 2026). Available from: [Link]
-
Perrin, D. M., et al. Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling... The Journal of Organic Chemistry. (2008). (Accessed January 19, 2026). Available from: [Link]
-
NIH. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (Accessed January 19, 2026). Available from: [Link]
-
NIH. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (Accessed January 19, 2026). Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. (2024). (Accessed January 19, 2026). Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (Accessed January 19, 2026). Available from: [Link]
-
ResearchGate. Suzuki cross-coupling of phenylbromide and phenylboronic acid to yield biphenyl. (Accessed January 19, 2026). Available from: [Link]
-
ResearchGate. Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. (Accessed January 19, 2026). Available from: [Link]
-
Semantic Scholar. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023). (Accessed January 19, 2026). Available from: [Link]
-
University of British Columbia. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling... (2008). (Accessed January 19, 2026). Available from: [Link]
-
Das, S., et al. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters. (2003). (Accessed January 19, 2026). Available from: [Link]
-
PubMed. Palladium-Catalyzed Enantioselective Csp3-Csp3 Cross-Coupling for the Synthesis of (Poly)fluorinated Chiral Building Blocks. (2018). (Accessed January 19, 2026). Available from: [Link]
-
ResearchGate. Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. (Accessed January 19, 2026). Available from: [Link]
-
ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. (2024). YouTube. (Accessed January 19, 2026). Available from: [Link]
-
ResearchGate. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions... (Accessed January 19, 2026). Available from: [Link]
-
PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction... (Accessed January 19, 2026). Available from: [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. (Accessed January 19, 2026). Available from: [Link]
-
Liu, Z., et al. Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. (Accessed January 19, 2026). Available from: [Link]
-
PubMed. Palladium(III)-catalyzed fluorination of arylboronic acid derivatives. (2013). (Accessed January 19, 2026). Available from: [Link]
-
PubMed Central. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. (2021). (Accessed January 19, 2026). Available from: [Link]
-
ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (Accessed January 19, 2026). Available from: [Link]
-
Fernandes, C., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. (2021). (Accessed January 19, 2026). Available from: [Link]
-
ResearchGate. Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. (Accessed January 19, 2026). Available from: [Link]
-
PubChem. (3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid. (Accessed January 19, 2026). Available from: [Link]
-
PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). (Accessed January 19, 2026). Available from: [Link]
-
Korenaga, T., et al. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters. (2005). (Accessed January 19, 2026). Available from: [Link]
Sources
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- 14. reddit.com [reddit.com]
Application Notes and Protocols for 4-((dimethylamino)methyl)-3-fluorophenylboronic acid
Introduction
4-((dimethylamino)methyl)-3-fluorophenylboronic acid is a versatile bifunctional organoboron compound of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure, featuring a reactive boronic acid moiety, a fluorine atom, and a dimethylaminomethyl group, imparts a unique combination of properties. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[3][4] The fluorine substituent can modulate the electronic properties and metabolic stability of target molecules, a desirable feature in drug design.[5] The dimethylaminomethyl group can influence solubility and provides a handle for further chemical modification or for modulating biological activity through specific interactions.[6]
These application notes provide a comprehensive guide for the synthesis, purification, and application of this compound, with a particular focus on its use in Suzuki-Miyaura cross-coupling reactions. The protocols and discussions are designed for researchers, scientists, and drug development professionals.
Synthesis of this compound: A Proposed Route
Synthetic Scheme
Caption: Proposed synthetic route for this compound.
Step-by-Step Protocol
Step 1: Benzylic Bromination of 4-Bromo-2-fluoro-1-methylbenzene
-
To a solution of 4-bromo-2-fluoro-1-methylbenzene in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield crude 1-bromo-4-(bromomethyl)-2-fluorobenzene, which can be used in the next step without further purification.
Step 2: Synthesis of 4-Bromo-2-fluoro-N,N-dimethylbenzylamine
-
Dissolve the crude 1-bromo-4-(bromomethyl)-2-fluorobenzene in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Cool the solution in an ice bath and add a solution of dimethylamine (2.0 M in THF) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 4-bromo-2-fluoro-N,N-dimethylbenzylamine.
Step 3: Borylation to Yield this compound
-
Dissolve the purified 4-bromo-2-fluoro-N,N-dimethylbenzylamine in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) dropwise, maintaining the temperature below -70 °C. The formation of the aryllithium species can be monitored by the color change.
-
After stirring for 1-2 hours at -78 °C, add trimethyl borate (B(OMe)₃) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) and stir vigorously for 1-2 hours to hydrolyze the boronate ester.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.
-
The product may be in the aqueous or organic layer depending on the pH. Adjust the pH of the aqueous layer to be slightly acidic to neutral to precipitate the boronic acid.
-
Isolate the crude product by filtration or extraction and proceed to purification.
Purification of Boronic Acids
A general and effective method for the purification of boronic acids involves an acid-base extraction procedure.[7]
Protocol:
-
Dissolve the crude boronic acid in an organic solvent such as diethyl ether or ethyl acetate.
-
Extract the organic solution with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as the boronate salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any non-acidic impurities.
-
Acidify the aqueous layer with a mineral acid (e.g., 1 M HCl) to a pH of approximately 2-4.[7] The pure boronic acid should precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.
-
If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.[8]
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[3][9]
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Degassed solvent system (e.g., Toluene/Ethanol/Water, 4:1:1)
-
Round-bottom flask with a magnetic stir bar
-
Condenser and inert gas supply (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, combine this compound, the aryl halide, the palladium catalyst, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[3][10]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[11]
Table 1: Recommended Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand | Catalyst choice may need to be optimized for specific substrates. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Toluene/Ethanol/Water, Dioxane/Water, DMF | A mixture of organic solvent and water is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive aryl chlorides. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation and deactivation of the palladium catalyst. |
Handling and Storage
Boronic acids can be sensitive to moisture and air, leading to the formation of boroxines (anhydride trimers), which can be less reactive in coupling reactions.[11] It is recommended to store this compound under an inert atmosphere in a cool, dry place. For long-term storage, refrigeration is advised.
Conclusion
This compound is a valuable building block for the synthesis of complex organic molecules. The proposed synthetic route and the detailed protocol for its application in Suzuki-Miyaura cross-coupling reactions provide a solid foundation for researchers to utilize this compound in their synthetic endeavors. Careful attention to the reaction conditions, purification procedures, and handling will ensure successful outcomes in the synthesis of novel compounds for various applications, particularly in the field of drug discovery.
References
-
Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(43), 7719-7722. [Link]
-
Ellman, J. A., & Storgaard, M. (2009). Preparation of (S)-tert-Butyl (4-chlorophenyl)(thiophen-2-yl)methylcarbamate. Organic Syntheses, 86, 244. [Link]
-
Asher, S. A., & Das, S. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2663. [Link]
-
Molander, G. A., & Vedejs, E. (2011). Preparation of Tetrabutylammonium (4-Fluorophenyl)trifluoroborate. Organic Syntheses, 88, 169. [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and conditions. [Link]
- Google Patents. (n.d.).
-
Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 4915-4917. [Link]
-
PubChem. (n.d.). (3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid. [Link]
-
Pathak, R. K., et al. (2020). Boron Chemistry for Medical Applications. Biomolecules, 10(2), 269. [Link]
-
Roque, A. C. A., et al. (2012). Boronic acid-modified magnetic materials for antibody purification. Journal of Molecular Recognition, 25(5), 256-262. [Link]
-
Banala, A. K., et al. (2013). Design and synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram) analogues as novel probes for the serotonin transporter S1 and S2 binding sites. Journal of Medicinal Chemistry, 56(23), 9709-9724. [Link]
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- 6. Design and synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram) analogues as novel probes for the serotonin transporter S1 and S2 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
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- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: 4-((Dimethylamino)methyl)-3-fluorophenylboronic Acid as a Strategic Building Block in Modern Drug Discovery
Introduction: Unlocking New Chemical Space
In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. 4-((Dimethylamino)methyl)-3-fluorophenylboronic acid has emerged as a particularly valuable reagent for introducing a uniquely functionalized phenyl moiety into target molecules. Its structure is distinguished by two key features that address common challenges in drug design: an ortho-fluoro substituent and a basic dimethylaminomethyl group.
The fluorine atom, positioned ortho to the boronic acid, can significantly influence molecular conformation and serve as a powerful hydrogen bond acceptor, often enhancing binding affinity to protein targets. Furthermore, its electron-withdrawing nature can modulate the pKa of adjacent groups and improve metabolic stability by blocking potential sites of oxidation. The dimethylaminomethyl group provides a basic handle, which is frequently exploited to improve aqueous solubility and tailor the pharmacokinetic profile of a drug candidate. This tertiary amine can be protonated at physiological pH, enhancing interactions with solvent and potentially forming key salt-bridge interactions with acidic residues in a protein's active site.
This document serves as a comprehensive guide for researchers and drug development professionals, providing in-depth protocols, mechanistic insights, and practical advice for the effective utilization of this versatile building block.
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity and reactivity of boronic acids. This compound is typically supplied as a stable solid, but like many boronic acids, it can be susceptible to dehydration and protodeboronation under certain conditions.
| Property | Value | Source |
| Molecular Formula | C9H13BFNO2 | Sigma-Aldrich |
| Molecular Weight | 197.01 g/mol | Sigma-Aldrich |
| Appearance | Off-white to pale yellow solid | Commercially Available |
| CAS Number | 1256355-25-3 | Sigma-Aldrich |
| Storage | Store at 2-8°C under an inert atmosphere (Argon or Nitrogen) | Supplier Data |
| Solubility | Soluble in Methanol, DMF, DMSO. Limited solubility in water. | General Knowledge |
Expert Insight: While the compound is relatively stable, repeated exposure to air and moisture can lead to the formation of boroxines (anhydrides), which can exhibit different reactivity. For optimal results, it is recommended to use freshly opened material or to store it in a desiccator under inert gas. When weighing, minimize exposure to the atmosphere.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, forming a biaryl linkage that is a core structural motif in countless approved drugs.
The reaction facilitates the coupling of this boronic acid with a variety of aryl or heteroaryl halides (or triflates), providing a modular and efficient route to complex molecular architectures. The presence of the dimethylamino group can sometimes necessitate specific optimization, as the basic nitrogen can potentially coordinate with the palladium catalyst. However, modern catalyst systems are generally robust enough to handle this functionality.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.
Objective: To synthesize 4'-((dimethylamino)methyl)-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile.
Reaction Scheme: (Ar-Br) + (this compound) --[Pd Catalyst, Base, Solvent]--> (Coupled Product)
Materials & Reagents:
-
4-Bromobenzonitrile (Aryl Halide, 1.0 eq)
-
This compound (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq)
-
Potassium Carbonate (K2CO3), anhydrous (3.0 eq)
-
1,4-Dioxane (Anhydrous, reaction solvent)
-
Water (Degassed, co-solvent)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask or similar)
Step-by-Step Methodology:
-
Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzonitrile (e.g., 182 mg, 1.0 mmol), this compound (236 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Expert Rationale: Using a slight excess of the boronic acid (1.1-1.5 eq) helps drive the reaction to completion, compensating for any potential homocoupling or degradation. Anhydrous K2CO3 is a common, effective base for activating the boronic acid in the transmetalation step.
-
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl2 (22 mg, 0.03 mol%).
-
Expert Rationale: Pd(dppf)Cl2 is a highly efficient and versatile pre-catalyst for Suzuki couplings. Its bulky dppf ligand promotes the reductive elimination step and provides stability, making it tolerant of a wide range of functional groups, including the amine in our building block.
-
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure the reaction atmosphere is thoroughly deoxygenated.
-
Trustworthiness Check: This step is critical. The active Pd(0) species in the catalytic cycle is sensitive to oxygen, which can lead to catalyst deactivation and significantly lower yields.
-
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Expert Rationale: A mixture of an organic solvent (dioxane) and water is often optimal. Dioxane solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the transmetalation step. Degassing the solvents (e.g., by sparging with nitrogen for 15-20 minutes) is crucial to remove dissolved oxygen.
-
-
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.
-
Expert Rationale: Heating is required to achieve a reasonable reaction rate. The chosen temperature is a typical starting point for Suzuki couplings with aryl bromides.
-
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 2-12 hours. Check for the consumption of the limiting reagent (4-bromobenzonitrile).
-
Work-up and Purification: a. Once the reaction is complete, cool the flask to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). c. Transfer the mixture to a separatory funnel. Separate the layers. d. Extract the aqueous layer with ethyl acetate (2 x 15 mL). e. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. f. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Expert Rationale: The aqueous workup removes the inorganic base and salts. The basic nature of the product (due to the dimethylamino group) means it may have some affinity for silica gel. It may be necessary to add a small amount of triethylamine (0.1-1%) to the chromatography eluent to prevent streaking and improve recovery.
-
Visualizing the Experimental Workflow
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Oxygen exposure) 2. Insufficient Base Strength/Solubility 3. Poor Quality Boronic Acid (degraded) | 1. Ensure rigorous inerting technique. Use a fresh, high-quality catalyst. 2. Try a stronger base (e.g., Cs2CO3) or a different solvent system (e.g., DMF, Toluene/EtOH). 3. Use a fresh bottle of the boronic acid; consider re-purification if necessary. |
| Significant Homocoupling | 1. Reaction temperature is too high. 2. Presence of oxygen. | 1. Lower the reaction temperature. 2. Improve degassing of solvents and inerting of the reaction vessel. |
| Protodeboronation | 1. Presence of excess water or protic sources. 2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents and ensure the base is dry. 2. Monitor the reaction closely and stop it once the starting material is consumed. |
References
Applications of Fluorinated Phenylboronic Acids in Medicinal Chemistry: A Technical Guide
The strategic incorporation of fluorine into phenylboronic acid scaffolds has unlocked a wealth of opportunities in medicinal chemistry. This guide provides an in-depth exploration of the multifaceted applications of these unique molecules, offering insights into their mechanisms of action and practical protocols for their utilization in drug discovery and development. The unique electronic properties of fluorine, combined with the versatile reactivity of the boronic acid moiety, create a powerful synergy for designing novel therapeutics, diagnostic agents, and research tools.[1][2]
Rationale for Fluorination in Phenylboronic Acid Drug Candidates
The introduction of fluorine atoms into a phenylboronic acid molecule can dramatically alter its physicochemical and biological properties.[1] This targeted modification is a key strategy for optimizing drug candidates.
-
Modulation of Acidity (pKa): Fluorine's strong electron-withdrawing nature significantly increases the acidity of the boronic acid.[3] This is crucial for enhancing interactions with biological targets, particularly at physiological pH.[3] A lower pKa facilitates the formation of a stable tetrahedral boronate species, which is often the active form for enzyme inhibition and receptor binding.
-
Enhanced Binding Affinity and Selectivity: The electronic effects of fluorine can lead to more potent and selective interactions with target proteins.[1] Fluorine can participate in favorable interactions such as halogen bonding and hydrophobic interactions within an enzyme's active site, contributing to improved binding affinity.[4]
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This increased metabolic stability can prolong the in vivo half-life of a drug, leading to improved pharmacokinetic profiles.[1][5]
-
Increased Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1][5] This is a critical consideration for drugs targeting intracellular or central nervous system (CNS) targets.
Key Applications in Medicinal Chemistry
Fluorinated phenylboronic acids have emerged as versatile tools in several key areas of medicinal chemistry, from therapeutic intervention to advanced diagnostics.
Enzyme Inhibition
The ability of the boronic acid moiety to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in enzyme active sites makes them potent inhibitors.[6] Fluorination further enhances this inhibitory activity.
A prominent example is the development of proteasome inhibitors for cancer therapy. Bortezomib, a dipeptide boronic acid, was the first in its class to be approved by the FDA for treating multiple myeloma.[7][8] While not a fluorinated phenylboronic acid itself, its success paved the way for the exploration of other boron-containing enzyme inhibitors where fluorination could play a important role in improving efficacy and pharmacokinetic properties.[6] The mechanism involves the boron atom acting as an electrophile, which is attacked by the hydroxyl group of a key active site threonine residue in the proteasome, forming a stable tetrahedral intermediate that blocks the enzyme's function.[9]
-
Causality in Experimental Design: When designing fluorinated phenylboronic acid-based enzyme inhibitors, the position and number of fluorine substituents are critical. Ortho-fluorination can influence the conformation of the phenyl ring and the acidity of the boronic acid through intramolecular hydrogen bonding.[3] Para-fluorination, on the other hand, primarily exerts its influence through resonance and inductive effects.[3] Researchers often synthesize a library of isomers to empirically determine the optimal substitution pattern for a given target enzyme.
Positron Emission Tomography (PET) Imaging
The fluorine-18 (¹⁸F) isotope is a widely used positron emitter in PET imaging due to its favorable half-life (approximately 110 minutes) and low positron energy.[2] Fluorinated phenylboronic acids serve as valuable precursors for the synthesis of ¹⁸F-labeled PET radiotracers.[10] These tracers allow for the non-invasive visualization and quantification of biological processes in vivo, aiding in disease diagnosis, staging, and monitoring treatment response.[11]
The development of copper-mediated radiofluorination of arylboronic acids has been a significant advancement, enabling the efficient, one-step labeling of biomolecules with ¹⁸F.[12][13][14] This method offers high functional group tolerance and is applicable to a wide range of electron-deficient, -neutral, and -rich arylboronic acids.[12][14]
Experimental Workflow: ¹⁸F-Radiolabeling of a Phenylboronic Acid Precursor
Caption: Workflow for copper-mediated ¹⁸F-radiolabeling.
Drug Delivery Systems
Phenylboronic acid-functionalized nanomaterials are being explored for targeted drug delivery, particularly in cancer therapy.[15][16] The rationale behind this approach is the overexpression of sialic acid residues on the surface of many cancer cells.[9][17] Phenylboronic acids can form reversible covalent bonds with the cis-diol groups of sialic acids, enabling the selective targeting of cancer cells.[9]
Fluorination of the phenylboronic acid moiety can enhance the stability and binding affinity of these interactions, especially in the acidic tumor microenvironment.[18][19] For instance, 4-carboxy-3-fluorophenylboronic acid (FPBA) has been utilized to create pH-responsive drug delivery systems.[18][19] At physiological pH, the boronic acid can bind to targeting moieties on the nanocarrier. Upon reaching the acidic environment of a tumor or within the endosome of a cancer cell, the change in pH can trigger the release of the therapeutic cargo.[18][20]
Logical Relationship: pH-Responsive Drug Release
Caption: pH-triggered drug release mechanism.
Biosensing and Diagnostics
The ability of boronic acids to bind with diols has been extensively utilized in the development of fluorescent chemosensors for the detection of biologically important molecules like carbohydrates and glycoproteins.[21][22] Fluorination of the phenylboronic acid can fine-tune the sensor's properties, such as its binding affinity and fluorescence response.[23] These sensors are valuable tools for diagnostics, enabling the detection of disease biomarkers. For example, sensors have been designed to detect elevated levels of glucose in diabetic patients or specific glycans associated with cancer.[22]
Experimental Protocols
Protocol: Synthesis of a Fluorinated Phenylboronic Acid
This protocol provides a general method for the synthesis of (3,4,5-trifluorophenyl)boronic acid, a versatile building block in medicinal chemistry.[24]
Materials:
-
1-Bromo-3,4,5-trifluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 1-bromo-3,4,5-trifluorobenzene in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Recrystallize the crude product from a mixture of hot ethyl acetate and hexane to afford pure (3,4,5-trifluorophenyl)boronic acid as white crystals.[24]
Protocol: In Vitro Enzyme Inhibition Assay
This protocol outlines a general procedure to evaluate the inhibitory activity of a fluorinated phenylboronic acid against a target enzyme.
Materials:
-
Target enzyme
-
Fluorinated phenylboronic acid inhibitor stock solution (in DMSO)
-
Enzyme substrate
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the fluorinated phenylboronic acid inhibitor in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the enzyme solution, and the inhibitor solution to the appropriate wells. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Parameter | Description |
| IC₅₀ | The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |
| Kᵢ | The inhibition constant, an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition. |
Future Perspectives
The field of fluorinated phenylboronic acids in medicinal chemistry is continually evolving. Future research will likely focus on:
-
Development of Novel Fluorination Methodologies: Creating more efficient and selective methods for introducing fluorine into complex phenylboronic acid scaffolds will accelerate the discovery of new drug candidates.[25]
-
Expansion of Therapeutic Targets: Exploring the application of these compounds against a wider range of diseases, including neurodegenerative disorders, infectious diseases, and inflammatory conditions.[26]
-
Advanced Drug Delivery Systems: Designing more sophisticated and "smarter" drug delivery systems that can respond to multiple biological stimuli for highly targeted therapy.
-
Integration with Other Technologies: Combining fluorinated phenylboronic acid-based probes with advanced imaging techniques and diagnostic platforms for personalized medicine.[27][28]
The unique properties conferred by the strategic incorporation of fluorine make fluorinated phenylboronic acids a powerful and versatile class of molecules with immense potential to address unmet medical needs.
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Lu, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Semantic Scholar. [Link]
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James, T. D., & Phillips, M. D. (2018). Fluorescent Chemosensors Based on Boronic Acid Derivatives. In Chemosensors (pp. 105–133). Royal Society of Chemistry. [Link]
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Perrin, D. M., et al. (2010). Arylboronic acids as captors of aqueous 18F-fluoride for the one step labeling of biomolecules suitable for PET imaging. UBC Chemistry. [Link]
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Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. [Link]
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Makaravage, K. J., et al. (2024). Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. Journal of Nuclear Medicine. [Link]
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Tysoe, C., & Withers, S. G. (2014). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current Topics in Medicinal Chemistry, 14(7), 865–874. [Link]
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Imahori, Y., et al. (2008). Evaluation of fluoride-labeled boronophenylalanine-PET imaging for the study of radiation effects in patients with glioblastomas. Journal of Neuro-Oncology, 89(2), 239–246. [Link]
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Zhang, C., et al. (2022). Fluorination Effects on the Drug Delivery Property of Cylindrical Polymer Brushes. ACS Applied Bio Materials, 5(12), 5786–5795. [Link]
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The Rising Star in Smart Materials: Application Notes for 4-((dimethylamino)methyl)-3-fluorophenylboronic Acid
In the dynamic landscape of materials science, the quest for "smart" molecules capable of responding to specific environmental cues is paramount. Among these, boronic acids have emerged as a versatile class of compounds, and today, we turn our focus to a particularly promising derivative: 4-((dimethylamino)methyl)-3-fluorophenylboronic acid . This application note serves as a comprehensive guide for researchers, materials scientists, and drug development professionals on the utilization of this unique molecule in the creation of advanced, stimuli-responsive materials.
Introduction: A Molecule Designed for Intelligence
This compound is not just another boronic acid. Its architecture is a testament to rational molecular design, integrating key functional groups that impart a unique combination of properties.
-
The Phenylboronic Acid Core: This fundamental unit is the heart of its responsive nature, capable of forming reversible covalent bonds with 1,2- and 1,3-diols, a characteristic famously exploited in glucose sensing.[1] The boron atom's Lewis acidity is central to its reactivity.[2]
-
The Fluorine Substituent: The electron-withdrawing nature of the fluorine atom at the 3-position significantly influences the electronic properties of the phenyl ring. This substitution enhances the Lewis acidity of the boron atom, thereby lowering the pKa of the boronic acid.[3] This is a critical feature for applications at physiological pH (around 7.4), as it allows for more efficient binding to diols under these conditions.[4]
-
The Dimethylaminomethyl Group: This ortho-substituent plays a multifaceted role. Its tertiary amine functionality can act as an internal Lewis base, potentially modulating the reactivity of the adjacent boronic acid. Furthermore, it can participate in hydrogen bonding and provides a handle for further chemical modifications, such as quaternization for incorporation into cationic polymers.[5] Computational studies on the closely related dimethylaminomethylphenylboronic acid (DMPBA) have highlighted its importance in the binding of saccharides.[6]
These integrated features position this compound as a prime candidate for the development of sophisticated materials that can sense and react to their environment.
Key Applications and Mechanistic Insights
The unique structural attributes of this compound open doors to a range of applications in materials science. Here, we delve into two prominent areas: stimuli-responsive polymers for drug delivery and advanced sensing platforms.
Stimuli-Responsive Polymers for Targeted Drug Delivery
The ability of the boronic acid moiety to interact with diols makes it an excellent trigger for drug delivery systems. When incorporated into a polymer backbone, this compound can act as a pendant group that responds to the presence of specific molecules, such as glucose or sialic acids, which are often overexpressed on the surface of cancer cells.[7]
A compelling application is the development of self-assembled block copolymer micelles for the controlled release of therapeutic agents. A study on a structurally similar compound, 2-bromomethyl-4-fluorophenylboronic acid, demonstrated its utility in the post-polymerization modification of a poly(styrene)-b-poly(4-vinyl pyridine)-b-poly(ethylene oxide) (SVE) triblock terpolymer.[5] The quaternization of the poly(4-vinyl pyridine) block with the boronic acid derivative resulted in amphiphilic copolymers that self-assembled into micelles capable of encapsulating a model drug. The release of the drug was triggered by the presence of diols, which competitively bind to the boronic acid, leading to a change in the micelle's properties and subsequent cargo release.
The workflow for such an application can be visualized as follows:
Caption: Workflow for stimuli-responsive drug delivery using a boronic acid-functionalized polymer.
Advanced Sensing Platforms
The sensitivity of boronic acids to diols and pH makes them ideal recognition elements in sensors.[1] The fluorine substituent in this compound enhances its acidity, making it particularly suitable for sensing applications at physiological pH.[3]
One promising application is in the development of fluorescent sensors for saccharides. The interaction of the boronic acid with a diol can alter the electronic properties of the molecule, leading to a change in its fluorescence emission. By attaching a fluorophore to the this compound scaffold, a sensor can be designed where the fluorescence is quenched or enhanced upon binding to the target analyte. The dimethylaminomethyl group can also play a role in modulating the fluorescence response.
The principle of a boronic acid-based fluorescent sensor is illustrated below:
Caption: Principle of a fluorescent sensor based on a boronic acid-fluorophore conjugate.
Experimental Protocols
The following protocols are provided as a starting point for researchers looking to utilize this compound in their work. These are based on established methodologies for similar compounds and should be optimized for specific applications.
Protocol 1: Synthesis of a Stimuli-Responsive Block Copolymer via Post-Polymerization Modification
This protocol is adapted from the work on a similar boronic acid derivative and outlines the functionalization of a triblock terpolymer.[5]
Materials:
-
Poly(styrene)-b-poly(4-vinyl pyridine)-b-poly(ethylene oxide) (SVE) triblock terpolymer
-
This compound (or a reactive derivative like 4-(bromomethyl)-3-fluorophenylboronic acid)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Dissolution: Dissolve the SVE triblock terpolymer in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Boronic Acid: Add a stoichiometric excess of this compound (or its reactive derivative) to the polymer solution. The exact molar ratio should be optimized based on the desired degree of functionalization.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 24-48 hours under an inert atmosphere. The progress of the reaction can be monitored by techniques such as ¹H NMR or FTIR spectroscopy.
-
Purification: After the reaction is complete, cool the solution to room temperature. Purify the functionalized polymer by extensive dialysis against deionized water to remove unreacted boronic acid and DMF.
-
Lyophilization: Freeze-dry the purified polymer solution to obtain the solid, functionalized polymer.
-
Characterization: Characterize the final product using techniques such as ¹H NMR, ¹¹B NMR, and Gel Permeation Chromatography (GPC) to confirm the structure and determine the degree of functionalization and molecular weight distribution.
Protocol 2: Preparation and Characterization of Drug-Loaded Micelles
Materials:
-
Functionalized polymer from Protocol 1
-
Hydrophobic drug (e.g., a model drug like Alizarin or a therapeutic agent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing
Procedure:
-
Micelle Formation: Dissolve the functionalized polymer in a suitable organic solvent (e.g., DMF or DMSO). Slowly add this solution dropwise to a vigorously stirring aqueous solution (e.g., PBS pH 7.4). The hydrophobic blocks will self-assemble to form the core of the micelles.
-
Drug Loading: To load the drug, dissolve both the functionalized polymer and the hydrophobic drug in a common organic solvent. Follow the same procedure as in step 1 to form drug-loaded micelles.
-
Purification: Dialyze the micellar solution against PBS (pH 7.4) to remove the organic solvent and any unloaded drug.
-
Characterization:
-
Size and Morphology: Determine the size and size distribution of the micelles using Dynamic Light Scattering (DLS). Visualize the morphology using Transmission Electron Microscopy (TEM) or Cryo-TEM.
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE): Lyophilize a known amount of the drug-loaded micelle solution. Dissolve the dried micelles in a suitable organic solvent to disrupt them and release the drug. Quantify the amount of drug using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of drug-loaded micelles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
-
Protocol 3: In Vitro Stimuli-Responsive Drug Release Study
Materials:
-
Drug-loaded micelles from Protocol 2
-
PBS (pH 7.4)
-
Glucose or other diol stimulus
-
Dialysis tubing
Procedure:
-
Preparation: Place a known volume of the drug-loaded micelle solution into a dialysis bag.
-
Release Study: Immerse the dialysis bag in a larger volume of PBS (pH 7.4) with and without the diol stimulus (e.g., a physiologically relevant concentration of glucose) at 37 °C with gentle stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the amount of drug in the collected aliquots using UV-Vis spectroscopy or HPLC.
-
Data Analysis: Plot the cumulative drug release as a function of time for both the stimulated and non-stimulated conditions to evaluate the stimuli-responsive release profile.
Quantitative Data Summary
The following table summarizes key properties of 4-amino-3-fluorophenylboronic acid, a close structural analog of the topic compound, which provides valuable insights into the expected behavior of this compound.
| Property | Value | Significance | Reference |
| pKa | 7.8 (when acetylated and attached to a hydrogel) | Lowered pKa allows for efficient diol binding at physiological pH (7.4), which is crucial for biomedical applications. | [3][4] |
| Synthesis Yield | 47% (for 4-amino-3-fluorophenylboronic acid) | Demonstrates a feasible synthetic route for this class of compounds. | [3][4] |
Conclusion and Future Outlook
This compound stands out as a highly promising building block for the creation of next-generation smart materials. Its unique combination of a diol-responsive boronic acid, an acidity-enhancing fluorine substituent, and a versatile dimethylaminomethyl group provides a powerful toolkit for materials scientists. The protocols and insights provided in this application note are intended to empower researchers to explore the full potential of this molecule in areas ranging from targeted drug delivery and regenerative medicine to advanced diagnostics and environmental monitoring. As our understanding of the intricate interplay between molecular structure and material function deepens, we can anticipate the development of even more sophisticated and impactful applications for this remarkable compound.
References
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- Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. (2019).
- Stimuli-Responsive Triblock Terpolymer Conversion into Multi-Stimuli-Responsive Micelles with Dynamic Covalent Bonds for Drug Delivery through a Quick and Controllable Post-Polymerization Reaction. (2023). Polymers, 15(2), 429.
- Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(41), 7719–7722.
- Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. (n.d.).
- Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. (2021). Bioorganic Chemistry, 113, 104993.
- The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. (n.d.).
- (3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid. (n.d.). PubChem.
- Stimuli-Responsive Polymers for Advanced 19F Magnetic Resonance Imaging. (2024). Biomacromolecules.
- Molecularly Imprinted Polymers with Stimuli-Responsive Affinity: Progress and Perspectives. (n.d.). Polymers.
- A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. (2022). International Journal of Molecular Sciences, 23(20), 12204.
- Stimuli-Responsive Boron-Based Materials in Drug Delivery. (n.d.). Pharmaceutics.
- Stimuli-Responsive Polymers Providing New Opportunities for Various Applications. (2020). Hacettepe Journal of Biology and Chemistry, 48(5), 527-574.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017).
- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (n.d.). Biosensors.
- Boronic Acid-Decorated Carbon Dot-Based Semiselectivity Multichannel Sensor Array for Cytokine Discrimination and Oral Cancer Diagnosis. (2024). Analytical Chemistry, 96(5), 1965–1973.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). Organic Letters, 7(22), 4915–4917.
- Recent advances in organic light-emitting diodes: toward smart lighting and displays. (n.d.).
- Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. (n.d.). Accounts of Chemical Research.
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- Recent advances in materials for organic light emitting diodes. (n.d.). Beilstein Journal of Organic Chemistry.
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. (2020). Organic Syntheses, 97, 245-261.
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Application Notes and Protocol for the Suzuki-Miyaura Coupling of Aryl Chlorides with 4-((Dimethylamino)methyl)-3-fluorophenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its robustness and broad functional group tolerance in the formation of carbon-carbon bonds.[1] This protocol provides a detailed guide for the palladium-catalyzed coupling of aryl chlorides with the functionally complex 4-((dimethylamino)methyl)-3-fluorophenylboronic acid. This specific transformation is of significant interest to researchers in medicinal chemistry and drug development, as it facilitates the synthesis of novel biaryl structures incorporating a synthetically valuable aminomethyl- and fluoro-substituted phenyl moiety.
The coupling of aryl chlorides, which are often more cost-effective and readily available than their bromide or iodide counterparts, presents a unique set of challenges primarily due to the strength of the C-Cl bond.[2] Overcoming this hurdle necessitates the use of highly active catalyst systems, typically comprising a palladium source and a bulky, electron-rich phosphine ligand. Furthermore, the presence of a tertiary amine and a fluorine atom on the boronic acid partner requires careful optimization of reaction conditions to mitigate potential side reactions and ensure efficient coupling. This guide will delve into the mechanistic underpinnings of this reaction, provide a comprehensive experimental protocol, and offer insights into troubleshooting and optimization strategies.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3] A fundamental understanding of this cycle is crucial for rationalizing the choice of reagents and reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle commences with the oxidative addition of the aryl chloride to the active Pd(0) species, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides. The subsequent transmetalation step involves the transfer of the organic group from the boronic acid to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4] Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling of aryl chlorides with this compound is highly dependent on the judicious selection of the catalyst system, base, and solvent.
| Parameter | Recommended Options | Rationale and Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or commercially available precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) sources that are reduced in situ. Precatalysts offer improved air and moisture stability and ensure a consistent ligand-to-palladium ratio.[5] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) | These ligands facilitate the challenging oxidative addition of aryl chlorides by increasing the electron density on the palladium center and promote reductive elimination.[6] |
| Base | K₃PO₄, Cs₂CO₃, CsF | Strong, non-nucleophilic bases are generally preferred. K₃PO₄ is a versatile and effective choice. CsF can be particularly effective for couplings involving fluorinated boronic acids.[7][8] |
| Solvent | Anhydrous, degassed solvents such as 1,4-dioxane, toluene, or THF, often with a small amount of water. | The choice of solvent can significantly impact reaction rates and yields. Aprotic polar solvents are common, and the addition of water can sometimes accelerate the transmetalation step.[9] |
| Temperature | 80-110 °C | Higher temperatures are typically required to promote the oxidative addition of aryl chlorides. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with this compound. Optimization may be required for specific substrates.
Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Bulky phosphine ligand (if not using a precatalyst, e.g., XPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Standard laboratory glassware, including an oven-dried reaction vessel
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and, if necessary, the ligand.
-
Solvent Addition: Add the degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl chloride.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate with a small percentage of triethylamine to prevent product streaking on the column due to the basic amine).
Key Considerations and Troubleshooting
The presence of the dimethylaminomethyl group and the ortho-fluorine substituent on the boronic acid introduces specific considerations:
Caption: Logical relationship between substrate features and reaction outcome.
-
Potential for Catalyst Inhibition: The tertiary amine on the boronic acid could potentially coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a more robust ligand can often overcome this issue.
-
Steric and Electronic Effects of the Fluorine Substituent: The ortho-fluorine atom can influence the electronic properties and steric environment of the boronic acid, potentially affecting the rate of transmetalation.[10]
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of the corresponding arene.[5] To minimize this, ensure anhydrous conditions and use a non-protic solvent.
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inefficient oxidative addition; Catalyst deactivation. | Increase reaction temperature; Screen different bulky, electron-rich ligands (e.g., SPhos, RuPhos); Increase catalyst loading.[6] |
| Protodeboronation of Boronic Acid | Presence of water or other proton sources. | Use anhydrous solvents and reagents; Consider using the corresponding boronic ester, which can be more stable.[11] |
| Formation of Homocoupled Products | Presence of oxygen; Inefficient transmetalation. | Thoroughly degas all solvents and the reaction mixture; Ensure an excess of the boronic acid is used. |
| Difficult Purification | Product streaking on silica gel due to the basic amine. | Add a small amount of a volatile amine (e.g., triethylamine) to the chromatography eluent. |
Conclusion
The Suzuki-Miyaura coupling of aryl chlorides with this compound is a powerful transformation for the synthesis of complex biaryl compounds. Success hinges on the careful selection of a highly active palladium catalyst system, an appropriate base, and optimized reaction conditions to address the challenges posed by both the unreactive aryl chloride and the functionalized boronic acid. The protocol and insights provided herein serve as a comprehensive guide for researchers to effectively implement this valuable synthetic methodology.
References
- BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. BenchChem Technical Support.
- Talmazan, R. A., et al. (2020). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232.
- Barabe, F., & Mitchell, D. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(52), 31257-31264.
- Fu, G. C. (2008). Organoborane coupling reactions (Suzuki coupling). Accounts of Chemical Research, 41(11), 1555-1564.
- Schild, D. J., et al. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- Mundt, F., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 22(19), 6549-6556.
- Kohlmann, J., et al. (2017).
- Lindhardt, A. T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1956-1959.
- MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Bissember, A. C., et al. (2019). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 21(15), 5913-5918.
- Wikipedia. (2024). Suzuki reaction.
- The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Involving the 6-Propylpyridazin-3-amine Scaffold. BenchChem Technical Support.
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Leonori, D., & Aggarwal, V. K. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
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Application Notes and Protocols for Aqueous Suzuki-Miyaura Coupling of Phenylboronic Acids
Introduction: Embracing Water for a Greener Cross-Coupling Future
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Historically performed in organic solvents, a paradigm shift towards aqueous media offers significant environmental, economic, and safety advantages.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for conducting the Suzuki-Miyaura coupling of phenylboronic acids in water. We will delve into the mechanistic nuances of the aqueous reaction, explore the critical parameters that govern its success, and provide field-proven, step-by-step procedures.
The use of water as a solvent is not merely a "green" alternative but can, in many cases, enhance reaction rates and yields.[5] Phenylboronic acids, key substrates in this transformation, possess sufficient water solubility, and the inorganic bases typically employed are highly compatible with aqueous systems.[6] This convergence of properties makes the aqueous Suzuki-Miyaura coupling a particularly attractive and practical synthetic strategy.
The Catalytic Heart of the Reaction: A Mechanistic Overview
The fundamental catalytic cycle of the Suzuki-Miyaura coupling in water mirrors that of its organic counterpart, proceeding through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The presence of water, however, introduces unique considerations and can influence each stage of the cycle.
-
Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex. This step, often rate-limiting, is promoted by electron-rich ligands on the palladium center.[7]
-
Transmetalation: This crucial step involves the transfer of the phenyl group from the boronic acid to the palladium(II) center. In an aqueous medium, the base (e.g., carbonate or phosphate) plays a vital role in activating the boronic acid, forming a more nucleophilic boronate species.[8] Water itself can participate in this step by facilitating the hydrolysis of boronic esters and aiding in the solubility of the base.[9][10]
-
Reductive Elimination: The final step is the reductive elimination of the two organic moieties from the palladium(II) complex, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[6][7]
Key Parameters for a Successful Aqueous Coupling
The success of an aqueous Suzuki-Miyaura coupling hinges on the judicious selection of several key components.
The Palladium Catalyst: Homogeneous vs. Heterogeneous Systems
Palladium catalysts are central to this transformation.[6] They can be broadly categorized into homogeneous and heterogeneous systems, each with distinct advantages.
-
Homogeneous Catalysts: These are soluble in the reaction medium and typically consist of a palladium precursor (e.g., Pd(OAc)₂, PdCl₂) and a stabilizing ligand.[7][11] They often exhibit high activity and selectivity due to the well-defined nature of the catalytic species. The use of water-soluble ligands, such as sulfonated phosphines (e.g., TPPTS), can enhance the catalyst's performance in aqueous media.[11][12]
-
Heterogeneous Catalysts: These catalysts, such as palladium on carbon (Pd/C) or palladium nanoparticles, are insoluble in the reaction medium.[3][13] Their primary advantage is the ease of separation from the reaction mixture, allowing for simple product purification and potential catalyst recycling.[3][13][14] Many heterogeneous systems have demonstrated excellent activity in water, often without the need for additional ligands.[13][15]
| Catalyst Type | Examples | Advantages in Aqueous Media | Disadvantages |
| Homogeneous | Pd(OAc)₂/TPPTS, PdCl₂(dppf) | High activity, well-defined species | Difficult to separate from product, potential for palladium contamination |
| Heterogeneous | Pd/C, Palladium Nanoparticles | Easy separation and recycling, often ligand-free | Potential for metal leaching, may have lower activity than homogeneous counterparts |
Ligands: The Unsung Heroes
While some aqueous protocols are "ligand-free," the presence of a suitable ligand can significantly enhance the catalyst's stability and reactivity, particularly for challenging substrates.[16][17]
-
Phosphine Ligands: Electron-rich and sterically bulky phosphine ligands are commonly employed to promote oxidative addition and reductive elimination.[7] For aqueous reactions, water-soluble phosphines are often preferred.[18]
-
Phosphine-Free Ligands: Growing interest in more sustainable and cost-effective methods has led to the development of phosphine-free catalytic systems.[19][20] N-heterocyclic carbenes (NHCs) and various nitrogen- and oxygen-containing ligands have proven effective in aqueous Suzuki-Miyaura couplings.[21]
The Role of the Base
The choice of base is critical for the activation of the phenylboronic acid.[8] Inorganic bases are typically used in aqueous protocols due to their high solubility and compatibility with water.
| Base | Common Examples | Role in Aqueous Suzuki-Miyaura Coupling |
| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Effective in forming the active boronate species. Widely used and cost-effective.[22] |
| Phosphates | K₃PO₄ | A strong base that can be particularly effective for less reactive aryl chlorides. |
| Hydroxides | NaOH, KOH | Can be used, but their high basicity may lead to side reactions in some cases. |
Harnessing the Power of Surfactants
For substrates with limited water solubility, the addition of a surfactant can be instrumental. Surfactants form micelles in water, creating a microenvironment that can solubilize the organic reactants and facilitate their interaction with the water-soluble catalyst.[23][24][25] This approach, known as micellar catalysis, has enabled the successful coupling of a wide range of hydrophobic substrates in purely aqueous media.[26]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting aqueous Suzuki-Miyaura couplings of phenylboronic acids.
Protocol 1: Homogeneous Catalysis with a Water-Soluble Ligand
This protocol is suitable for a wide range of aryl bromides and iodides.
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS, 0.06 mmol, 6 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Degassed deionized water (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, phenylboronic acid, palladium(II) acetate, TPPTS, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed deionized water to the flask via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ligand-Free Heterogeneous Catalysis with Pd/C
This protocol offers a simplified workup and the potential for catalyst reuse.[3][13]
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
10% Palladium on carbon (Pd/C, 0.01 mmol, 1 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol)
-
Deionized water (5 mL)
Procedure:
-
In a flask, combine the aryl bromide, phenylboronic acid, and sodium carbonate.
-
Add the deionized water and stir to dissolve the solids.
-
Carefully add the 10% Pd/C catalyst to the reaction mixture.
-
Heat the mixture to 100 °C with vigorous stirring for 1-3 hours.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer from the filtrate and extract the aqueous layer with the same organic solvent (2 x 10 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude product.
-
If necessary, purify the product by recrystallization or column chromatography.
Troubleshooting and Considerations
-
Low Yields: If the reaction yields are low, consider increasing the catalyst loading, reaction time, or temperature. Ensure that the reagents are pure and the water is properly degassed for homogeneous systems. For poorly soluble substrates, the addition of a surfactant may be beneficial.[27]
-
Side Reactions: Protodeboronation (cleavage of the C-B bond) of the phenylboronic acid can be a competing side reaction, especially at elevated temperatures and with strongly basic conditions.[28] Using a milder base or a lower reaction temperature may mitigate this issue.
-
Catalyst Deactivation: In some cases, the palladium catalyst can deactivate over the course of the reaction. The use of robust ligands or heterogeneous catalysts can help to minimize this problem.
Conclusion: A Sustainable Path Forward
The aqueous Suzuki-Miyaura coupling of phenylboronic acids represents a significant advancement in sustainable organic synthesis. By leveraging the unique properties of water as a solvent, chemists can achieve efficient and selective C-C bond formation while minimizing environmental impact. The protocols and insights provided in this guide are intended to empower researchers to confidently implement these green methodologies in their own laboratories, contributing to a safer and more sustainable future for chemical synthesis.
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]
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Saponin: a green and efficient natural surfactant for Suzuki–Miyaura cross-couplings of heteroaryl substrates in aqueous media at ambient conditions. RSC Publishing. [Link]
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Water Is Key for Solid-State Suzuki-Miyaura Reactions. (2019, May 27). ChemistryViews. [Link]
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An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. Green Chemistry (RSC Publishing). [Link]
-
Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. ACS Publications. [Link]
-
Minimalistic b-sitosterol based designer surfactants for efficient cross-coupling in water. IRIS. [Link]
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Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. PubMed. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Phosphine-Free Suzuki–Miyaura Cross-Coupling in Aqueous Media Enables Access to 2-C-Aryl-Glycosides. ACS Publications. [Link]
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A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. (2020, July 15). ACS Publications. [Link]
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Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. (2020, September 4). ACS Publications. [Link]
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Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
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“Designer”-Surfactant-Enabled Cross-Couplings in Water at Room Temperature. PMC - NIH. [Link]
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What is the prominent role of water in the Suzuki reaction? (2023, March 18). Quora. [Link]
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Efficient aqueous Suzuki coupling at room temperature via micellar catalysis with unconventional surfactants. ResearchGate. [Link]
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A Molecular/Heterogeneous Nickel Catalyst for Suzuki–Miyaura Coupling. ResearchGate. [Link]
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Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory. (2014, May 7). Journal of Chemical Education. [Link]
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Pd/C and Other Heterogeneous Catalysts. Wordpress. [Link]
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Supported phosphine-free palladium catalysts for the Suzuki–Miyaura reaction in aqueous media. Green Chemistry (RSC Publishing). [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018, April 24). ACS Omega. [Link]
-
An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. ACS Publications. [Link]
-
An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. ResearchGate. [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]
-
Highly Active Catalyst for the Heterogeneous Suzuki−Miyaura Reaction: Assembled Complex of Palladium and Non-Cross-Linked Amphiphilic Polymer. The Journal of Organic Chemistry - ACS Publications. [Link]
-
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (2018, July 10). PMC - NIH. [Link]
-
Aqueous-Phase Suzuki—Miyaura Cross-Coupling Reactions of Free Halopurine Bases. ResearchGate. [Link]
-
Ligands used Suzuki–Miyaura cross-coupling reactions on peptides. ResearchGate. [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
-
The influence of water on the solid‐phase Suzuki–Miyaura reaction. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. [Link]
-
General mechanism of Suzuki–Miyaura cross-coupling. ResearchGate. [Link]
-
Suzuki Reaction of Aryl Bromides Using a Phosphine-Free Magnetic Nanoparticle-Supported Palladium Catalyst. ResearchGate. [Link]
-
Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. ResearchGate. [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. [Link]
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@ KCC-1 as a Recyclable Heterogeneous Catalyst. ResearchGate. [Link]
-
“Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]
-
An Operationally Simple Aqueous Suzuki-Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. ResearchGate. [Link]
-
Suzuki–Miyaura coupling reactions in aqueous microdroplets with catalytically active fluorous interfaces. Chemical Communications (RSC Publishing). [Link]
-
Highly Efficient and Accelerated Suzuki Aryl Couplings Mediated by Phosphine-Free Palladium Sources. The Journal of Organic Chemistry - ACS Publications. [Link]
-
“Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (2017, September 1). ACS Publications. [Link]
Sources
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- 13. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Supported phosphine-free palladium catalysts for the Suzuki–Miyaura reaction in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 25. researchgate.net [researchgate.net]
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- 28. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-((dimethylamino)methyl)-3-fluorophenylboronic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of 4-((dimethylamino)methyl)-3-fluorophenylboronic acid (CAS: 1334173-89-5). This document is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile building block. The unique trifunctional nature of this molecule—a Lewis acidic boronic acid, a basic tertiary amine, and an electron-deficient fluorophenyl ring—presents specific challenges and opportunities for purification. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve high purity for your reaction products.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems during the purification of this compound in a question-and-answer format.
Issue 1: My product is sticking to the column during silica gel chromatography, resulting in streaking and very low recovery.
-
Q: I'm attempting to purify my crude product using standard silica gel chromatography, but the compound either stays on the baseline or streaks across all fractions. Why is this happening and what can I do?
A: This is the most common issue encountered with aminophenylboronic acids. The problem is twofold. First, the Lewis acidic boron atom interacts strongly with the Lewis basic silanol groups (Si-OH) on the surface of the silica gel, leading to irreversible adsorption.[1] Second, the basic dimethylamino group can be protonated by the acidic silica surface, causing the compound to become cationic and bind tightly to the stationary phase. This combination of interactions makes standard silica chromatography an unsuitable method.
Solutions:
-
Avoid Standard Silica Gel: It is strongly recommended to avoid conventional silica gel chromatography for this compound.
-
Use Alternative Stationary Phases: If chromatography is necessary, consider reverse-phase chromatography (C18), which separates compounds based on hydrophobicity and is less prone to these strong polar interactions.[2][3]
-
Deactivate the Silica Gel: As a last resort, you can attempt to passivate the silica gel. Create a slurry of silica in your eluent and add 1-2% of a non-nucleophilic base like triethylamine (NEt₃) to cap the acidic silanol groups.[1] However, the success of this method can be variable.
-
Employ Non-Chromatographic Methods: The most reliable approaches are detailed in the protocols section and include acid-base extraction or derivatization.[4][5]
-
Issue 2: My analytical data (NMR, LC-MS) shows a significant impurity with a mass corresponding to the loss of the B(OH)₂ group.
-
Q: My characterization shows the presence of 2-fluoro-N,N-dimethylbenzylamine. What is this impurity and how did it form?
A: This impurity is the result of protodeboronation , a common side reaction for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6][7] This reaction can be catalyzed by acids, bases, residual transition metals (like palladium from a preceding Suzuki coupling), or heat, especially in the presence of water.[6][8][9] The electron-rich nature of the aromatic ring, enhanced by the dimethylaminomethyl group, can make this compound particularly susceptible.
Solutions:
-
Control Reaction pH and Temperature: During your reaction workup, avoid prolonged exposure to strong acids or bases and excessive heat.
-
Quench Catalysts Effectively: If the synthesis involved a metal catalyst, ensure it is thoroughly removed before purification, as it can promote protodeboronation.
-
Removal Strategy: This non-polar, basic impurity can be effectively removed using the Acid-Base Extraction Protocol detailed below. The desired boronic acid has different solubility properties that can be exploited.
-
Issue 3: The purified product is a solid, but the ¹H NMR spectrum is broad, and I suspect the presence of an anhydride.
-
Q: My product appears pure by TLC, but the NMR signals are broad, and integration is inconsistent. Could this be the boroxine?
A: Yes, this is highly likely. Boronic acids can undergo reversible dehydration to form a stable, six-membered trimeric anhydride called a boroxine .[7][10] This process occurs when three molecules of the boronic acid lose three molecules of water. This is especially common when drying the product rigorously under vacuum or at elevated temperatures. Boroxines often have different physical properties and will complicate NMR analysis.
Solutions:
-
Confirmation: To confirm the presence of a boroxine, take a small sample, dissolve it in a solvent mixture containing a few drops of water (e.g., DMSO-d₆ with added D₂O), and gently warm it. The boroxine should hydrolyze back to the monomeric boronic acid, resulting in a sharp, clean NMR spectrum.
-
Prevention and Reversal: Avoid excessive heating during the final drying step. If boroxine formation is suspected, you can regenerate the boronic acid by dissolving the solid in a suitable solvent (like ethyl acetate or methanol) and stirring it with a small amount of water before re-isolating the product.
-
Issue 4: The crude product is a non-crystalline oil or gum that is difficult to handle and purify.
-
Q: My reaction has produced an intractable oil, and I cannot induce crystallization. How can I purify this material?
A: When direct crystallization or extraction fails, purification via a crystalline derivative is an excellent strategy.
Solution:
-
Form a Diethanolamine Adduct: Boronic acids react with diethanolamine to form stable, often highly crystalline bicyclic adducts.[2][5][11] These adducts can be precipitated from non-polar solvents, effectively separating them from many organic impurities. The pure boronic acid can then be regenerated by treatment with acid. See Protocol 2 for a detailed procedure.
-
Convert to a Boronate Ester: An alternative is to convert the crude boronic acid to its corresponding pinacol ester using pinacol.[5] Boronate esters are significantly less polar and more stable on silica gel, allowing for purification by standard chromatography. The ester can then be hydrolyzed back to the boronic acid.[11]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the single best purification strategy for this compound on a lab scale?
-
A: For most reaction mixtures, acid-base extraction (Protocol 1) is the most effective and scalable initial purification strategy. It leverages the unique amphoteric nature of the molecule to efficiently remove non-basic, non-acidic, and weakly basic impurities like the protodeboronation byproduct.[4][5]
-
-
Q2: How should I store purified this compound?
-
A: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator or freezer. This minimizes exposure to moisture and air, preventing boroxine formation and potential oxidative degradation.[7]
-
-
Q3: What analytical methods are recommended to confirm the purity of the final product?
-
A: A combination of techniques is recommended for full characterization:
-
¹H and ¹³C NMR: To confirm the structure and identify organic impurities.
-
¹⁹F and ¹¹B NMR: To provide additional structural confirmation.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To assess purity and confirm the molecular weight. A reverse-phase method is typically suitable.
-
Elemental Analysis: To confirm the elemental composition of the final product.
-
-
Visualized Purification Workflow
The following diagram outlines a decision-making process for purifying your crude reaction product.
Caption: Workflow for the Acid-Base Extraction protocol.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic dimethylamino group will be protonated, pulling the desired product into the aqueous layer as its hydrochloride salt. Most neutral or weakly basic organic impurities will remain in the organic layer. Repeat the extraction of the organic layer 1-2 times with fresh 1 M HCl to ensure complete recovery.
-
Combine and Wash: Combine the acidic aqueous layers and wash once with fresh EtOAc or DCM to remove any trapped organic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) with stirring until the pH is approximately 9-10. The product will precipitate or form an oily layer.
-
Product Extraction: Extract the basified aqueous solution three times with a fresh portion of EtOAc or DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification via Diethanolamine Adduct Formation
This method is ideal for purifying oily products or removing stubborn impurities by forming a crystalline intermediate. [2][11] Step-by-Step Methodology:
-
Adduct Formation: Dissolve the crude product in a minimal amount of a hot solvent like ethyl acetate or toluene. Add diethanolamine (1.0-1.1 equivalents) to the solution.
-
Crystallization: Allow the solution to cool to room temperature, then cool further in an ice bath or refrigerator. The diethanolamine adduct should crystallize or precipitate. If precipitation is slow, adding a non-polar solvent like hexanes can help.
-
Isolation: Collect the crystalline adduct by vacuum filtration and wash the solid with a cold, non-polar solvent (e.g., hexanes or diethyl ether) to remove soluble impurities.
-
Liberation of Boronic Acid: Suspend the purified adduct in a biphasic mixture of ethyl acetate and 1 M HCl. Stir vigorously until the solid dissolves. The adduct will break, with the protonated diethanolamine moving into the aqueous layer and the free boronic acid (which may be protonated) partitioning between layers.
-
Workup: Separate the layers. Extract the aqueous layer again with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure boronic acid.
Impurity Profile Summary
The following table summarizes common impurities, their origins, and recommended purification strategies.
| Impurity Name | Structure / Description | Probable Cause | Recommended Removal Method |
| Protodeboronation Product | 2-fluoro-N,N-dimethylbenzylamine | Heat, acid/base catalysis, residual metals [6][9] | Acid-Base Extraction (Protocol 1) |
| Boroxine | Trimeric anhydride of the product | Dehydration (heat, vacuum) [7][10] | Mild hydrolysis (addition of H₂O) |
| Unreacted Starting Material | e.g., 4-bromo-2-fluoro-N,N-dimethylbenzylamine | Incomplete reaction | Acid-Base Extraction or Diethanolamine Adduct Formation |
| Pinacol | HO-C(CH₃)₂-C(CH₃)₂-OH | From deprotection of a pinacol boronate ester | Aqueous washes during workup |
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Boronic Acid Pinacol Esters. BenchChem.
-
Wikipedia. (n.d.). Protodeboronation. Retrieved January 19, 2026, from [Link]
- Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry, 76(4), 194-200.
-
Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Reddit User Discussion. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]
-
DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. WordPress.com. [Link]
-
Chemistry Stack Exchange User Discussion. (2023). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]
-
Luce, A. C., et al. (2014). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. Organic & Biomolecular Chemistry, 12(46), 9495–9502. [Link]
-
Reddit User Discussion. (2015). Purification of boronic acids? r/chemistry. [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). (3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid. National Center for Biotechnology Information. [Link]
-
Gassman, P. G., & Miura, T. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Tetrahedron Letters, 44(15), 3129-3131. [Link]
- BenchChem Technical Support Team. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition. BenchChem.
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature [ouci.dntb.gov.ua]
- 9. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 10. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Suzuki Coupling with Electron-Rich Boronic Acids
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving electron-rich boronic acids. As researchers and drug development professionals, you are keenly aware of the Suzuki coupling's power in C-C bond formation.[1][2] However, when working with electron-rich coupling partners, the reaction's efficiency can be hampered by unique electronic and mechanistic challenges. This guide is structured to provide not just solutions, but a deep, mechanistically-grounded understanding of why these challenges arise and how to overcome them effectively in your lab.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments. Each question is a common scenario, followed by a detailed explanation and actionable protocols.
Q1: My Suzuki coupling with an electron-rich boronic acid is extremely sluggish or stalls completely, resulting in low yield. What is the primary cause?
A1: The most common culprit for sluggish reactions with electron-rich boronic acids is a slow transmetalation step in the catalytic cycle.
-
Mechanistic Insight: The Suzuki coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3] For transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic "ate" complex (boronate).[4] Electron-donating groups on the boronic acid increase the electron density of the aryl ring. While this might seem to enhance its nucleophilicity, it can simultaneously slow down the transfer of the organic group from the boron to the palladium center. The overall process is a delicate electronic balance, and highly electron-rich systems can disfavor the kinetics of this crucial transfer step.
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting Suzuki couplings.
-
Recommended Action: To accelerate transmetalation, you must enhance the catalyst's activity. The choice of ligand is paramount.
-
Switch to Electron-Rich, Bulky Ligands: Ligands like Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to address this challenge.[5][6] Their electron-rich nature facilitates the oxidative addition step, particularly with less reactive aryl chlorides, and their steric bulk promotes the final reductive elimination, pushing the entire catalytic cycle forward.[2][3]
-
Q2: I'm observing a significant amount of a side product that corresponds to the protonated arene of my boronic acid. What is this, and how can I prevent it?
A2: You are observing protodeboronation , a common and highly problematic side reaction, especially with electron-rich boronic acids.[7]
-
Mechanistic Insight: Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This reaction is often catalyzed by base and is particularly facile with electron-rich systems because the increased electron density on the ipso-carbon makes it more susceptible to electrophilic attack by a proton (e.g., from water in the solvent).[8] This side reaction consumes your starting material, directly reducing the potential yield of your desired cross-coupled product.[9][10]
Caption: Competing pathways for the boronic acid starting material.
-
Recommended Actions & Protocol:
-
Use Anhydrous Conditions: If possible, switch to anhydrous conditions. This minimizes the primary proton source. Using a base like potassium phosphate (K₃PO₄) in a solvent like anhydrous dioxane or toluene can be highly effective.[6]
-
Choose a Weaker, Non-nucleophilic Base: Strong bases like NaOH can aggressively promote protodeboronation.[8] Milder bases such as K₂CO₃ or Cs₂CO₃ are often better choices.
-
Switch to a Boronic Ester: Boronic esters, particularly pinacol or MIDA esters, are generally more stable towards protodeboronation than their corresponding acids.[11] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing the opportunity for the side reaction.[1]
Protocol: Minimizing Protodeboronation with a MIDA Boronate
-
Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv), the electron-rich MIDA boronate (1.2 equiv), Pd₂(dba)₃ (1-2 mol%), and SPhos ligand (2.2-4.4 mol%).
-
Reagent Addition: Add anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).
-
Solvent: Add anhydrous, degassed dioxane (or 2-MeTHF) to achieve a concentration of ~0.1 M with respect to the aryl halide.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
-
Q3: My reaction is producing a significant amount of biaryl homocoupling product from my boronic acid. Why is this happening?
A3: The formation of a symmetrical biaryl (Ar-Ar) from your boronic acid (Ar-B(OH)₂) is known as homocoupling . This side reaction is typically promoted by the presence of oxygen and/or Pd(II) species in the reaction mixture.[5]
-
Mechanistic Insight: If your Pd(0) catalyst is oxidized to Pd(II) by residual air, or if you are using a Pd(II) precatalyst that is not efficiently reduced, these Pd(II) species can mediate the coupling of two boronic acid molecules.[8] This process consumes two equivalents of your valuable starting material to produce one molecule of an undesired byproduct.
-
Recommended Actions:
-
Thorough Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent is rigorously degassed before use, and that the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen). Using the freeze-pump-thaw technique is highly recommended for sensitive reactions.
-
Use a Pd(0) Precatalyst: While Pd(II) sources like Pd(OAc)₂ are common, they require in-situ reduction which can sometimes be inefficient and lead to homocoupling. Using a stable Pd(0) source like Pd₂(dba)₃ can often mitigate this issue.
-
Ligand Choice: Bulky ligands not only promote reductive elimination of the desired product but can also help suppress side reactions like homocoupling by controlling the coordination sphere of the palladium center.[6]
-
Frequently Asked Questions (FAQs)
Q: Should I use a boronic acid or a boronic ester for my electron-rich substrate?
A: While boronic acids are often more reactive, boronic esters (like pinacol, neopentylglycol, or MIDA esters) offer superior stability.[9] For electron-rich boronic acids that are prone to decomposition or protodeboronation, using a more stable ester derivative is almost always the better strategy.[8][11] MIDA boronates are particularly advantageous as they are often crystalline, bench-stable solids that slowly hydrolyze under basic aqueous conditions to release the boronic acid, keeping its concentration low and minimizing side reactions.[1]
Q: How does the choice of halide (I, Br, Cl) on my coupling partner affect the reaction with an electron-rich boronic acid?
A: The choice of halide primarily impacts the oxidative addition step. The reactivity order is generally I > Br > OTf >> Cl.[5]
-
Aryl Iodides/Bromides: These are highly reactive and typically a good starting point. However, with very electron-rich boronic acids, the subsequent transmetalation or reductive elimination may become rate-limiting.
-
Aryl Chlorides: These are less reactive and require a more potent catalytic system.[10] You must use highly active, electron-rich, and bulky phosphine ligands (e.g., SPhos, tBu₃P) or NHC ligands to achieve efficient oxidative addition.[4][5] The advantage is that chlorides are often less expensive and more widely available.
Q: What is the optimal Base/Ligand/Solvent combination to start with for a challenging electron-rich coupling?
A: A robust starting point for screening is essential. The following table summarizes a set of reliable conditions proven effective for challenging couplings.
| Component | Recommendation | Rationale & Key Considerations |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | A reliable Pd(0) source that minimizes issues related to incomplete reduction of Pd(II) precatalysts.[9] |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich Buchwald ligands are excellent for promoting both oxidative addition and reductive elimination.[6] |
| Base | K₃PO₄ (3 equiv) | A moderately strong, non-nucleophilic base that is effective in anhydrous conditions and helps suppress protodeboronation.[6] |
| Solvent | Dioxane or 2-MeTHF | Good choices for their ability to dissolve a wide range of organic compounds and their suitable boiling points for heating. Must be anhydrous and rigorously degassed.[5][6] |
| Temperature | 80-110 °C | A good starting range. Higher temperatures can accelerate slow reactions but may also increase the rate of decomposition or side reactions. |
References
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(21), 8482-8501. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(10), 2136-2147. [Link]
-
Lila, C., & Nolan, S. P. (2019). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Shaikh, S. A. L., et al. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Thomas, S. J., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4284-4287. [Link]
-
Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
-
Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Course Materials. [Link]
-
LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37536-37540. [Link]
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- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
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- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
stability of aminomethyl substituted boronic acids under reaction conditions
Technical Support Center: Aminomethyl-Substituted Boronic Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for aminomethyl-substituted boronic acids. This guide is designed to provide in-depth, practical advice to researchers encountering challenges with these versatile yet sensitive reagents. By understanding their unique chemical properties, you can optimize your reaction conditions, troubleshoot common issues, and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why are my aminomethyl-substituted boronic acids often poorly soluble in common organic solvents?
A: The poor solubility arises from their zwitterionic nature. The basic aminomethyl group can be protonated, while the Lewis acidic boronic acid can exist as a boronate anion, especially in the presence of water or other protic species. This intramolecular acid-base interaction leads to a salt-like structure with high lattice energy, reducing solubility in nonpolar organic solvents. In the solid state, they can also form a zwitterionic species where a solvent molecule is inserted between the boron and nitrogen atoms.[1] For ortho-aminomethyl arylboronic acids, this B-N interaction is a key feature, influencing the compound's reactivity and structure.[2][3][4][5]
Q2: What is protodeboronation and why is it a major concern with these compounds?
A: Protodeboronation is a common decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[6][7] This undesired side reaction is often catalyzed by acid or base and is highly dependent on factors like pH, temperature, and the electronic nature of the aryl ring.[6][8][9] Aminomethyl-substituted boronic acids can be particularly susceptible due to the presence of the basic amino group, which can influence the local pH and participate in intramolecular catalytic pathways.[6]
Q3: How should I properly store aminomethyl-substituted boronic acids to ensure their long-term stability?
A: Proper storage is critical to prevent degradation. These compounds should be stored under an inert atmosphere (nitrogen or argon) at cool temperatures (typically 2–8 °C) and protected from light and moisture.[10][11][12] In the solid state, boronic acids can dehydrate to form cyclic trimers called boroxines.[7] While often reversible, this can complicate accurate weighing and stoichiometry. Long-term benchtop storage in air is not recommended, as significant decomposition can occur.[13]
Q4: Can I use standard amide coupling reagents (e.g., HATU, HBTU) when my boronic acid has a free aminomethyl group?
A: It is highly inadvisable. The free amine of your boronic acid will compete with your desired amine substrate, reacting with the activated carboxylic acid. This leads to a complex mixture of products and consumption of your valuable starting material. Furthermore, the amine can react directly with aminium-based coupling reagents like HBTU, forming a guanidinium by-product. For amide couplings involving an aminomethyl boronic acid, the amine must be protected (e.g., with a Boc group) before attempting the coupling reaction.
Troubleshooting Guide
This section addresses specific problems you may encounter during common synthetic transformations.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
You are attempting to couple (4-aminomethyl)phenylboronic acid with an aryl bromide, but you observe mainly starting material and significant protodeboronation.
The combination of a basic amine and the basic conditions required for Suzuki-Miyaura coupling creates a high-pH environment that can dramatically accelerate protodeboronation.[8][9] The free amine can also coordinate to the palladium catalyst, potentially inhibiting its activity.
-
Protect the Amine: The most robust solution is to protect the aminomethyl group, typically with a tert-butyloxycarbonyl (Boc) group. This prevents both catalyst inhibition and unwanted side reactions. Studies have shown that N-t-Boc-protected aminomethyl arylboronic acids exhibit significantly greater reactivity and lead to higher yields in Suzuki couplings.[14]
-
Use a More Stable Boron Species: Convert the boronic acid to an air-stable N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are exceptionally stable on the benchtop and undergo slow, controlled release of the free boronic acid under the reaction conditions, minimizing its concentration and thus the rate of decomposition.[13]
-
Optimize Reaction Conditions:
-
Base Selection: Switch from strong bases like NaOH or K₂CO₃ to milder bases such as K₃PO₄ or KF. The activation of the boronic acid for transmetalation requires a base, but milder conditions can often find a balance that promotes coupling without excessive protodeboronation.[15]
-
Solvent: Ensure strictly anhydrous solvents and perform the reaction under an inert atmosphere. Water accelerates protodeboronation.
-
Temperature: Lower the reaction temperature. While this may slow the reaction rate, it will disproportionately slow the rate of decomposition.
-
Issue 2: Difficulty with Purification
Your reaction is complete, but isolating the pure aminomethyl-substituted boronic acid product via silica gel chromatography is proving difficult, with significant streaking and poor recovery.
The amphoteric (acidic/basic) and polar nature of these compounds causes strong interactions with the acidic silanol groups on standard silica gel. This leads to irreversible binding, tailing, and decomposition on the column.
| Method | Description | Pros | Cons |
| Acid/Base Extraction | 1. Dissolve the crude product in an organic solvent (e.g., EtOAc).2. Extract with an acidic aqueous solution (e.g., 1M HCl) to move the product into the aqueous layer as the ammonium salt.3. Wash the aqueous layer with an organic solvent to remove non-basic impurities.4. Basify the aqueous layer (e.g., with NaOH) and extract the purified product back into an organic solvent. | Highly effective for removing non-polar and acidic/neutral impurities. Scalable. | May not remove impurities with similar acid/base properties. |
| Recrystallization | If the product is a solid, recrystallization from a suitable solvent system (e.g., water, ethanol, or mixtures with ethers) can be very effective.[16] | Can provide very high purity. Avoids chromatography. | Requires a solid product and finding the right solvent can be trial-and-error. |
| Derivatization | Treat the crude boronic acid with a base to form a salt, which can be isolated by extraction or filtration. The pure salt is then treated with acid to regenerate the pure boronic acid.[16][17] A common method is to form a crystalline diethanolamine adduct which can be easily filtered.[18] | Often yields highly pure, crystalline material.[18] | Adds extra steps to the synthesis. |
| Reverse-Phase Chromatography | Using a C18 stationary phase with a mobile phase like acetonitrile/water (often with a modifier like TFA or formic acid) can be effective, as it avoids the issues with silica gel. | Good for polar compounds. | Less scalable than extraction; requires specialized equipment. |
Validated Experimental Protocol: Boc Protection of (4-(aminomethyl)phenyl)boronic acid
This protocol provides a reliable method for protecting the amine, rendering the boronic acid more stable and suitable for subsequent reactions like Suzuki or amide couplings.
-
(4-(aminomethyl)phenyl)boronic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄)
-
Dissolution: In a round-bottom flask, dissolve (4-(aminomethyl)phenyl)boronic acid (1.0 eq) in a 1:1 mixture of THF and saturated aqueous NaHCO₃ solution.
-
Addition of Boc Anhydride: Cool the solution to 0 °C in an ice bath. Add a solution of (Boc)₂O (1.1 eq) in THF dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous solution with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product is often pure enough for the next step. If necessary, it can be purified by recrystallization or careful flash chromatography on silica gel (using a less polar eluent system than the unprotected compound, e.g., hexanes/ethyl acetate).
-
Expected Outcome: A white to off-white solid.
-
Confirmation: ¹H NMR spectroscopy should show the appearance of a large singlet around 1.4-1.5 ppm (the Boc group's 9 protons) and a shift in the CH₂ protons adjacent to the nitrogen. Mass spectrometry should confirm the expected mass of the protected product.
References
-
Collins, B. E., Sorey, S., Hargrove, A. E., Shabbir, S. H., Lynch, V. M., & Anslyn, E. V. (2009). Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids. The Journal of Organic Chemistry, 74(11), 4055–4060. [Link]
-
PubMed. (2009). Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids. National Center for Biotechnology Information. [Link]
-
ACS Publications. (2009). Probing Intramolecular B−N Interactions in Ortho-Aminomethyl Arylboronic Acids. The Journal of Organic Chemistry. [Link]
-
Collins, B. E., Metola, P., & Anslyn, E. V. (2013). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. Supramolecular Chemistry, 25(2), 79-86. [Link]
-
Sci-Hub. (2013). On the rate of boronate ester formation in ortho-aminomethyl-functionalised phenyl boronic acids. [Link]
-
Collins, B. E., Metola, P., & Anslyn, E. V. (2013). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. Supramolecular Chemistry, 25(2), 79-86. [Link]
-
Wikipedia. Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. Protodeboronations. Organic Chemistry Portal. [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(37), 14814–14826. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Metola, P., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Reviews Chemistry, 3, 594–607. [Link]
-
Blaisdell, T. P., & Batey, R. A. (2014). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 79(13), 6039-6050. [Link]
-
Pop-georgievski, O., et al. (2017). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. Organic & Biomolecular Chemistry, 15(1), 107-112. [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259–1274. [Link]
-
Figshare. (2009). Collection - Probing Intramolecular B−N Interactions in Ortho-Aminomethyl Arylboronic Acids. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2013). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. Request PDF. [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]
-
ResearchGate. (2011). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Request PDF. [Link]
-
HepatoChem. (2016). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Reddit. (2017). Purification of boronic acids?. r/chemistry. [Link]
-
Cymanax. (n.d.). MSDS of (4-(Aminomethyl)phenyl)boronic acid. Cymanax. [Link]
-
Sabatini, M. T., et al. (2017). Mechanistic insights into boron-catalysed direct amidation reactions. Scientific Reports, 7, 17483. [Link]
-
ResearchGate. (2017). An efficient methodology to introduce o-(Aminomethyl) phenyl-boronic acids into peptides: alkylation of secondary amines. Request PDF. [Link]
-
UCL Discovery. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. UCL Discovery. [Link]
-
University of Toronto. (2018). Synthesis and applications of aminoboronic acids. T-Space Repository. [Link]
- Google Patents. (2007). Process for purification of boronic acid and its derivatives.
-
Organic Chemistry Portal. Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Arnold, F. H., et al. (2022). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. Journal of the American Chemical Society, 144(32), 14483–14488. [Link]
-
SciSpace. (2016). A green chemistry perspective on catalytic amide bond formation. SciSpace. [Link]
-
da Silva, F. C., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3065. [Link]
Sources
- 1. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. figshare.com [figshare.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-(AMINOMETHYL)PHENYL BORONIC ACID CAS#: 248274-03-5 [m.chemicalbook.com]
- 11. chemscene.com [chemscene.com]
- 12. capotchem.cn [capotchem.cn]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 18. reddit.com [reddit.com]
Technical Support Center: Prevention of Protodeboronation in Functionalized Phenylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to a common yet often frustrating challenge in modern organic synthesis: the undesired protodeboronation of functionalized phenylboronic acids. As your dedicated application scientist, my goal is to move beyond simple procedural lists and delve into the causality behind these issues, offering robust, field-tested strategies to ensure the success of your experiments.
Section 1: Understanding the Enemy — What is Protodeboronation?
Protodeboronation is the cleavage of a carbon-boron bond, replacing it with a carbon-hydrogen bond (Ar-B(OH)₂ → Ar-H).[1][2] This side reaction is a frequent culprit in low-yield Suzuki-Miyaura cross-coupling reactions, as it irreversibly consumes your valuable boronic acid starting material.[1][3] The propensity for a given boronic acid to undergo this decomposition pathway is highly dependent on its structure and the reaction conditions.[1]
The rate and mechanism of protodeboronation are critically influenced by pH.[1][4][5]
-
Base-Catalyzed Pathway: This is the most common and problematic pathway in Suzuki-Miyaura coupling, which typically employs basic conditions.[6] The reaction proceeds through the formation of a more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻), which then undergoes protonolysis.[1][7] Highly basic conditions (high pH) significantly accelerate this process.[6][8]
-
Acid-Catalyzed Pathway: While less common in cross-coupling, an acid-catalyzed mechanism also exists, involving protonation of the boronic acid.[1]
-
Substituent Effects: The electronic nature of the substituents on the phenyl ring plays a major role. Electron-withdrawing groups, particularly at the ortho position, can dramatically increase the rate of protodeboronation.[8][9][10] Conversely, some electron-rich systems, like certain phenol boronic acids, can also be surprisingly unstable.[11][12][13]
Below is a generalized mechanistic diagram illustrating the competing pathways in a typical Suzuki-Miyaura reaction.
Section 2: Frequently Asked Questions (FAQs)
Here we address the most common issues encountered by researchers.
Q1: My Suzuki-Miyaura reaction has a low yield, and I've isolated the arene byproduct corresponding to my boronic acid. What is happening?
A1: This is the classic signature of protodeboronation.[3] Your boronic acid is being consumed by a side reaction before it can participate in the desired catalytic cycle. The key to solving this is to ensure the rate of transmetalation in the Suzuki coupling is significantly faster than the rate of protodeboronation.[3] Several factors could be at play:
-
Excessively Harsh Base: Strong bases like NaOH or KOH at high concentrations create a high pH environment that dramatically accelerates protodeboronation.[3][6]
-
High Temperature: Elevated temperatures increase the rate of all reactions, including the undesired decomposition of your boronic acid.[3][14][15]
-
Inefficient Catalyst System: A slow or poorly chosen catalyst/ligand combination means the boronic acid spends more time in the reactive basic medium, increasing the opportunity for it to decompose.[3][16]
-
Inherently Unstable Boronic Acid: Some boronic acids, particularly those with multiple fluorine substituents or certain heteroaromatic rings (like 2-pyridyl or 5-thiazolyl), are notoriously unstable.[4][16][17]
Q2: Which functional groups are most likely to increase the rate of protodeboronation?
A2: While highly substrate-dependent, some trends are well-documented:
-
Ortho Substituents: Steric hindrance and electronic effects from ortho groups can significantly destabilize the C-B bond.[8] Halogens, especially fluorine, at the ortho position are particularly problematic.[8][10]
-
Strong Electron-Withdrawing Groups: Phenyl rings substituted with multiple, strong electron-withdrawing groups (e.g., polyfluorinated rings) are highly susceptible to base-catalyzed protodeboronation.[8][9][10]
-
Certain Heterocycles: Some basic heteroaromatic boronic acids, like 2-pyridylboronic acid, are exceptionally prone to protodeboronation at neutral pH through a unique mechanism involving a zwitterionic intermediate.[1][4][18]
Q3: Is converting my boronic acid to a boronate ester, like a pinacol ester, a guaranteed way to prevent protodeboronation?
A3: Not necessarily. It is a common misconception that esterification always confers greater stability.[6] While pinacol esters are often more stable, the overall rate of protodeboronation can be dominated by the rate of ester hydrolysis back to the boronic acid, especially under basic aqueous conditions.[6] If the hydrolysis is fast and the subsequent cross-coupling is slow, you may see no benefit.[3] However, for some systems, especially when using anhydrous conditions, boronic esters can be very effective.[6] The most robust ester-based strategy involves the use of N-methyliminodiacetic acid (MIDA) boronates, which we will discuss in the troubleshooting section.[1][6][19]
Section 3: Troubleshooting Guides & Actionable Protocols
This section provides a logical, step-by-step approach to diagnosing and solving protodeboronation issues in your reactions.
Issue 1: Protodeboronation is Outcompeting the Cross-Coupling Reaction
If you have confirmed significant byproduct formation, follow these optimization steps, starting with the simplest adjustments.
Strategy 1: Optimization of Reaction Conditions
The goal here is to kinetically favor the Suzuki coupling over the decomposition pathway.[19]
-
Base Selection: Switch from strong, highly soluble bases to milder, often heterogeneous inorganic bases. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent first choices.[3][19]
-
Temperature Control: Lower the reaction temperature. Many modern, highly active catalyst systems can facilitate coupling at temperatures between 40-80 °C, which can dramatically slow the rate of protodeboronation.[3][15]
-
Solvent Choice: While some water is often required for base activity and transmetalation, minimizing its content or using anhydrous conditions with specific bases (like CsF) can be beneficial.[19]
Strategy 2: Enhancing Catalytic Activity
A faster catalytic cycle means less time for your boronic acid to decompose.
-
Ligand Choice: Employ modern, bulky, and electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the rate-limiting steps of the catalytic cycle.[3]
-
Precatalyst Choice: Use a well-defined palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst). These form the active Pd(0) species rapidly and efficiently under mild conditions, ensuring the coupling reaction starts quickly before significant boronic acid degradation can occur.[16]
Issue 2: The Boronic Acid is Inherently Unstable
For particularly challenging substrates (e.g., polyfluorophenyl or 2-furanboronic acids), simple optimization may not be enough.[16] In these cases, a protection/slow-release strategy is the most robust solution.
Strategy 3: The MIDA Boronate "Slow-Release" Approach
N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that are compatible with silica gel chromatography and generally unreactive under anhydrous cross-coupling conditions.[20][21] Under mild aqueous basic conditions, they slowly hydrolyze to release the free boronic acid into the reaction mixture.[1][16] This keeps the instantaneous concentration of the unstable boronic acid extremely low, favoring its rapid consumption by the catalyst over decomposition.[19][22]
Table 1: Relative Stability of Boron Species
| Boron Species | General Stability under Basic Aqueous Conditions | Key Feature |
| Arylboronic Acid | Variable; often low for electron-deficient systems | The active species in transmetalation, but also the species prone to decomposition. |
| Aryl Pinacol Boronate | Moderate to Good | Stability is highly dependent on the rate of hydrolysis back to the boronic acid.[6] |
| Aryl MIDA Boronate | Excellent | Stable to anhydrous conditions; slowly hydrolyzes in aqueous base to provide a low concentration of the active boronic acid.[20][23] |
Section 4: Key Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with a Troublesome Boronic Acid
This protocol provides an optimized starting point for minimizing protodeboronation with an unprotected boronic acid.
-
Reagents & Setup:
-
Aryl Halide (1.0 eq.)
-
Functionalized Phenylboronic Acid (1.2 - 1.5 eq.)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Solvent: 1,4-Dioxane/Water (5:1 to 10:1 ratio), thoroughly degassed.
-
-
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide, phenylboronic acid, K₃PO₄, and the palladium precatalyst.
-
Evacuate and backfill the vessel with inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to a moderate temperature (start with 60 °C).
-
Monitor the reaction by TLC or LC-MS, checking for both product formation and the appearance of the protodeboronated byproduct.
-
Protocol 2: Advanced "Slow-Release" Coupling Using a MIDA Boronate Ester
This is the recommended protocol for highly unstable boronic acids where the above method fails.
-
Synthesis of the MIDA Boronate: The MIDA boronate must first be synthesized from the corresponding boronic acid and N-methyliminodiacetic acid, typically by heating in DMSO or using a dehydrating agent. This stable solid can then be purified by chromatography and stored.[20]
-
Reagents & Setup:
-
Aryl Halide (1.0 eq.)
-
Aryl MIDA Boronate (1.1 eq.)
-
Potassium Phosphate (K₃PO₄) (3.0 eq.)
-
Palladium Precatalyst (e.g., SPhos Pd G3, 1-2 mol%)
-
Solvent: THF/Water (10:1 mixture), degassed.
-
-
Procedure:
-
In a glovebox or under a robust inert atmosphere, combine the aryl halide, aryl MIDA boronate, K₃PO₄, and the palladium precatalyst in a reaction vessel.
-
Add the degassed THF/water solvent mixture.
-
Seal the vessel and heat to the desired temperature (e.g., 50-80 °C). The hydrolysis of the MIDA ester is the slow-release step.[23]
-
Monitor the reaction progress. The absence of a significant amount of the protodeboronated byproduct is indicative of a successful slow-release process.
-
By understanding the mechanisms of protodeboronation and employing a logical, stepwise approach to troubleshooting, you can overcome this common synthetic hurdle. Always begin with the simplest modifications—temperature and base—before moving to more advanced catalyst systems or the highly effective, albeit more synthetically demanding, MIDA boronate strategy.
References
-
Hayes, H. L. D., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Lee, C.-Y., et al. (2013). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry. Available at: [Link]
-
Lee, C.-Y., et al. (2013). Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups. PubMed. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Semantic Scholar. Available at: [Link]
-
Wikipedia (n.d.). Protodeboronation. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Publications. Available at: [Link]
-
Mossine, A. V., et al. (2024). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. Available at: [Link]
-
Mossine, A. V., et al. (2024). Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. PubMed. Available at: [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. Available at: [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]
-
Gillis, E. P., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules. Available at: [Link]
-
ResearchGate (n.d.). Boron-reagents unstable towards protodeboronation. Available at: [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. Available at: [Link]
-
Lee, S. J., et al. (2011). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. National Institutes of Health. Available at: [Link]
-
ResearchGate (n.d.). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Available at: [Link]
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- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
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Technical Support Center: Navigating Steric Hindrance in Ortho-Substituted Phenylboronic Acid Reactions
Welcome to the technical support center dedicated to overcoming the challenges associated with sterically hindered Suzuki-Miyaura cross-coupling reactions. This resource is tailored for researchers, scientists, and professionals in drug development who are working with ortho-substituted phenylboronic acids. Here, we will delve into the mechanistic nuances and provide practical, field-proven solutions to common experimental hurdles.
Introduction: The Challenge of Proximity
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds. However, when substrates possess bulky ortho-substituents, significant steric hindrance can impede the reaction, leading to low yields, slow reaction rates, and undesired side products. This guide provides a structured approach to troubleshooting and optimizing these challenging transformations.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter in the lab, offering step-by-step guidance to diagnose and resolve them.
Issue 1: Low to No Product Formation
Question: My Suzuki-Miyaura coupling reaction with an ortho-substituted phenylboronic acid is resulting in very low yield or no desired product. What are the primary factors to investigate?
Answer:
Low conversion in sterically hindered couplings often stems from impediments in the catalytic cycle. The primary steps affected by steric bulk are transmetalation and reductive elimination.[1][2] Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection (The Most Critical Factor): Standard catalysts like Pd(PPh₃)₄ are frequently ineffective for hindered substrates.[2] The key is to employ a catalyst system that can accommodate the steric bulk.
-
Recommendation: Utilize bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1][2][3][4] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which facilitates both oxidative addition and accelerates the crucial reductive elimination step.[2]
-
-
Base Selection: The choice of base is critical and can significantly influence the reaction outcome.[2][5] For sterically demanding reactions, stronger bases are often required to facilitate the transmetalation step.[2]
-
Solvent and Temperature: The reaction medium and energy input play a vital role.
-
Recommendation: Aprotic polar solvents like dioxane, toluene, or 2-MeTHF are generally preferred.[1][6] If the reaction is sluggish at standard temperatures (80-110 °C), consider increasing the temperature.[1] In some cases, microwave irradiation can be beneficial for accelerating reactions with hindered substrates.[2][7]
-
-
Integrity of Reagents: Ensure the boronic acid and other reagents have not degraded.
-
Recommendation: Use freshly opened or properly stored reagents. Consider performing a small-scale control reaction with a less hindered substrate to confirm the activity of your catalyst and reagents.
-
Issue 2: Significant Homocoupling of the Boronic Acid
Question: I am observing a significant amount of biaryl product derived from the homocoupling of my ortho-substituted phenylboronic acid. How can I minimize this side reaction?
Answer:
Homocoupling is a common side reaction where two boronic acid molecules couple with each other.[2] This is often promoted by the presence of Pd(II) species and oxygen.[8]
-
Ensure an Inert Atmosphere: Oxygen can contribute to the oxidation of Pd(0) to Pd(II), which can promote homocoupling.
-
Protocol: Thoroughly degas all solvents and reagents before use by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[2] Maintain a positive pressure of inert gas throughout the reaction setup.
-
-
Catalyst Choice and Pre-activation: The source of palladium can influence the amount of active Pd(0) versus Pd(II).
-
Controlled Addition of Boronic Acid: The concentration of the boronic acid can influence the rate of homocoupling.
-
Recommendation: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[2]
-
-
Stoichiometry: An excess of boronic acid can sometimes favor homocoupling.[2]
-
Recommendation: Carefully control the stoichiometry of your reactants. A 1:1.2 to 1:1.5 ratio of aryl halide to boronic acid is a common starting point.
-
Issue 3: Protodeboronation of the Boronic Acid
Question: My reaction is stalling, and I suspect my ortho-substituted phenylboronic acid is degrading through protodeboronation. What are the causes and how can I prevent it?
Answer:
Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often exacerbated by aqueous basic conditions and elevated temperatures. Some boronic acids, particularly certain heteroaryl and polyfluorinated derivatives, are more prone to this decomposition pathway.[9][10]
-
Use of Boronic Acid Surrogates: Protecting the boronic acid functionality can enhance stability.
-
Anhydrous Conditions: For highly sensitive substrates, removing water can be beneficial.
-
Recommendation: While many Suzuki couplings tolerate water, for particularly unstable boronic acids, switching to anhydrous conditions with a non-aqueous base (e.g., K₃PO₄ or CsF) and a dry aprotic solvent can be effective.
-
-
Reaction Time and Temperature: Prolonged exposure to harsh conditions can increase degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic reason for the difficulty in coupling ortho-substituted phenylboronic acids?
A1: Steric hindrance from ortho-substituents primarily impacts two key steps in the Suzuki-Miyaura catalytic cycle:
-
Transmetalation: The transfer of the aryl group from the boron atom to the palladium center is sterically hindered, slowing down this crucial step.[1]
-
Reductive Elimination: The final step, where the two coupled aryl groups are eliminated from the palladium center to form the biaryl product, can also be inhibited by steric repulsion between the ortho-substituents.[12]
dot digraph "Suzuki_Miyaura_Cycle_Steric_Hindrance" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} dot Caption: Suzuki-Miyaura catalytic cycle highlighting steps impacted by steric hindrance.
Q2: How do I choose the best ligand for my sterically hindered reaction?
A2: There is no single "best" ligand, as the optimal choice depends on the specific substrates. However, a general principle is to use ligands that are both bulky and electron-rich.
| Ligand Type | Key Characteristics | Examples | Rationale |
| Biarylphosphines | Bulky, electron-donating.[1] | XPhos, SPhos, RuPhos, AntPhos.[1][2][13] | The bulkiness promotes reductive elimination, while the electron-rich nature facilitates oxidative addition.[2][14] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable.[3][4] | IPr, IMes, PEPPSI-iPr catalyst.[4][8] | Their strong electron-donating ability stabilizes the palladium center and promotes catalytic activity.[3] |
| Specialized Ligands | Designed for extremely hindered couplings. | BI-DIME, BaryPhos.[5][15][16] | These ligands have unique structural features to accommodate tetra-ortho-substituted biaryl synthesis.[15][16] |
Q3: Can I use a palladium precatalyst, and which one is recommended?
A3: Yes, modern palladium precatalysts are highly recommended as they are often more stable and provide a reliable source of the active Pd(0) catalyst. Buchwald precatalysts (G2, G3, G4) are particularly effective.[8] They are designed to cleanly and efficiently generate the active catalytic species under the reaction conditions.[8]
dot digraph "Precatalyst_Activation" { graph [fontname="Arial"]; node [shape=record, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} dot Caption: Simplified workflow of Pd(II) precatalyst activation to the active Pd(0) species.
Q4: What is a general, robust starting protocol for a difficult ortho-substituted coupling?
A4: While optimization is almost always necessary, the following conditions provide a strong starting point for challenging couplings:
Experimental Protocol: General Starting Conditions
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the ortho-substituted phenylboronic acid or its ester derivative (1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand if not using a precatalyst (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.[1]
-
Reaction: Place the vial in a pre-heated oil bath or heating block and stir vigorously at 100-110 °C.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every 2-4 hours).[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
References
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]
-
Fu, W. C., Zhou, Z., & Kwong, F. Y. (2016). A benzo[c]carbazolyl-based phosphine ligand for Pd-catalyzed tetra-ortho-substituted biaryl syntheses. Organic Chemistry Frontiers, 3(2), 273–276. [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). PubMed Central (PMC). [Link]
- Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Form
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology (RSC Publishing). [Link]
-
Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. (2022). Journal of the American Chemical Society. [Link]
-
Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. (2025). ResearchGate. [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (2012). Organic Chemistry Portal. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). National Institutes of Health (NIH). [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2011). PubMed Central (PMC) - NIH. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2011). Journal of the American Chemical Society. [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2020). ResearchGate. [Link]
-
Advances in Cross-Coupling Reactions. (2020). PubMed Central (PMC) - NIH. [Link]
-
Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. (2018). ACS Catalysis. [Link]
-
Enantioselective Synthesis of Atropisomeric Biaryls using Biaryl 2,5‐Diphenylphospholanes as Ligands for Palladium‐Catalysed Suzuki‐Miyaura Reactions. (2022). ResearchGate. [Link]
-
Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions-alternatives to PtBu3. (2007). Semantic Scholar. [Link]
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (2023). ChemRxiv. [Link]
-
Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation. (2021). ChemRxiv. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. [Link]
-
Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. (2020). Journal of Chemical & Engineering Data - ACS Publications. [Link]
-
Optimization of Reaction Conditions a. (2019). ResearchGate. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2025). ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (2022). Yoneda Labs. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health (NIH). [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025). Organic Letters - ACS Publications. [Link]
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? (2016). Reddit. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society. [Link]
-
Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. (1998). Organic Letters - ACS Publications. [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Optimization of the reaction conditions. (2022). ResearchGate. [Link]
-
Boronic acid based dynamic click chemistry: recent advances and emergent applications. (2020). Chemical Science (RSC Publishing). [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing). [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). PubMed Central (PMC) - NIH. [Link]
Sources
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- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
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- 14. reddit.com [reddit.com]
- 15. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
side reactions in cross-coupling of heteroaryl boronic acids
< Welcome to the Technical Support Center for Heteroaryl Boronic Acid Cross-Coupling Reactions.
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cross-coupling reactions involving heteroaryl boronic acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your own reactions effectively.
Heteroaryl boronic acids are invaluable building blocks in medicinal chemistry and materials science. However, their unique electronic and structural properties often lead to a host of side reactions that can diminish yields and complicate purification. This guide will address the most common challenges in a direct question-and-answer format, grounded in mechanistic insights and validated protocols.
Section 1: Protodeboronation - The Persistent Culprit
Protodeboronation, the undesired cleavage of the C–B bond and its replacement with a C–H bond, is arguably the most prevalent side reaction in the cross-coupling of heteroaryl boronic acids.[1][2] This process consumes your starting material and directly impacts your yield.
FAQ 1: My reaction shows significant formation of the simple heteroarene, and my boronic acid is being consumed. What's happening and how can I stop it?
Answer: You are observing protodeboronation. This reaction is highly dependent on the reaction conditions and the structure of your heteroaryl boronic acid.[1] It is especially problematic in the basic, aqueous media often used for Suzuki-Miyaura couplings.[3]
The Causality:
The mechanism of protodeboronation is nuanced and can proceed through several pathways. In basic aqueous solutions, a key step is the formation of a more reactive arylboronate anion.[3] For many simple heteroaryl boronic acids, the reaction can be catalyzed by either acid or base.[1] The pH of the reaction is a critical factor, with some boronic acids showing accelerated decomposition when the pH is close to their pKa.[3][4]
For heteroaryl boronic acids containing a basic nitrogen, such as 2-pyridyl boronic acid, the situation is more complex. These can form zwitterionic species in neutral pH ranges, which can then undergo rapid, unimolecular C-B bond fragmentation.[1]
-
Caption: Key factors leading to protodeboronation. */ end_dot
Troubleshooting Guide: Minimizing Protodeboronation
| Strategy | Rationale | Step-by-Step Protocol |
| Use Boronic Esters or Trifluoroborates | These derivatives are generally more stable than the free boronic acids and act as a "slow-release" source of the active species.[1][3][5][6] | 1. Synthesize or purchase the pinacol (Bpin) or N-methyliminodiacetic acid (MIDA) ester, or the potassium trifluoroborate salt of your heteroaryl boronic acid.[5][6][7] 2. Use these directly in your cross-coupling reaction under the appropriate conditions. MIDA boronates, for example, can be slowly hydrolyzed in situ to release the boronic acid.[5][6] |
| Anhydrous Conditions | The absence of water can significantly suppress protodeboronation pathways.[8] | 1. Use anhydrous solvents (e.g., dioxane, THF, toluene). 2. Dry all glassware thoroughly. 3. Use an anhydrous base, such as potassium trimethylsilanolate (TMSOK).[8] 4. Consider using boronic esters which can transmetalate directly without prior hydrolysis under anhydrous conditions.[8] |
| Optimize the Base | The choice and strength of the base are critical. Weaker bases may be sufficient to promote the catalytic cycle without excessively accelerating protodeboronation. | 1. Screen a panel of bases, starting with weaker inorganic bases like K₂CO₃ or Cs₂CO₃. 2. If stronger bases are needed, consider organic bases like triethylamine (Et₃N).[9] 3. For particularly sensitive substrates, KF may be a suitable alternative.[10] |
| Employ Additives | Lewis acids, such as copper salts, can coordinate to Lewis-basic heterocycles, which can help to attenuate protodeboronation.[8] | 1. Add a catalytic amount (e.g., 10 mol%) of a copper(I) salt, such as CuI or CuTC (copper(I) thiophene-2-carboxylate), to your reaction mixture. |
| Increase Reagent Stoichiometry | While not ideal from an atom economy perspective, using an excess of the boronic acid can compensate for its decomposition.[7] | 1. Increase the amount of the heteroaryl boronic acid to 1.5-2.5 equivalents relative to the limiting reagent. |
Section 2: Homocoupling - The Dimerization Dilemma
The formation of a symmetrical biaryl from the coupling of two molecules of the boronic acid is another common and frustrating side reaction.[11]
FAQ 2: I'm seeing a significant amount of a symmetrical biaryl derived from my boronic acid. What is causing this homocoupling?
Answer: This side reaction, known as homocoupling, can occur through several mechanisms, often involving the oxidation state of the palladium catalyst.
The Causality:
-
Presence of Pd(II) Species: If your reaction mixture contains Pd(II) species at the start (e.g., from using a Pd(II) precatalyst like Pd(OAc)₂) or if Pd(0) is oxidized during the reaction, these can react with two molecules of the boronic acid to form the homocoupled product and regenerate Pd(0).[11][12]
-
Oxygen-Mediated Pathways: The presence of dissolved oxygen can promote homocoupling.[11][12]
-
Protonolysis/Second Transmetalation: For some electron-deficient arylboronic acids, a less common pathway involving protonolysis and a second transmetalation event can lead to homocoupling.[13]
-
Caption: Simplified schematic of Pd(II)-mediated homocoupling. */ end_dot
Troubleshooting Guide: Suppressing Homocoupling
| Strategy | Rationale | Step-by-Step Protocol |
| Rigorous Degassing | Removing dissolved oxygen is crucial to prevent oxidative pathways that lead to homocoupling.[12] | 1. Before adding the catalyst, sparge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. 2. Maintain a positive pressure of the inert gas throughout the reaction. |
| Use of a Reducing Agent | A mild reducing agent can help to ensure that the palladium is in the catalytically active Pd(0) state and scavenge any Pd(II) species that could initiate homocoupling.[12] | 1. Add a mild reducing agent, such as potassium formate, to the reaction mixture before the catalyst.[12] |
| Catalyst Choice | Using a Pd(0) precatalyst (e.g., Pd₂(dba)₃) can be advantageous over a Pd(II) source (e.g., Pd(OAc)₂). | 1. If using a Pd(II) source, ensure efficient in situ reduction to Pd(0). This is often facilitated by phosphine ligands, which can be oxidized.[11] |
| Ligand Selection | Certain ligands can favor the desired cross-coupling over homocoupling. | 1. For couplings of electron-deficient arylboronic acids that are prone to homocoupling, consider using bulky, electron-rich ligands like SPhos.[13] |
Section 3: Catalyst Deactivation and Other Challenges
Beyond protodeboronation and homocoupling, other issues can plague the cross-coupling of heteroaryl boronic acids, often related to the inherent properties of the heterocyclic ring.
FAQ 3: My reaction is sluggish or stalls completely, especially with nitrogen-containing heterocycles. What's the problem?
Answer: The Lewis basic heteroatoms (especially nitrogen) in your boronic acid can coordinate to the palladium center, leading to catalyst deactivation or inhibition.[2][8]
The Causality:
The lone pair of electrons on a nitrogen atom, for example, can act as a ligand, binding to the palladium catalyst and occupying a coordination site. This can hinder the essential steps of the catalytic cycle, such as oxidative addition or reductive elimination. This is a well-known challenge, often referred to as the "2-pyridyl problem."[2][14]
Troubleshooting Guide: Overcoming Catalyst Deactivation
| Strategy | Rationale | Step-by-Step Protocol |
| Use Bulky, Electron-Rich Ligands | Ligands like XPhos, SPhos, and RuPhos can promote the desired catalytic cycle and sterically disfavor the binding of the heteroaryl substrate to the palladium center.[15][16] | 1. Screen a panel of Buchwald-type biaryl phosphine ligands to identify the optimal one for your specific substrate combination. |
| Employ Additives | The addition of trimethyl borate has been shown to prevent catalyst poisoning by heteroatomic units.[8] | 1. Add trimethyl borate to the reaction mixture. This can also help to solubilize boronate complexes and buffer the effects of excess base.[8] |
| Increase Catalyst Loading | If catalyst deactivation is a persistent issue, increasing the catalyst loading can help to achieve full conversion. | 1. Incrementally increase the palladium catalyst loading, for example, from 1-2 mol% to 5 mol%. |
References
- Caddick, S., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
-
Smith, A. B., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Protodeboronation. Wikipedia. Available at: [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Caddick, S., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Anderson, N. G., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
Dreher, S. D., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. Available at: [Link]
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
Willis, M. C. Research. University of Oxford. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
Molander, G. A., & Ito, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic Letters. Available at: [Link]
-
Dou, X., et al. (2025). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Chemistry – An Asian Journal. Available at: [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]
-
Swager, T. M., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. Available at: [Link]
-
Suzuki coupling of heteroaryl halides with aryl boronic acids. ResearchGate. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate. Available at: [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]
-
Willis, M. C., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Al-Masri, A. A., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction? ResearchGate. Available at: [Link]
Sources
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improving solubility of boronic acid reagents in organic solvents
Welcome to the Technical Support Hub for boronic acid reagents. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility challenges with this versatile class of compounds. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the chemical principles governing boronic acid behavior in solution. This knowledge is key to proactive troubleshooting and robust experimental design.
This hub is divided into two main sections:
-
A Troubleshooting Guide: For immediate assistance when you're facing a solubility issue in the lab.
-
Frequently Asked Questions (FAQs): To deepen your understanding of the underlying chemistry and help you plan your experiments more effectively.
Troubleshooting Guide: Immediate Solutions for Common Solubility Problems
This section is for when you have a flask in front of you and things aren't going as planned. Find the scenario that best matches your situation for actionable advice.
Scenario 1: "My boronic acid won't dissolve in my nonpolar or weakly polar aprotic solvent (e.g., Toluene, Hexanes, Dichloromethane)."
The Underlying Issue: Boronic acids possess polar hydroxyl groups capable of hydrogen bonding.[1] This makes them inherently less soluble in nonpolar hydrocarbon solvents. Furthermore, in anhydrous aprotic solvents, boronic acids are in equilibrium with their cyclic anhydride, a trimer called a boroxine.[2][3][4][5] Boroxines can be significantly less soluble than the parent boronic acid and their formation can drive the reagent out of solution.
Recommended Solutions:
-
Introduce a Polar Co-Solvent: The simplest approach is to add a small amount of a more polar solvent.
-
Ethers: Tetrahydrofuran (THF) and 1,4-dioxane are excellent choices. They are polar enough to disrupt the intermolecular forces of the boronic acid and can help break down boroxines without interfering with most reaction types (e.g., Suzuki-Miyaura coupling).[6][7][8]
-
Alcohols: A small amount of methanol or ethanol can be very effective.[9][10] However, be cautious, as alcohols can participate in certain reactions or, in excess, lead to protodeboronation (loss of the boronic acid group).[11]
-
-
Consider a Biphasic System with a Phase-Transfer Catalyst (PTC): This is particularly useful for coupling reactions like the Suzuki-Miyaura.
-
How it Works: In a system like toluene/water, a base (e.g., K₂CO₃) deprotonates the boronic acid in the aqueous phase to form the highly polar boronate salt. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), then shuttles this reactive boronate anion into the organic phase where it can engage with the catalyst.[12][13][14] This method circumvents the need to dissolve the neutral boronic acid in the organic solvent entirely.
-
Scenario 2: "I've added a base for my Suzuki-Miyaura coupling, and my boronic acid has precipitated out of solution."
The Underlying Issue: While base is required to activate the boronic acid for transmetalation, the resulting boronate salt (R-B(OH)₃⁻) is an ionic species.[15][16] If your solvent system is not polar enough to support this charged intermediate, it will precipitate, effectively shutting down your reaction.
Recommended Solutions:
-
Add Water or a Protic Co-Solvent: The addition of water is often sufficient to dissolve the boronate salt and facilitate the reaction.[14] Many Suzuki-Miyaura reactions benefit from aqueous-organic solvent mixtures.
-
Change Your Solvent System: Switch to a more polar solvent system that can better solvate ionic intermediates. Common successful systems include:
Protocol 1: Systematic Solvent Screening for a Novel Boronic Acid
When working with a new or particularly stubborn boronic acid, a systematic approach to finding a suitable solvent is crucial.
Materials:
-
Your boronic acid reagent
-
A selection of solvents (see table below)
-
Small vials (e.g., 2 mL) and stir bars
-
Analytical balance
Procedure:
-
Initial Screening: To 5 mg of your boronic acid in separate vials, add 0.5 mL of each test solvent.
-
Observation at Room Temperature: Stir vigorously for 10 minutes. Record your observations (fully dissolved, partially soluble, insoluble).
-
Observation with Heating: For solvents where the acid was not fully soluble, gently heat the vial to 50-60 °C while stirring. Note any changes in solubility.
-
Co-Solvent Test: For promising but imperfect solvents, add a co-solvent (e.g., 10% v/v of THF or ethanol) and observe solubility at room and elevated temperatures.
-
Selection: Choose the solvent or solvent mixture that provides complete dissolution under the mildest conditions possible that are compatible with your planned reaction.
`dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} ` Caption: Workflow for systematic solvent screening.
Frequently Asked Questions (FAQs)
This section delves into the fundamental chemistry of boronic acids to provide a deeper context for their solubility characteristics.
Q1: Why are boronic acids often poorly soluble in organic solvents?
The solubility of a boronic acid is a complex interplay of its physical form and intermolecular forces.
-
Hydrogen Bonding: The two -OH groups on the boron atom can act as both hydrogen bond donors and acceptors.[1] This leads to self-association in the solid state, forming a stable crystal lattice that requires significant energy to break apart. Polar solvents are needed to compete for these hydrogen bonds.
-
The Boroxine Equilibrium: In solution, particularly in aprotic (non-water, non-alcohol) solvents, three molecules of a boronic acid can undergo dehydration to form a six-membered ring called a boroxine.[2][3][4] This equilibrium can significantly impact solubility, as boroxines often have different solubility profiles and can be less soluble than the monomeric acid.[5][17] The presence of even trace amounts of water can shift the equilibrium back towards the more soluble boronic acid.[3][4]
`dot graph G { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, len=2.5];
} ` Caption: Key equilibria of boronic acids in solution.
Q2: How does the structure of the boronic acid affect its solubility?
The organic substituent (R-group) attached to the boron plays a major role.
-
Aryl vs. Alkyl: Arylboronic acids are generally crystalline solids with higher melting points due to pi-stacking interactions between the aromatic rings, making them less soluble than their alkylboronic acid counterparts.[16][18]
-
Substituents: Electron-withdrawing groups on an aryl ring can increase the Lewis acidity of the boron atom, potentially affecting interactions with solvents.[15] Large, nonpolar substituents will increase solubility in nonpolar solvents like hexanes or toluene, while polar substituents (e.g., -COOH, -OH, -NH₂) will increase solubility in polar solvents like water or methanol.[19]
Q3: Can I use a boronate ester instead to avoid solubility issues?
Yes, this is a very common and effective strategy. Boronic acids are often converted to boronate esters (e.g., pinacol esters) to improve their solubility and stability.
-
Mechanism of Improvement: By replacing the polar -OH groups with alkoxy groups, the ability to form strong hydrogen bond networks is removed.[11] This makes the resulting ester much more soluble in a wider range of organic solvents, including apolar ones.[8][11]
-
Reactivity: Boronate esters are often considered "slow-release" forms of boronic acids in reactions like the Suzuki-Miyaura coupling.[20][21] Under the aqueous basic conditions of the reaction, they hydrolyze in situ to generate the active boronic acid/boronate species needed for transmetalation.
Q4: What is the best "general purpose" solvent for boronic acids?
While there is no single universal solvent, Tetrahydrofuran (THF) and 1,4-Dioxane are excellent starting points for many applications, especially cross-coupling reactions. They offer a good balance of polarity to dissolve the boronic acid and its potential boroxine form, while also being compatible with most organometallic catalysts and reagents.[6][7] For purification purposes like recrystallization, a solvent mixture (e.g., ethyl acetate/hexanes) is often required.[22]
Table 1: General Solubility Guide for Boronic Acids
This table provides a general guideline for solvent selection. Actual solubility can vary significantly based on the specific structure of the boronic acid.
| Solvent Class | Examples | Polarity | General Utility for Boronic Acids | Rationale |
| Hydrocarbons | Toluene, Hexanes | Nonpolar | Poor | Cannot overcome the strong intermolecular hydrogen bonding of the boronic acid.[23] |
| Ethers | THF, 1,4-Dioxane, Diethyl Ether | Moderately Polar | Good to Excellent | Oxygen atoms can act as hydrogen bond acceptors, disrupting the boronic acid's self-association.[7][8][24] |
| Alcohols | Methanol, Ethanol | Polar, Protic | Good to Excellent | Can act as both H-bond donors and acceptors, effectively solvating the reagent.[25][26][27] Caution: can be reactive. |
| Ketones | Acetone, 3-Pentanone | Polar, Aprotic | Good | The polar carbonyl group effectively dissolves many boronic acids.[7][19][28] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Polar | Moderate | Solubility is highly structure-dependent. Often used for NMR analysis where boroxines may form.[2][19] |
| Amides | DMF, DMAc | Highly Polar, Aprotic | Excellent | Very effective at dissolving a wide range of boronic acids, but can be difficult to remove.[29] |
References
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2025). Unavailable Source.
-
The Boroxine-Boronic Acid Equilibrium. - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
The Boroxine–Boronic Acid Equilibrium - University of Edinburgh Research Explorer. (2025). University of Edinburgh Research Explorer. Retrieved January 19, 2026, from [Link]
-
Boric acid solubility in different solvents (Ullmann's 2006) | Download Table. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- WO2002059131A1 - Formulation of boronic acid compounds - Google Patents. (2002). Google Patents.
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Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks. (n.d.). KU ScholarWorks. Retrieved January 19, 2026, from [Link]
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Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data. (2020). ACS Publications. Retrieved January 19, 2026, from [Link]
-
(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]
-
The Boroxine-Boronic Acid Equilibrium | Request PDF. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
How to purify boronic acids/boronate esters? - ResearchGate. (2016). ResearchGate. Retrieved January 19, 2026, from [Link]
- US10377700B2 - Process for the recovery of a boronic acid - Google Patents. (n.d.). Google Patents.
-
1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (n.d.). Wiley Online Library. Retrieved January 19, 2026, from [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Solubility of investigated compounds in water. ◊ Phenylboronic acid... - ResearchGate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Masking Boronic Acids for Suzuki Coupling - YouTube. (2011). YouTube. Retrieved January 19, 2026, from [Link]
-
Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods - MDPI. (2021). MDPI. Retrieved January 19, 2026, from [Link]
-
Is there a faster method for dissolve phenylboronic acid? - ResearchGate. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Purification of boronic acids? : r/chemistry - Reddit. (2017). Reddit. Retrieved January 19, 2026, from [Link]
-
HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2025). Reddit. Retrieved January 19, 2026, from [Link]
-
Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings - ResearchGate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Solvent Effects in Boronic Acid-Diol Binding - PubMed. (2025). PubMed. Retrieved January 19, 2026, from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). (2013). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Understanding the Chemical Properties and Applications of Boronic Acids. (n.d.). Ningbo Inno Pharmchem Co., Ltd.. Retrieved January 19, 2026, from [Link]
- Process for purification of boronic acid and its derivatives - Google Patents. (n.d.). Google Patents.
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Boronic acid - chemeurope.com. (n.d.). Chemeurope.com. Retrieved January 19, 2026, from [Link]
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About Solid Phase vs. Liquid Phase in Suzuki-Miyaura Reaction - MDPI. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Can I remove boronic acid using Work up process? - ResearchGate. (2016). ResearchGate. Retrieved January 19, 2026, from [Link]
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Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling - MDPI. (2026). MDPI. Retrieved January 19, 2026, from [Link]
-
Alcohols and Ethers. (n.d.). Purdue University. Retrieved January 19, 2026, from [Link]
- Alcohols, Phenols, and Ethers This chapter is the first of three that consider hydrocarbon derivatives with oxygen. (n.d.). Unavailable Source.
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Physical Properties of Ether - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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17.2: Properties of Alcohols and Phenols - Chemistry LibreTexts. (2025). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
- ALCOHOLS AND ETHERS. (n.d.). Unavailable Source.
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Technical Support Center: Troubleshooting Low Conversion Rates in Palladium-Catalyzed Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. The following sections are structured in a question-and-answer format to directly address specific challenges you may encounter.
Section 1: Catalyst Integrity and Activity
A frequent culprit in underperforming reactions is the state of the palladium catalyst itself. Ensuring the active catalytic species is present and stable throughout the reaction is paramount.
Q1: My reaction mixture turns black, and the conversion has stalled. What is happening?
A1: The formation of a black precipitate, commonly known as palladium black, is a strong indicator of catalyst decomposition.[1][2] The active Pd(0) species is aggregating into inactive palladium nanoparticles or bulk metal.[1] This is often caused by ligand dissociation or oxidation, leaving the palladium atoms unprotected and prone to agglomeration.
Solutions:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that form more stable complexes with the palladium center, preventing aggregation.[3][4][5] The choice of ligand is critical and often substrate-dependent.[3][6]
-
Ligand-to-Metal Ratio: Increasing the ligand-to-palladium ratio can sometimes suppress the formation of palladium black. A common starting point is a 2:1 or 3:1 ratio of monodentate phosphine ligand to palladium.[7]
-
Precatalyst Selection: Using well-defined Pd(II) precatalysts that are designed for controlled, in situ reduction to the active Pd(0) species can lead to more consistent results and lower the propensity for palladium black formation.[3][7]
Q2: My reaction is sluggish or fails to initiate. Could my palladium precatalyst be the problem?
A2: Yes, inefficient activation of the precatalyst is a common reason for low or no conversion. Most palladium-catalyzed cross-coupling reactions rely on the in situ reduction of a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) to the active Pd(0) species.[3][7][8] If this reduction is slow or incomplete, the catalytic cycle cannot begin effectively.
Troubleshooting Protocol:
-
Verify Precatalyst Quality: Ensure your Pd(II) salt is from a reliable source and has been stored correctly. Some palladium salts can be hygroscopic.
-
Choice of Reducing Agent: The reduction of the Pd(II) precatalyst can be influenced by various components in the reaction mixture, including phosphine ligands, amines, or even one of the coupling partners.[7] In some cases, adding a specific reducing agent may be necessary.
-
Consider a Pd(0) Source: As a diagnostic tool, you can try a reaction with a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to confirm if precatalyst activation is the issue.[4][5] However, be aware that these reagents are often air-sensitive and require careful handling.[2]
Section 2: Catalyst Poisoning
Catalyst poisons are substances that bind to the active sites of the palladium catalyst, rendering it inactive.[9][10] This deactivation can be reversible or irreversible.
Q3: I suspect my reagents are impure. What are common catalyst poisons in palladium-catalyzed reactions?
A3: A wide range of functional groups and inorganic species can act as catalyst poisons. Common culprits include:
-
Sulfur Compounds: Thiols, sulfides, and even elemental sulfur can irreversibly poison palladium catalysts by forming strong bonds with the metal.[9][11] Sulfur contamination can arise from the synthesis of starting materials, for example, by quenching halogenation reactions with sodium thiosulfate.[11]
-
Halides: While halides are part of the reaction (as aryl halides), high concentrations of certain halide ions, particularly chloride and bromide, can competitively bind to the palladium center and inhibit catalysis.[9]
-
Nitrogen-Containing Heterocycles: Some nitrogen-containing functional groups can coordinate strongly to the palladium, blocking active sites.[1][10]
-
Oxygen and Peroxides: Molecular oxygen can oxidize the active Pd(0) to inactive Pd(II) species.[1][3] Solvents like THF and dioxane can form peroxides upon storage, which are detrimental to the catalyst.[2]
Experimental Protocol: Testing for Catalyst Poisoning
-
Baseline Reaction: Run the reaction under your standard conditions with the current batch of reagents and solvents. Record the conversion and note any observations.
-
High-Purity Reaction: Meticulously purify all reagents. Recrystallize solid starting materials, distill liquid substrates and solvents, and use a freshly opened bottle of base. Ensure all solvents are rigorously degassed.[1][4]
-
Comparison: If the high-purity reaction shows a significant improvement, it strongly suggests the presence of a catalyst poison in your original materials.[1]
Troubleshooting Flowchart for Catalyst Issues
Caption: A decision tree for troubleshooting catalyst-related issues.
Section 3: Reaction Condition Optimization
The choice of solvent, base, and temperature can dramatically influence the outcome of a palladium-catalyzed reaction.
Q4: How do I choose the right solvent and base for my reaction?
A4: Solvent and base selection is interdependent and critical for success. The solvent must solubilize the reactants and the catalyst, while the base plays a key role in steps like transmetalation (in Suzuki couplings) or deprotonation.[12][13]
| Parameter | Considerations & Recommendations |
| Solvent | Polarity: Higher polarity solvents can sometimes increase reaction rates.[12][14] Common choices include DMF, DMA, dioxane, and toluene.[12][13][15] Degassing: Solvents must be rigorously degassed to remove oxygen, which deactivates the Pd(0) catalyst.[2][4] The freeze-pump-thaw method is highly effective.[4] |
| Base | Strength & Type: The base must be strong enough to facilitate the desired catalytic step but not so strong that it causes substrate degradation.[16] Common inorganic bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[13][17] Organic bases like triethylamine (Et₃N) are also used, particularly in Heck reactions.[12] Solubility: The solubility of the base is important. For inorganic bases, the addition of water as a co-solvent is often necessary to facilitate dissolution and activity.[13][18] |
Q5: My reaction is not going to completion. Should I increase the temperature?
A5: While increasing the temperature often accelerates reaction rates, it can also promote catalyst decomposition and side reactions.[12] Optimization is key. If your reaction is sluggish at a lower temperature (e.g., 50-80 °C), incrementally increasing the temperature may be beneficial. However, if you observe increased formation of palladium black or byproducts at higher temperatures, it may be necessary to find a more active catalyst system that operates under milder conditions.
Section 4: Substrate and Reagent Quality
The purity and stability of your starting materials can significantly impact the reaction's success.
Q6: I'm running a Suzuki coupling, and my boronic acid seems to be degrading. What is happening?
A6: You are likely observing protodeboronation, a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[2][18] This is often catalyzed by the base and can be exacerbated by elevated temperatures and the presence of water.
Mitigation Strategies:
-
Use Fresh Reagents: Use freshly purchased or purified boronic acids.[2]
-
Boronic Esters: Consider using more stable boronic esters, such as pinacol or MIDA esters, which are generally more resistant to protodeboronation.[2]
-
Reaction Conditions: Minimize reaction time and temperature where possible.
-
Stoichiometry: Using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid reagent can help compensate for some degradation.[19]
Q7: The reactivity of my aryl halide is very low. How can I improve this?
A7: The reactivity of the organic halide in the oxidative addition step is a critical factor. The general order of reactivity is I > Br > OTf >> Cl.[2]
-
Aryl Chlorides: Aryl chlorides are often unreactive with standard palladium catalysts.[16] To couple aryl chlorides, you typically need highly active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or NHCs.[2][6]
-
Electron-Rich/Sterically Hindered Halides: Substrates that are sterically hindered or electron-rich can also be challenging.[17] Screening a panel of ligands is often the most effective way to find a suitable catalyst system for these difficult couplings.[20][21]
Troubleshooting Workflow for Substrate & Condition Issues
Caption: Workflow for diagnosing substrate and reaction condition problems.
References
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
- StudySmarter. (2024).
- ResearchGate. (n.d.).
- AIP Publishing. (2021). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes.
- MDPI. (2016). Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters.
- BenchChem. (2025).
- BenchChem. (2025).
- AIP Publishing. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- Royal Society of Chemistry. (2016). Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science, 7(2), 1144-1150.
- MDPI. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor.
- Wikipedia. (n.d.).
- American Chemical Society. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 144(37), 17051–17064.
- Semantic Scholar. (2015). Efficient phosphine ligands for the one-pot palladium-catalyzed borylation/Suzuki-Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 13(16), 4785-4791.
- YouTube. (2025).
- SABIC. (2024).
- American Chemical Society. (2020). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 39(21), 3865–3876.
- Organic Process Research & Development. (2008). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 12(4), 688–693.
- ResearchGate. (2020).
- ChemRxiv. (2022).
- BenchChem. (2025). Troubleshooting low conversion in Stille reactions of 2-Bromocyclopent-2-enone.
- BenchChem. (2025).
- Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- National Institutes of Health. (2011). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 111(3), 1293–1314.
- ResearchGate. (2021). (PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- White Rose Research Online. (2016).
- Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22350-22384.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions.
- Frontiers. (2024). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry, 12.
- Reddit. (2024). Failed suzuki coupling, any suggenstions?
- College of Saint Benedict & Saint John's University. (n.d.).
- YouTube. (2022). Nickel Versus Palladium in Catalysis with Dr. David Nelson (Episode 87).
- BenchChem. (2025). Technical Support Center: Optimizing Stille Coupling Reactions of 1,2-Diiodoethene.
- BenchChem. (2025).
- Chemistry LibreTexts. (2023). 2.
- American Chemical Society. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- ResearchGate. (2013). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.
- American Chemical Society. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1956–1970.
- ChemRxiv. (2021).
- Chemistry LibreTexts. (2023). Stille Coupling.
- Cambridge Open Engage. (2021). Curse or Blessing?
- NROChemistry. (n.d.). Stille Coupling.
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Technical Support Center: Scaling Up Reactions with 4-((Dimethylamino)methyl)-3-fluorophenylboronic Acid
Welcome to the technical support center for 4-((dimethylamino)methyl)-3-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for scaling up reactions involving this versatile reagent. The information herein is structured to address specific challenges you may encounter, ensuring scientific integrity and providing actionable solutions.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the scale-up of reactions with this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Question 1: My Suzuki-Miyaura coupling reaction is sluggish or incomplete upon scale-up. What are the likely causes and how can I resolve this?
Answer:
Several factors can contribute to a stalled or incomplete Suzuki-Miyaura coupling reaction during scale-up. These often relate to mass and heat transfer limitations, reagent stability, and the maintenance of a truly inert atmosphere, which become more challenging in larger vessels.[1][2]
Potential Causes & Solutions:
-
Insufficient Mixing: Inadequate agitation in large reactors can lead to poor mixing of the multiphasic reaction mixture (organic solvent, aqueous base, and solid catalyst). This hinders the interaction between reactants and the catalyst.
-
Solution: Increase the agitation speed and consider using a reactor with baffles to improve turbulence and ensure thorough mixing.
-
-
Poor Temperature Control: Localized hot or cold spots can occur in large reactors, leading to side reactions or slowing down the reaction rate.[1]
-
Solution: Ensure your reactor has an efficient heating/cooling jacket and a calibrated internal temperature probe. A ramped heating profile may be necessary to maintain uniform temperature.
-
-
Oxygen Sensitivity: Palladium catalysts are highly sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[1][3] Maintaining a strictly inert atmosphere is crucial.
-
Solution: Implement a rigorous degassing protocol for your solvents and the reactor. This can be achieved by sparging with an inert gas (nitrogen or argon) for an extended period or through multiple vacuum/inert gas backfill cycles.
-
-
Base-Related Issues: The choice and concentration of the base are critical. In some cases, a base that works well on a small scale may not be optimal for a larger reaction.
-
Solution: Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[4] The solubility of the base in the aqueous phase can also impact the reaction rate.
-
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, leading to the formation of a byproduct and loss of your starting material. This can be exacerbated by prolonged reaction times or non-optimal pH.
-
Solution: Ensure the reaction is not running for an unnecessarily long time. Monitor the reaction progress by an appropriate analytical method (TLC, LC-MS, GC-MS). In some cases, using a boronic ester (e.g., a pinacol ester) can mitigate this issue.
-
Question 2: I am observing significant homocoupling of the boronic acid as a major byproduct. How can I minimize this?
Answer:
Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen and certain palladium species.[3]
Potential Causes & Solutions:
-
Oxygen Contamination: As mentioned previously, oxygen can facilitate the oxidative homocoupling of the boronic acid.
-
Solution: Meticulous exclusion of oxygen is paramount.[5] Ensure all reagents, solvents, and the reactor are thoroughly deoxygenated.
-
-
Palladium(II) Pre-catalyst: If you are using a Pd(II) pre-catalyst, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions.
-
Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active species.[6]
-
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the catalytic cycle steps.
Question 3: The purification of my final product is difficult due to residual palladium and boron-containing impurities. What are the best practices for purification at scale?
Answer:
Purification is a critical step in any synthesis, and the challenges can be magnified during scale-up.[2]
Strategies for Effective Purification:
-
Palladium Removal:
-
Scavengers: Utilize palladium scavengers such as silica-based thiols, activated carbon, or specialized resins to capture residual palladium.
-
Crystallization: If your product is crystalline, recrystallization is an excellent method for removing both palladium and other impurities.[7]
-
Aqueous Washes: Certain aqueous washes (e.g., with a dilute solution of a chelating agent like EDTA) can help extract palladium salts.
-
-
Boron Impurity Removal:
-
Aqueous Base Extraction: Boronic acids and their byproducts are often acidic and can be removed by washing the organic layer with an aqueous base (e.g., NaOH or K₂CO₃).
-
Diol Extraction: Boronic acids form complexes with diols. Washing with a solution of a diol like sorbitol can help extract boron-containing impurities into the aqueous phase.[8]
-
Column Chromatography: While less ideal for very large scales, column chromatography on silica gel can be effective. To avoid streaking and poor separation of boronic acid derivatives, consider treating the silica gel with boric acid or a small amount of a non-nucleophilic base like triethylamine.[9][10]
-
Troubleshooting Flowchart for a Failed Suzuki-Miyaura Scale-Up
Sources
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- 10. academic.oup.com [academic.oup.com]
Validation & Comparative
A Researcher's Guide to the 1H NMR Analysis of 4-((dimethylamino)methyl)-3-fluorophenylboronic acid: A Comparative Perspective
For researchers and professionals in drug development and organic synthesis, the precise and unambiguous characterization of novel molecules is paramount. 4-((dimethylamino)methyl)-3-fluorophenylboronic acid is a key building block in medicinal chemistry, valued for its role in Suzuki-Miyaura coupling reactions to construct complex molecular architectures. Its unique substitution pattern, featuring a boronic acid, a fluorine atom, and a dimethylaminomethyl group, presents an interesting case for structural elucidation by Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy.
This guide provides an in-depth analysis of the 1H NMR spectrum of this compound. Moving beyond a simple data report, we will delve into the rationale behind the expected spectral features, offer a detailed experimental protocol for data acquisition, and present a comparative analysis with alternative characterization techniques. This comprehensive approach is designed to equip researchers with the practical insights needed for confident structural verification and purity assessment.
Interpreting the 1H NMR Spectrum: A Predicted Analysis
While a publicly available, fully assigned 1H NMR spectrum for this compound is not readily found in the literature, we can predict its key features with a high degree of confidence based on the analysis of structurally similar compounds. The expected 1H NMR spectrum in a common solvent like DMSO-d6 would exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the dimethylamino methyl protons, and the acidic protons of the boronic acid group.
Predicted 1H NMR Chemical Shifts and Coupling Patterns:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| Aromatic (H-2, H-5, H-6) | 7.0 - 7.8 | Multiplet (m) | J(H-F) and J(H-H) | The aromatic protons will appear in the typical downfield region. The electron-withdrawing fluorine and boronic acid groups will deshield these protons. The coupling will be complex due to both proton-proton and proton-fluorine interactions. |
| Benzylic (-CH2-) | ~3.5 | Singlet (s) or a narrow multiplet | - | These protons are adjacent to the electron-withdrawing aromatic ring and the nitrogen atom, placing them in this midfield region. Coupling to the fluorine would be a long-range four-bond coupling (⁴JHF) and may not be resolved, resulting in a singlet. |
| Dimethylamino (-N(CH3)2) | ~2.2 | Singlet (s) | - | The six protons of the two methyl groups are equivalent and will appear as a sharp singlet in the upfield region, characteristic of N-methyl groups. |
| Boronic Acid (-B(OH)2) | 8.0 - 8.5 (variable) | Broad Singlet (br s) | - | The acidic protons of the boronic acid are exchangeable and often appear as a broad signal. The chemical shift can be highly dependent on the concentration, solvent, and water content. |
The presence of the fluorine atom ortho to the boronic acid group is a key feature. It will induce splitting in the signals of the adjacent aromatic protons (H-2 and H-6) due to through-bond scalar coupling (J-coupling). The magnitude of this coupling is typically in the range of 5-10 Hz for ortho coupling (³JHF).
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
To obtain a reliable 1H NMR spectrum of this compound, the following step-by-step methodology is recommended.
Materials and Instrumentation:
-
Sample: this compound
-
NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable choice due to its ability to dissolve the polar boronic acid and its distinct residual solvent peak.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
NMR Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion and resolution of complex multiplets.
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d6 to the NMR tube.
-
Dissolution: Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d6.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard 1H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 10 ppm).
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Below is a visual representation of the experimental workflow.
A Comparative Guide to the Spectroscopic Characterization of 4-((dimethylamino)methyl)-3-fluorophenylboronic Acid Derivatives
For researchers, medicinal chemists, and professionals in drug development, a precise understanding of the structural and electronic properties of novel chemical entities is paramount. Phenylboronic acids, a cornerstone of modern synthetic chemistry, are integral to the synthesis of a vast array of pharmaceuticals and functional materials. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 4-((dimethylamino)methyl)-3-fluorophenylboronic acid and its derivatives. By examining its unique spectral features in contrast to analogous compounds, we aim to equip researchers with the necessary insights for unambiguous identification and characterization.
The strategic incorporation of fluorine atoms and aminomethyl groups into the phenylboronic acid scaffold significantly modulates its electronic properties, reactivity, and potential for intermolecular interactions. These modifications, however, also introduce complexities in spectral interpretation. This guide will dissect the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both theoretical grounding and practical guidance.
Comparative Spectroscopic Analysis
To fully appreciate the spectroscopic signature of this compound, a direct comparison with structurally related analogues is essential. We will focus on two key comparators: 3-fluorophenylboronic acid to isolate the effect of the dimethylaminomethyl group, and 4-((dimethylamino)methyl)phenylboronic acid to discern the impact of the fluorine substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated phenylboronic acids, a multi-nuclear approach (¹H, ¹³C, ¹⁹F, and ¹¹B NMR) is indispensable.
The ¹H NMR spectrum provides information on the chemical environment of protons. The introduction of the dimethylaminomethyl group and the fluorine atom in our target molecule leads to a distinct pattern in the aromatic region.
Expected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Compound | Aromatic Protons | -CH₂- | -N(CH₃)₂ | B(OH)₂ |
| This compound | ~7.2-7.8 (m) | ~3.5-3.7 (s) | ~2.2-2.4 (s) | ~8.1 (s, br) |
| 3-Fluorophenylboronic acid [1] | ~7.1-7.6 (m) | - | - | ~8.2 (s, br) |
| 4-((dimethylamino)methyl)phenylboronic acid [2] | ~7.3-7.8 (d, d) | ~3.4-3.6 (s) | ~2.1-2.3 (s) | ~7.9 (s, br) |
-
Causality of Chemical Shifts: The electron-withdrawing nature of the fluorine atom in the 3-position will generally deshield the adjacent aromatic protons, shifting them downfield. The dimethylaminomethyl group at the 4-position, being electron-donating, will have an opposing effect on the protons ortho and para to it. This interplay of electronic effects results in a complex multiplet in the aromatic region for the target molecule. The benzylic protons of the -CH₂- group and the methyl protons of the -N(CH₃)₂ group will appear as sharp singlets, with their exact positions influenced by the overall electronic environment of the ring. The broad singlet for the boronic acid protons is characteristic and its chemical shift can be highly dependent on concentration and residual water in the solvent.
¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.
Expected ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Compound | C-B | C-F | Other Aromatic C | -CH₂- | -N(CH₃)₂ |
| This compound | ~130-135 (d) | ~160-165 (d, ¹JCF) | ~115-140 | ~55-60 | ~45-50 |
| 3-Fluorophenylboronic acid [1] | ~133 (d) | ~162 (d, ¹JCF) | ~114-131 | - | - |
| 4-((dimethylamino)methyl)phenylboronic acid | ~135 | - | ~128-136 | ~63 | ~45 |
-
Expert Insights on Coupling: A key feature in the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine coupling constants (J-coupling). The carbon directly attached to the fluorine atom (C-F) will appear as a doublet with a large one-bond coupling constant (¹JCF) typically in the range of 240-260 Hz. The carbon bearing the boronic acid group (C-B) will also exhibit a smaller two-bond coupling to fluorine (²JCF). These couplings are definitive indicators of the substitution pattern.
¹⁹F NMR is a highly sensitive technique for the direct observation of the fluorine atom. The chemical shift provides information about the electronic environment around the fluorine nucleus.
Expected ¹⁹F NMR Chemical Shift (δ, ppm) in DMSO-d₆
| Compound | ¹⁹F Chemical Shift |
| This compound | ~ -110 to -115 |
| 3-Fluorophenylboronic acid [3] | ~ -112 |
-
Rationale for Experimental Choice: ¹⁹F NMR is particularly valuable for studying interactions and reactions involving the boronic acid moiety. Changes in the coordination state of the boron atom can influence the electronic properties of the phenyl ring, which in turn can be sensitively detected as a shift in the ¹⁹F resonance[4].
¹¹B NMR provides direct information about the boron center. The chemical shift and line width are indicative of the coordination state and symmetry of the boron atom.
Expected ¹¹B NMR Chemical Shift (δ, ppm)
| Compound | ¹¹B Chemical Shift |
| Phenylboronic Acids (trigonal) | ~ +28 to +33 |
| Boronate Esters/Adducts (tetracohedral) | ~ +5 to +15 |
-
Trustworthiness of the Protocol: For phenylboronic acids, a relatively broad signal between +28 and +33 ppm is characteristic of the trigonal planar B(OH)₂ group. Upon reaction with diols to form tetrahedral boronate esters, or upon coordination with a Lewis base, the ¹¹B signal shifts significantly upfield to the +5 to +15 ppm region and becomes sharper[5]. This makes ¹¹B NMR an excellent tool for monitoring reactions and studying binding equilibria.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.
Key IR Absorption Bands (cm⁻¹)
| Functional Group | Expected Wavenumber Range | Comments |
| O-H stretch (B(OH)₂) | 3200-3600 (broad) | Characteristic broad absorption due to hydrogen bonding. |
| C-H stretch (aromatic) | 3000-3100 | |
| C-H stretch (aliphatic) | 2800-3000 | From the dimethylaminomethyl group. |
| C=C stretch (aromatic) | 1400-1600 | Multiple bands are expected. |
| B-O stretch | 1310-1380 | A strong and characteristic band for boronic acids. |
| C-F stretch | 1100-1250 | A strong absorption band. |
| C-N stretch | 1000-1250 |
-
Authoritative Grounding: The broad O-H stretching band is a hallmark of boronic acids and is often the most prominent feature in the high-frequency region of the spectrum[6]. The B-O stretching vibration is also a key diagnostic peak[7]. The presence of the C-F and C-N stretching bands further confirms the identity of the substituents.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
-
Expected Observations: For this compound (C₉H₁₃BFNO₂), the expected exact mass is approximately 197.10 g/mol [8]. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 198.11. A characteristic feature of boron-containing compounds in mass spectrometry is the isotopic pattern arising from the two stable isotopes of boron, ¹⁰B (20%) and ¹¹B (80%)[9]. This results in an [M+H]⁺ peak accompanied by a smaller peak at one mass unit lower ([M-1+H]⁺), with an intensity ratio of approximately 1:4.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following detailed protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Reference the spectrum to an appropriate standard (e.g., CFCl₃).
-
-
¹¹B NMR Acquisition:
-
Acquire a proton-decoupled ¹¹B spectrum.
-
Use a broad spectral width to ensure the observation of both trigonal and tetrahedral boron species.
-
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample.
-
Co-add a sufficient number of scans (e.g., 32-64) to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate.
-
Acquire the mass spectrum in positive ion mode.
-
Observe the full mass range to identify the molecular ion and any fragment ions.
-
Visualizing Experimental Workflows
To provide a clear overview of the characterization process, the following diagrams illustrate the key workflows.
Sources
- 1. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. {4-[(Dimethylamino)methyl]phenyl}boronic acid | C9H14BNO2 | CID 22506610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. (3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid | C9H13BFNO2 | CID 75485790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]
A Researcher's Guide to Stable and Versatile Alternatives for 4-((dimethylamino)methyl)-3-fluorophenylboronic acid in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The choice of the organoboron reagent is critical to the success of this powerful carbon-carbon bond-forming reaction. While 4-((dimethylamino)methyl)-3-fluorophenylboronic acid is a valuable building block, its inherent instability can present significant challenges in terms of storage, handling, and reaction reproducibility. This guide provides an in-depth comparison of two superior alternatives—potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates—offering enhanced stability and versatility, supported by experimental insights and protocols.
The Challenge with Boronic Acids: A Stability Standpoint
Boronic acids, while widely used, are susceptible to decomposition pathways such as protodeboronation and oxidation, particularly when containing sensitive functional groups.[1] This instability can lead to inconsistent yields and the need for careful handling and storage. For instance, many 2-heterocyclic, vinyl, and cyclopropyl boronic acids show significant decomposition after just 15 days on the benchtop under air.[2] This inherent limitation necessitates the exploration of more robust alternatives that can ensure reproducibility and streamline synthetic workflows.
Superior Alternatives: Potassium Trifluoroborates and MIDA Boronates
Two classes of organoboron reagents have emerged as exceptional alternatives to traditional boronic acids: potassium organotrifluoroborates and MIDA boronates. These reagents address the stability issues of boronic acids while offering unique advantages in terms of handling, purification, and reactivity control.
Potassium Organotrifluoroborates: Robust and Reactive Partners
Potassium organotrifluoroborates are crystalline, monomeric solids that exhibit remarkable stability to both air and moisture.[3] This enhanced stability makes them ideal for long-term storage and simplifies their handling in the laboratory. They are readily prepared from the corresponding boronic acids by treatment with potassium hydrogen fluoride (KHF₂).[3]
dot
Caption: Synthesis of Potassium Organotrifluoroborates.
In the context of Suzuki-Miyaura coupling, potassium trifluoroborates serve as a "protected" form of the boronic acid. The transmetalation step requires the presence of a base and typically aqueous conditions to slowly release the active boronic acid or a related boronate species.[4]
MIDA Boronates: Unprecedented Stability and Controlled Reactivity
N-methyliminodiacetic acid (MIDA) boronates represent a paradigm shift in organoboron chemistry, offering unparalleled stability. These compounds are indefinitely stable on the benchtop under air, compatible with silica gel chromatography, and unreactive in anhydrous Suzuki-Miyaura coupling conditions.[5] This remarkable stability is attributed to the sp³ hybridization of the boron atom within the MIDA ligand framework, which attenuates its reactivity.
dot
Caption: Protection-Deprotection Strategy of MIDA Boronates.
The MIDA group can be readily cleaved under mild aqueous basic conditions to liberate the corresponding boronic acid in situ. This "slow-release" mechanism is particularly advantageous when working with unstable boronic acids, as it maintains a low concentration of the reactive species, minimizing decomposition and maximizing coupling efficiency.[1]
Performance Comparison: Boronic Acid vs. Trifluoroborate vs. MIDA Boronate
While a direct head-to-head comparison for this compound is not extensively documented, we can infer performance based on studies of structurally related and unstable boronic acids.
| Feature | This compound | Potassium 4-((dimethylamino)methyl)-3-fluorophenyltrifluoroborate | 4-((dimethylamino)methyl)-3-fluorophenyl MIDA boronate |
| Stability | Prone to decomposition, sensitive to air and moisture. | Crystalline solid, stable to air and moisture.[3] | Indefinitely stable on the benchtop, compatible with chromatography.[2] |
| Handling | Requires careful handling and storage under inert atmosphere. | Easy to handle and weigh in air. | Easy to handle, weigh, and purify. |
| Reactivity | Directly reactive in Suzuki coupling. | Requires activation with a base, often in aqueous media.[4] | Unreactive under anhydrous conditions; requires aqueous base for "slow release" of the boronic acid.[1] |
| Yields | Can be inconsistent due to decomposition. | Generally high and reproducible yields.[6] | Significant improvement in yields for unstable boronic acids.[1][2] |
Experimental Evidence for MIDA Boronate Superiority:
In a study comparing the cross-coupling efficiency of unstable boronic acids with their MIDA boronate counterparts, the MIDA boronates consistently provided superior yields. For example, the Suzuki coupling of 2-furylboronic acid with an aryl chloride gave a 37% yield, whereas the corresponding MIDA boronate under slow-release conditions afforded a 94% yield.[2] This dramatic improvement highlights the practical advantage of the MIDA protection strategy.
Experimental Protocols
Synthesis of Potassium 4-((dimethylamino)methyl)-3-fluorophenyltrifluoroborate
This protocol is adapted from general procedures for the synthesis of potassium organotrifluoroborates.[7]
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
Procedure:
-
In a suitable flask, dissolve this compound (1.0 equiv) in methanol.
-
Add a saturated aqueous solution of potassium hydrogen fluoride (4.0 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Remove the methanol under reduced pressure.
-
The resulting solid is collected by filtration, washed with cold water, and dried under vacuum to yield the potassium trifluoroborate salt.
Synthesis of 4-((dimethylamino)methyl)-3-fluorophenyl MIDA boronate
This protocol is based on general methods for the preparation of MIDA boronates.
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Toluene
Procedure:
-
To a solution of this compound (1.0 equiv) in toluene, add N-methyliminodiacetic acid (1.1 equiv).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
The precipitated MIDA boronate can be collected by filtration, washed with a non-polar solvent (e.g., hexanes), and dried.
General Protocol for Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborates
This protocol is a representative example for the use of potassium aryltrifluoroborates in Suzuki-Miyaura coupling.[6]
Materials:
-
Aryl halide (1.0 equiv)
-
Potassium 4-((dimethylamino)methyl)-3-fluorophenyltrifluoroborate (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 equiv)
-
Solvent (e.g., THF/H₂O, 9:1)
Procedure:
-
To a reaction vessel, add the aryl halide, potassium trifluoroborate, palladium catalyst, and base.
-
Add the solvent system and degas the mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and stir until the reaction is complete.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography.
dot
Caption: General workflow for Suzuki-Miyaura coupling.
General Protocol for Suzuki-Miyaura Coupling with MIDA Boronates (Slow Release)
This protocol is a general procedure for the "slow-release" Suzuki-Miyaura coupling of MIDA boronates.[1]
Materials:
-
Aryl chloride (1.0 equiv)
-
4-((dimethylamino)methyl)-3-fluorophenyl MIDA boronate (1.2 equiv)
-
Palladium catalyst (e.g., SPhos Pd G2, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 5:1)
Procedure:
-
In a reaction tube, combine the aryl chloride, MIDA boronate, palladium catalyst, and base.
-
Add the solvent mixture and degas the system.
-
Heat the reaction to the specified temperature (e.g., 60 °C) and stir until completion.
-
After cooling, perform a standard aqueous workup.
-
Purify the crude product by flash chromatography.
Conclusion and Future Outlook
For researchers seeking reliable and efficient alternatives to this compound, both potassium organotrifluoroborates and MIDA boronates offer compelling advantages. Potassium trifluoroborates provide a significant enhancement in stability and ease of handling. MIDA boronates, with their exceptional stability and capacity for controlled "slow release" of the active boronic acid, represent a transformative technology, particularly for challenging substrates. The adoption of these robust reagents can lead to more reproducible and higher-yielding Suzuki-Miyaura cross-coupling reactions, ultimately accelerating the pace of research and development in the chemical sciences.
References
- Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Molander, G. A., & Canturk, B. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 74(2), 873–880.
- Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Molander, G. A., & Biolatto, B. (2002).
- Lee, J. C. H., McDonald, R., & Hall, D. G. (2011). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms.
- Lipshutz, B. H., Ghorai, S., & Moser, R. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17318–17321.
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6480–6481.
-
Semantic Scholar. (2014). An efficient and new protocol for phosphine-free Suzuki coupling reaction using palladium-encapsulated and air-stable MIDA boronates in an aqueous medium. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
- Lipshutz, B. H., Ghorai, S., & Moser, R. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17318–17321.
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6480–6481.
- Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084–14085.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.
- Kumar, S., & Singh, B. (2020). Recent advances in the synthesis and reactivity of MIDA boronates.
- Dreher, S. D., Lim, S. E., Sandrock, D. L., & Molander, G. A. (2012). Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. Organic & Biomolecular Chemistry, 10(31), 6095–6098.
- Denmark, S. E., & Regens, C. S. (2008). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Accounts of Chemical Research, 41(11), 1486–1499.
- Denmark, S. E., & Smith, R. C. (2020).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
-
PubChem. (n.d.). (3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid. [Link]
- Roy, A., & Brown, J. M. (2006). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 71(25), 9313–9320.
- Molander, G. A., & Brown, A. R. (2006). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. The Journal of Organic Chemistry, 71(25), 9681–9686.
- Nave, S., & Son, S. (2010). Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds. The Journal of Organic Chemistry, 75(20), 6763–6775.
- Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915–4917.
-
BuyersGuideChem. (n.d.). 4-(Dimethylcarbamoyl)-3-fluorophenylboronic acid suppliers and producers. [Link]
- Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915–4917.
- Gillis, E. P., & Burke, M. D. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 41(1), 17–27.
- Molander, G. A., & Ham, J. (2006). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 8(13), 2767–2770.
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- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Boronic Acids in Suzuki Coupling: A Yield-Based Comparison
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthesis, prized for its ability to forge carbon-carbon bonds with high functional group tolerance.[1][2] The choice of the organoboron reagent is a critical determinant of the reaction's success, directly influencing yield, scope, and reproducibility. This guide offers an in-depth comparison of different boronic acids and their derivatives, moving beyond simple protocols to explain the causal factors that govern their performance, supported by experimental data.
The Central Role of the Boron Reagent: More Than Just a Nucleophile
The Suzuki-Miyaura reaction is a complex catalytic process involving a palladium catalyst, a base, and the two coupling partners: an organohalide (the electrophile) and an organoboron compound (the nucleophile).[2][3] While the entire system must be optimized, the nature of the boron reagent—its stability, steric profile, and electronic properties—profoundly impacts the crucial transmetalation step, where the organic group is transferred from boron to the palladium center. The selection of the right boron-containing substrate is therefore a strategic decision that can make the difference between a low-yield struggle and a high-yield success.
Comparing the Contenders: A Data-Driven Analysis
The efficacy of a boronic acid in a Suzuki coupling is not absolute but is influenced by its intrinsic properties. We will explore the key classes of boron reagents and their relative performance.
Arylboronic Acids: The Workhorse Reagents
Arylboronic acids are the most common organoboron partners in Suzuki couplings.[2] Their reactivity is heavily dictated by the electronic nature of the substituents on the aromatic ring.
-
Electron-Donating Groups (EDGs): Arylboronic acids bearing EDGs (e.g., -OCH₃, -CH₃) are generally excellent coupling partners. The increased electron density on the aromatic ring enhances its nucleophilicity, facilitating the transmetalation step and often leading to higher yields.[4][5]
-
Electron-Withdrawing Groups (EWGs): Conversely, arylboronic acids with EWGs (e.g., -NO₂, -CF₃, -CN) are less nucleophilic, which can slow the rate of transmetalation.[6][7] While successful couplings are achievable, they may require more forcing conditions, specialized ligands, or longer reaction times to achieve comparable yields to their electron-rich counterparts.[4]
Alkylboronic Acids: Unique Challenges
While C(sp²)-C(sp²) couplings are the hallmark of the Suzuki reaction, C(sp²)-C(sp³) couplings using alkylboronic acids are of significant interest, particularly in pharmaceutical chemistry. However, these reagents present unique challenges. They are generally less reactive than their aryl counterparts, and the potential for β-hydride elimination from the alkyl group can lead to undesired byproducts and lower yields.[8][9][10] Despite these hurdles, significant progress has been made using specialized ligands and reaction conditions to enable efficient couplings of primary and even secondary alkylboronic acids.[8][9]
Steric Hindrance: A Double-Edged Sword
Steric bulk on the boronic acid, particularly at the ortho positions, can hinder the approach to the palladium center, slowing down the reaction and potentially lowering the yield.[11][12] However, modern advancements in ligand design, such as the development of bulky phosphine ligands (e.g., AntPhos), have enabled remarkably efficient couplings of even di-ortho-substituted aryl halides with sterically demanding secondary alkylboronic acids, overcoming what was once a major limitation.[12][13]
Beyond Conventional Boronic Acids: Stable and Versatile Alternatives
The inherent limitations of some boronic acids—namely their instability and tendency to undergo protodeboronation (cleavage of the C-B bond)—have driven the development of more robust alternatives.[14][15][16]
Potassium Organotrifluoroborates (R-BF₃K)
These crystalline salts are exceptionally stable to air and moisture, allowing for long-term storage without degradation.[14][15][17] This is a significant advantage over many boronic acids, especially heteroarylboronic acids, which are often prone to decomposition.[14][16][18] In the reaction mixture, the trifluoroborate is believed to slowly hydrolyze to release the active boronic acid, preventing high concentrations of the often-unstable intermediate.[17] This slow-release mechanism can lead to cleaner reactions and higher yields, particularly when using sensitive substrates.[14][19]
Boronic Esters: Pinacol and MIDA
-
Pinacol Esters: These are common derivatives used to purify and stabilize boronic acids. While generally more stable than the corresponding acids, they are often considered to be "masked" reagents that hydrolyze under the basic aqueous reaction conditions to form the active boronic acid.[6] However, recent mechanistic studies have shown that boronic esters can also undergo transmetalation directly, without prior hydrolysis, and in some cases, can lead to significant rate enhancements.[6][20]
-
N-methyliminodiacetic acid (MIDA) Boronates: Developed by the Burke group, MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reagents (e.g., strong oxidizers, Grignard reagents) that would destroy a typical boronic acid.[21][22] This allows for the late-stage introduction of the boron functionality in complex syntheses. The MIDA group is cleaved under basic, aqueous conditions to slowly release the boronic acid for the Suzuki coupling. This has proven particularly valuable for notoriously unstable 2-heteroaromatic systems, enabling couplings that were previously difficult or impossible.[21][23]
Comparative Yield Data Summary
The following table summarizes representative yields for different classes of boron reagents in Suzuki-Miyaura coupling reactions, illustrating the principles discussed above.
| Boron Reagent Class | Example Substrate | Coupling Partner | Yield (%) | Key takeaway |
| Arylboronic Acid (EDG) | 4-Methoxyphenylboronic acid | 4-Bromoacetophenone | ~95% | Electron-donating groups generally lead to high yields. |
| Arylboronic Acid (EWG) | 4-Trifluoromethylphenylboronic acid | 4-Bromoanisole | ~70-85% | Electron-withdrawing groups are viable but may result in slightly lower yields under standard conditions. |
| Alkylboronic Acid | Cyclohexylboronic acid | 2,4,6-Triisopropylphenyl bromide | ~70% | Specialized, bulky ligands are crucial for coupling sterically hindered and alkyl substrates.[12] |
| Potassium Trifluoroborate | Potassium vinyltrifluoroborate | 4-Bromobenzonitrile | ~90% | Trifluoroborates offer high stability and excellent yields, avoiding issues like polymerization seen with vinylboronic acid.[19] |
| MIDA Boronate | Phenyl MIDA boronate | 4-Bromotoluene | 89% | MIDA boronates can offer superior yields compared to the free boronic acid (73% in this case) due to enhanced stability and slow release.[21][23] |
| Heteroarylboronic Acid | Furan-2-ylboronic acid | Aryl Halide | Often low/variable | Prone to rapid protodeboronation, leading to poor yields.[16] |
| Heteroaryl-BF₃K Salt | Potassium furan-2-yltrifluoroborate | 4-Bromoanisole | ~80-95% | The trifluoroborate form dramatically improves stability and coupling efficiency for sensitive heteroaryls.[16] |
Note: Yields are approximate and can vary significantly based on the specific substrates, catalyst, ligand, base, and solvent used.
Visualizing the Core Processes
To better understand the reaction, two diagrams are provided: one illustrating the fundamental catalytic cycle and another outlining a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 16. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
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- 21. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for the Purity Assessment of Synthesized Biaryl Compounds
In the landscape of modern drug discovery and materials science, biaryl scaffolds represent a cornerstone of molecular design. From blockbuster pharmaceuticals like Valsartan to the intricate organic light-emitting diodes (OLEDs) that illuminate our screens, the precise arrangement of two directly connected aryl rings is fundamental to their function. However, the very synthetic routes that enable their creation, often palladium-catalyzed cross-coupling reactions, are prone to generating a constellation of structurally similar impurities, including starting materials, homocoupled byproducts, and challenging regioisomers. Consequently, the rigorous assessment of purity is not merely a quality control checkpoint; it is a critical determinant of a compound's efficacy, safety, and performance.
This guide provides a comprehensive, field-tested framework for developing and executing robust HPLC-based methods for the purity analysis of biaryl compounds. We will move beyond generic protocols to explore the nuanced interplay between stationary phase chemistry, mobile phase composition, and the unique electronic and steric properties of biaryls. The methodologies described herein are designed to be self-validating, empowering researchers to not only quantify the purity of their target compounds but also to understand the impurity profile in a meaningful way.
The Analytical Challenge: Beyond the Target Molecule
The primary challenge in biaryl purity analysis lies in the inherent structural similarity between the desired product and its process-related impurities. Common synthetic routes like the Suzuki, Stille, or Negishi couplings can yield a variety of byproducts that are often difficult to resolve from the main peak.
dot graphviz digraph "Impurity_Profile_in_Biaryl_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
// Nodes Reactants [label="Aryl Halide (Ar1-X)\n+\nAryl Boronic Acid (Ar2-B(OH)2)", fillcolor="#F1F3F4", fontcolor="#202124"]; SuzukiCoupling [label="Pd-Catalyzed\nSuzuki Coupling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Desired Biaryl (Ar1-Ar2)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Impurity_StartingMaterial [label="Unreacted Ar1-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity_Homocoupling1 [label="Homocoupling Byproduct (Ar1-Ar1)", fillcolor="#FBBC05", fontcolor="#202124"]; Impurity_Homocoupling2 [label="Homocoupling Byproduct (Ar2-Ar2)", fillcolor="#FBBC05", fontcolor="#202124"]; Impurity_Deborylation [label="Protodeborylation Byproduct (Ar2-H)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Reactants -> SuzukiCoupling; SuzukiCoupling -> Product [label="Main Reaction Pathway"]; SuzukiCoupling -> Impurity_StartingMaterial [label="Incomplete Reaction"]; SuzukiCoupling -> Impurity_Homocoupling1 [label="Side Reaction"]; SuzukiCoupling -> Impurity_Homocoupling2 [label="Side Reaction"]; SuzukiCoupling -> Impurity_Deborylation [label="Side Reaction"]; } dot Figure 1: Common impurity profile in a Suzuki cross-coupling reaction.
A robust HPLC method must possess the selectivity to distinguish the target biaryl from these closely related structures. High-performance liquid chromatography, particularly in the reverse-phase mode, has become the industry standard for this task due to its high resolving power, reproducibility, and compatibility with UV detection—a technique well-suited for chromophoric biaryl compounds.[1][2]
Strategic HPLC Method Development: A Comparative Approach
Developing a stability-indicating HPLC method requires a systematic approach. The goal is to create a method that can separate the active pharmaceutical ingredient (API) from all potential impurities and degradation products.[1] The following workflow outlines a logical progression for method development.
dot graphviz digraph "HPLC_Method_Development_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
// Nodes Start [label="Define Analytical Goal:\nPurity of Biaryl Compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ColumnSelection [label="Step 1: Column Selection\n(C18 vs. Phenyl-Hexyl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MobilePhase [label="Step 2: Mobile Phase Scouting\n(ACN/Water, MeOH/Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gradient [label="Step 3: Gradient Optimization\n(Initial Hold, Ramp, Final Hold)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detection [label="Step 4: Wavelength Selection\n(UV-Vis Detector at λmax)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ForcedDeg [label="Step 5: Forced Degradation Study\n(Acid, Base, Peroxide, Heat, Light)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Validation [label="Step 6: Method Validation\n(Specificity, Linearity, Accuracy, Precision)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> ColumnSelection; ColumnSelection -> MobilePhase; MobilePhase -> Gradient; Gradient -> Detection; Detection -> ForcedDeg; ForcedDeg -> Validation; } dot Figure 2: Systematic workflow for HPLC method development.
Comparative Analysis of HPLC Stationary Phases
The choice of stationary phase is the most critical parameter in achieving successful separation. While the C18 (octadecylsilyl) column is the workhorse of reverse-phase chromatography, its purely hydrophobic interactions may not be sufficient to resolve the subtle structural differences in biaryl isomers.
| Stationary Phase | Primary Separation Mechanism | Ideal For | Limitations for Biaryls |
| C18 (e.g., ZORBAX Eclipse Plus C18) | Hydrophobic (van der Waals) interactions.[3] | General purpose separation of non-polar to moderately polar compounds. | May co-elute regioisomers or atropisomers with similar hydrophobicity. |
| Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl) | Hydrophobic and π-π interactions. | Aromatic compounds, providing alternative selectivity to C18.[3] | Can have lower hydrophobic retention for non-aromatic impurities. |
The phenyl-hexyl stationary phase offers a distinct advantage for biaryl analysis. The phenyl groups in the stationary phase can engage in π-π stacking interactions with the aromatic rings of the biaryl analytes. This secondary interaction mechanism provides an additional dimension of selectivity, often enabling the resolution of isomers that are inseparable on a standard C18 column.
Experimental Protocols
The following protocols provide a starting point for the analysis of a novel biaryl compound. It is expected that parameters will be optimized based on the specific properties of the analyte.
Protocol 1: General Purity Assessment with a C18 Column
This method serves as an initial screen for purity and a baseline for comparison.
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-25.1 min: 95% to 5% B
-
25.1-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (or the λmax of the biaryl compound).[4][5]
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.[6]
Protocol 2: Enhanced Resolution with a Phenyl-Hexyl Column
This method is employed when Protocol 1 fails to resolve key impurities, particularly isomers.
-
Column: Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program: (Adjust based on C18 results, aiming to elongate the gradient where impurities are expected)
-
0-5 min: 40% B
-
5-25 min: 40% to 70% B
-
25-26 min: 70% to 95% B
-
26-30 min: 95% B
-
30-30.1 min: 95% to 40% B
-
30.1-35 min: 40% B
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Same as Protocol 1.
Protocol 3: Forced Degradation Study
To ensure the method is "stability-indicating," the biaryl compound is subjected to stress conditions to generate potential degradation products.[7][8] The goal is to achieve 5-20% degradation of the main peak.[9]
-
Sample Preparation: Prepare a stock solution of the biaryl compound at 1 mg/mL in a suitable solvent.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 60 °C for 24 hours. Neutralize with 1M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Heat at 60 °C for 4 hours. Neutralize with 1M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105 °C for 48 hours. Dissolve in the sample solvent for analysis.
-
Photolytic Degradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method (e.g., Protocol 2). The method is considered stability-indicating if all degradation product peaks are baseline resolved from the main biaryl peak.
Data Interpretation and Purity Calculation
The purity of the biaryl compound is typically determined using the area percent method, under the assumption that all components have a similar response factor at the chosen wavelength.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
For accurate quantification, especially for regulatory filings, a reference standard of the biaryl compound should be used to create a calibration curve, and the purity should be determined against this standard.
Conclusion
The successful purity assessment of synthesized biaryl compounds via HPLC is a multi-faceted process that hinges on a logical, scientifically-grounded approach to method development. While a standard C18 column provides a robust starting point, the unique electronic properties of biaryls often necessitate the use of stationary phases with alternative selectivity, such as phenyl-hexyl columns, to resolve critical isomeric impurities. By systematically optimizing mobile phase, gradient, and detection parameters, and by validating the method's specificity through forced degradation studies, researchers can develop a reliable and accurate analytical tool. This ensures the quality, safety, and efficacy of the final product, whether it be a life-saving pharmaceutical or a next-generation organic material.
References
-
Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: ResearchGate URL: [Link]
-
Title: Column Selection for Reversed-Phase HPLC Source: LCGC International URL: [Link]
-
Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]
-
Title: Choosing Right Column for Reverse Phase HPLC Separations Source: Agilent URL: [Link]
-
Title: Steps for HPLC Method Development Source: Pharmaguideline URL: [Link]
-
Title: Steps involved in HPLC Method Development Source: Asian Journal of Pharmaceutical Research URL: [Link]
-
Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]
-
Title: HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development Source: Walsh Medical Media URL: [Link]
-
Title: Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations Source: Veeprho URL: [Link]
-
Title: HPLC Column Selection Guide Source: SCION Instruments URL: [Link]
-
Title: Forced degradation studies fda Source: AAPS URL: [Link]
-
Title: Forced Degradation Studies Source: MedCrave online URL: [Link]
-
Title: A Comprehensive Guide to Selecting HPLC Columns Source: Labtech URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: NIH National Library of Medicine URL: [Link]
Sources
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. labtech.tn [labtech.tn]
- 4. pharmtech.com [pharmtech.com]
- 5. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 6. asianjpr.com [asianjpr.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. acv-verdun.fr [acv-verdun.fr]
The Stability Advantage: Why MIDA Boronates are Superior Alternatives to Unstable Boronic Acids in Cross-Coupling Reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, offering a powerful and versatile method for the construction of carbon-carbon bonds. Central to this transformation are boronic acids, yet their utility is often hampered by inherent instability. Many boronic acids, particularly those with electron-rich or heterocyclic moieties, are prone to decomposition, complicating their purification, storage, and stoichiometric control in reactions. This guide provides an in-depth comparison of traditional boronic acids with their N-methyliminodiacetic acid (MIDA) boronate counterparts, stable and crystalline surrogates that have revolutionized the field of cross-coupling chemistry. Through a detailed analysis of their properties, supported by experimental data and a comparative protocol, we will illustrate why MIDA boronates are often the superior choice for researchers seeking reliability and efficiency in their synthetic endeavors.
The Achilles' Heel of Boronic Acids: A Tale of Instability
The chemical reactivity that makes boronic acids valuable partners in catalysis also renders them susceptible to several decomposition pathways. The most common of these is the trimerization to form boroxines, a dehydration process that is often reversible but can lead to a heterogeneous mixture of the boronic acid and its trimer. Another significant challenge, especially with electron-rich and heteroaromatic boronic acids, is protodeboronation, the cleavage of the carbon-boron bond. This decomposition not only reduces the effective concentration of the active coupling partner but also introduces impurities that can be challenging to remove from the desired product. Furthermore, many boronic acids are amorphous or oily substances, making their purification by standard techniques like recrystallization difficult and often necessitating laborious chromatographic methods.
MIDA Boronates: A Bastion of Stability
To counter the inherent instability of boronic acids, the Burke group developed N-methyliminodiacetic acid (MIDA) boronates as air-stable, crystalline, and readily purifiable alternatives.[1][2] In this approach, the boronic acid is protected as a tetracoordinate boronate ester through condensation with MIDA. This bicyclic structure shields the boron center from the decomposition pathways that plague free boronic acids, rendering MIDA boronates remarkably stable to benchtop storage, chromatography, and a wide range of reaction conditions.
The genius of the MIDA boronate strategy lies in its "slow-release" mechanism.[3] The MIDA protecting group is readily cleaved under mild aqueous basic conditions, the very conditions often employed in Suzuki-Miyaura couplings. This in situ generation of the boronic acid ensures that its concentration remains low throughout the reaction, minimizing decomposition while maintaining a sufficient supply for the catalytic cycle. This leads to cleaner reactions, higher yields, and greater reproducibility.
Caption: The MIDA boronate protection and in situ deprotection cycle.
Performance Face-Off: MIDA Boronates vs. Boronic Acids
The practical advantages of MIDA boronates over their unprotected counterparts are summarized below:
| Feature | Boronic Acids | MIDA Boronates |
| Stability | Often unstable; prone to decomposition (trimerization, protodeboronation). | Highly stable, crystalline solids; long shelf-life. |
| Purification | Difficult; often requires chromatography for amorphous or oily compounds. | Readily purified by recrystallization or standard silica gel chromatography.[1] |
| Handling | Can be challenging due to physical state and instability. | Easy to handle, weigh, and store as free-flowing solids. |
| Stoichiometry | Inaccurate due to impurities and degradation. | Precise and reliable. |
| Reaction Purity | Often yields byproducts from boronic acid decomposition. | Cleaner reaction profiles with fewer impurities. |
| Yields | Can be variable and lower, especially with unstable substrates. | Generally higher and more reproducible yields.[4] |
Experimental Evidence: A Comparative Suzuki-Miyaura Coupling
To provide a tangible illustration of the benefits of MIDA boronates, we present a comparative experimental protocol for the Suzuki-Miyaura coupling of a notoriously unstable boronic acid, 2-formylphenylboronic acid, with 4-bromotoluene.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 2-formylphenylboronic acid/MIDA boronate with 4-bromotoluene.
Experimental Workflow:
Sources
- 1. MIDA Boronates [sigmaaldrich.com]
- 2. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-((Dimethylamino)methyl)-3-fluorophenylboronic acid
As researchers and professionals in drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of specialized reagents like 4-((Dimethylamino)methyl)-3-fluorophenylboronic acid are paramount. This guide moves beyond mere instruction to provide a framework for responsible waste management, grounded in the principles of laboratory safety and regulatory compliance.
Hazard Profile and Immediate Safety Protocols
Before any disposal procedure, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, its classification can be inferred from analogous phenylboronic acid derivatives.[1][2] The primary principle is to treat it as a hazardous chemical.[3]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles, and a laboratory coat.
-
Ventilation: All handling and aliquoting of the solid compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[3][4]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[5]
Quantitative Hazard Data Summary
The following table summarizes the likely hazard classifications for this compound based on data for similar compounds.
| Hazard Classification | GHS Hazard Code | Description | Supporting Sources |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [2][5] |
| Skin Irritation | H315 | Causes skin irritation. | [2][5] |
| Eye Irritation | H319 | Causes serious eye irritation. | [2][5] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [2][5] |
The Core Principle: Hazardous Waste Management
The disposal of this compound is governed by the overarching principle that it must be managed as hazardous chemical waste .[3] Disposal down the sanitary sewer or in regular solid waste is strictly prohibited.
Your laboratory's operations are guided by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the establishment of a Chemical Hygiene Plan (CHP).[6][7][8] This written plan is your primary resource for institutional procedures. Disposal activities must also comply with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9] Your institution's Environmental Health & Safety (EHS) office is your partner in ensuring compliance and should be consulted for any specific questions.[3]
Step-by-Step Disposal Protocols
The disposal process can be broken down into three distinct waste streams: the pure chemical, contaminated labware, and empty containers.
Protocol 1: Disposal of Unused or Waste Solid Chemical
-
Waste Characterization: The waste must be classified as a solid organic hazardous waste. Boron-containing compounds can be harmful to wildlife and require special handling.
-
Packaging: Carefully place the solid waste into a sealable, chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle.[3][10] The container must be in good condition, free from leaks or cracks.
-
Labeling: Affix a "Hazardous Waste" label to the container.[11][12] The label must include the full chemical name, "this compound," and a clear indication of its hazards (e.g., Irritant, Harmful).[11]
-
Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[13][14] This area must be at or near the point of generation and under the control of laboratory personnel.
-
Pickup: Arrange for disposal through your institution's EHS office or a licensed chemical waste contractor.
Protocol 2: Disposal of Contaminated Labware and Debris
-
Segregation: Any item contaminated with the chemical, such as weighing boats, spatulas, disposable gloves, or absorbent paper, must be treated as hazardous waste.[3]
-
Collection: Place all contaminated solid debris into a designated, lined hazardous waste container or a sealed, clearly labeled bag.
-
Labeling: The container or bag must be clearly labeled, for instance, as "Debris contaminated with this compound."[3]
-
Disposal: Dispose of this container through your institution's hazardous waste program.
Protocol 3: Decontamination and Disposal of Empty Containers
Empty containers are not truly empty and must be decontaminated to prevent environmental release.
-
Initial Rinse (Hazardous Waste): Rinse the empty container with a suitable organic solvent in which the compound is soluble (e.g., methanol or acetone). This first rinseate is considered hazardous and must be poured into a designated liquid hazardous waste container for non-halogenated solvents.[4][15]
-
Subsequent Rinses: Perform at least two additional rinses with the solvent, collecting the rinseate in the same hazardous waste container.[15]
-
Final Container Disposal: After the triple rinse, allow the container to air dry completely in a well-ventilated area (e.g., a fume hood). Deface or remove the original label. The decontaminated container can now be disposed of according to your institution's policy for clean lab glass or plastic.[4]
Disposal Workflow and Decision Diagram
To ensure procedural clarity, the following workflow provides a visual guide for the entire disposal process, from waste generation to final handoff to EHS.
Caption: Decision workflow for the proper segregation and disposal of waste streams.
References
- 29 CFR 1910.
- How To Safely Dispose of Boric Acid. Lab Alley.
- OSHA Standards for Biological Laboratories.
- OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University.
- OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group.
- Proper Disposal of 2-Naphthylboronic Acid-D7: A Comprehensive Guide. Benchchem.
- Essential Procedures for the Proper Disposal of ARI-3531. Benchchem.
- Managing Hazardous Chemical Waste in the Lab.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Regulations for Hazardous Waste Generated at Academic Labor
- Laboratory Waste Management: The New Regul
- Safety Data Sheet for (2-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid. CymitQuimica.
- Safety Data Sheet for 4-Amino-3-fluorophenylboronic acid hydrochloride. Fisher Scientific.
- Safety Data Sheet for 3-Fluorophenylboronic acid. Fisher Scientific.
- Chemical Waste Disposal Guidelines. Unknown Source.
- Proper disposal of chemicals. Sciencemadness Wiki.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
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- 7. OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) [binghamton.edu]
- 8. compliancy-group.com [compliancy-group.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
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- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
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- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
